molecular formula C3H5N5O2 B1606331 5-Hydrazino-6-azauracil CAS No. 89715-82-2

5-Hydrazino-6-azauracil

Katalognummer: B1606331
CAS-Nummer: 89715-82-2
Molekulargewicht: 143.1 g/mol
InChI-Schlüssel: JYSNQRABKJPPIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Hydrazino-6-azauracil is a useful research compound. Its molecular formula is C3H5N5O2 and its molecular weight is 143.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 107683. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-hydrazinyl-2H-1,2,4-triazine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5O2/c4-6-1-2(9)5-3(10)8-7-1/h4H2,(H,6,7)(H2,5,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSNQRABKJPPIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(=NNC(=O)N1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00296103
Record name 5-Hydrazino-6-azauracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89715-82-2
Record name 89715-82-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107683
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Hydrazino-6-azauracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Hydrazino-6-azauracil: Chemical Properties, Structure, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Hydrazino-6-azauracil is a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. As a derivative of 6-azauracil, a known antimetabolite, its structure is characterized by a 1,2,4-triazine core modified with a hydrazino (-NHNH₂) group at the 5-position. This modification introduces a highly reactive and versatile functional group, opening avenues for the synthesis of novel derivatives and conferring the potential for a broad spectrum of biological activities. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential therapeutic applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

The foundational step in understanding the potential of any chemical entity is a thorough analysis of its structure and inherent physical properties. These characteristics govern its reactivity, solubility, and ability to interact with biological systems.

Molecular Structure

This compound, systematically named 6-hydrazinyl-2H-1,2,4-triazine-3,5-dione , is built upon the 6-azauracil scaffold.[1] The parent molecule, 6-azauracil, is a pyrimidine analog where the carbon atom at the 6-position is replaced by a nitrogen atom, forming a 1,2,4-triazine ring.[2][3] The key feature of the title compound is the substitution of a hydrogen atom at the 5-position with a hydrazino group. This group is a potent nucleophile and a common pharmacophore known to contribute to a wide range of biological activities.[4]

Caption: Chemical structure of this compound.
Physicochemical Data

A summary of the key computed and experimental physicochemical properties is essential for laboratory handling, formulation development, and computational modeling.

PropertyValueSource
IUPAC Name 6-hydrazinyl-2H-1,2,4-triazine-3,5-dione[1]
CAS Number 89715-82-2[1][5]
Molecular Formula C₃H₅N₅O₂[1]
Molecular Weight 143.10 g/mol [1]
Exact Mass 143.04432442 Da[1]
Density 2.29 g/cm³[6]
XLogP3 -1.3[1]
Hydrogen Bond Donors 4[1]
Hydrogen Bond Acceptors 5[1]

Note: Most properties are computationally derived and sourced from PubChem and other chemical databases.

Synthesis and Characterization

The synthesis of this compound is conceptually straightforward, leveraging established methods for the functionalization of azauracil rings. The characterization relies on standard analytical techniques to confirm the structure and purity of the final product.

Synthetic Pathway Overview

While specific, detailed protocols are proprietary or dispersed in literature, a common and logical approach for synthesizing 5-substituted azauracils involves nucleophilic substitution of a suitable precursor, such as a halogenated azauracil.[7] The synthesis of this compound can be logically achieved by reacting 5-bromo-6-azauracil with hydrazine hydrate.

The rationale behind this choice is the high reactivity of the bromine atom at the C5 position, which is susceptible to displacement by strong nucleophiles. Hydrazine, being a potent nucleophile, readily attacks this position to form the desired product.

Synthesis_Workflow Start 5-Bromo-6-azauracil Reaction Nucleophilic Substitution Start->Reaction Reagent Hydrazine Hydrate (NH₂NH₂·H₂O) Reagent->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Product This compound Reaction->Product

Caption: Conceptual workflow for the synthesis of this compound.
General Experimental Protocol
  • Dissolution: Dissolve 5-bromo-6-azauracil in a suitable polar solvent, such as ethanol or isopropanol, in a round-bottom flask.

  • Addition of Reagent: Add an excess of hydrazine hydrate to the solution. The use of excess hydrazine helps to drive the reaction to completion and minimize side reactions.

  • Reaction: Heat the mixture under reflux for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.

  • Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum. Recrystallization from a suitable solvent like water or an alcohol-water mixture can be performed for further purification.[7]

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is critical.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ at m/z 143, corresponding to its molecular weight.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching (from the hydrazino group and the triazine ring), C=O stretching (carbonyl groups), and C=N stretching within the heterocyclic ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Signals corresponding to the exchangeable protons of the NH and NH₂ groups would be observed, along with the proton on the triazine ring.

    • ¹³C NMR: Resonances for the three distinct carbon atoms in the molecule, including the two carbonyl carbons and the sp² carbon of the triazine ring, would be expected.

Biological Activity and Potential Applications

The therapeutic potential of this compound is inferred from the well-documented activities of its core structures: the 6-azauracil ring and the hydrazone moiety.

Mechanism of Action as an Antimetabolite

The 6-azauracil core is a known antimetabolite.[2][3] Antimetabolites are structural analogs of natural metabolites that interfere with metabolic pathways.[8] 6-Azauracil and its derivatives primarily disrupt nucleic acid synthesis.[9] Inside the cell, 6-azauracil is converted to its ribonucleotide, 6-azauridine-5'-monophosphate (azaUMP). This metabolite acts as a potent competitive inhibitor of orotidine-5'-phosphate (OMP) decarboxylase, a key enzyme in the de novo biosynthesis of pyrimidine nucleotides.[10] By blocking this enzyme, it depletes the intracellular pools of uridine and cytidine nucleotides, which are essential for RNA and DNA synthesis, thereby inhibiting cell proliferation.[11][12] It is highly probable that this compound functions via a similar mechanism.

Mechanism_of_Action H6AU This compound H6AU_Metabolite Active Metabolite (Azauridine Monophosphate Analog) H6AU->H6AU_Metabolite Metabolic Activation ODCase OMP Decarboxylase (Enzyme) H6AU_Metabolite->ODCase Competitive Inhibition OMP Orotidine-5'-Phosphate (OMP) UMP Uridine Monophosphate (UMP) OMP->UMP Catalyzed by ODCase RNA_DNA RNA / DNA Synthesis UMP->RNA_DNA Leads to

Caption: Potential antimetabolite mechanism of this compound.
Potential Therapeutic Applications

The combination of the azauracil core and the hydrazino group suggests a broad range of potential therapeutic applications.

  • Anticancer Activity: Due to its antimetabolite mechanism, this compound is a candidate for development as an anticancer agent.[13][14] Many uracil derivatives, including the well-known 5-fluorouracil, are mainstays in chemotherapy.[15] The hydrazone functional group itself is found in numerous compounds with demonstrated antitumoral properties.[16][17]

  • Antimicrobial Activity: Hydrazone derivatives are widely recognized for their potent antibacterial and antifungal activities.[4][18][19] Similarly, various azauracil derivatives have been reported to possess antimicrobial properties.[20][21] Therefore, this compound and its subsequent derivatives are promising leads for the development of new antimicrobial agents to combat resistant pathogens.[13]

  • Antiviral Activity: The structural similarity to pyrimidine nucleobases makes azauracil derivatives candidates for antiviral drug discovery, particularly against viruses that rely on rapid nucleic acid replication.[7][22] The hydrazone moiety can further enhance this potential.[17][18]

Conclusion and Future Outlook

This compound is a promising heterocyclic compound that merges the antimetabolite properties of the 6-azauracil scaffold with the versatile reactivity and broad biological potential of the hydrazino group. Its straightforward synthesis and rich chemical functionality make it an attractive starting point for the development of compound libraries for high-throughput screening.

Future research should focus on the synthesis of a diverse range of derivatives by reacting the hydrazino group with various aldehydes and ketones to form hydrazones. These new chemical entities should be systematically evaluated for their anticancer, antimicrobial, and antiviral activities. In-depth mechanistic studies will be crucial to elucidate their precise modes of action and to optimize their structure for enhanced potency and selectivity, paving the way for the development of novel therapeutic agents.

References

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Hussain, I., & Ali, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Pinga, K. (2014). Biological Activities of Hydrazone Derivatives in the New Millennium. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 267907, this compound. PubChem. Retrieved from [Link]

  • Verma, G., Marella, A., Shaquiquzzaman, M., Akhtar, M., Ali, M., & Alam, M. M. (2014). A review exploring biological activities of hydrazones. Journal of Pharmacy & Bioallied Sciences. Available at: [Link]

  • Semantic Scholar. (n.d.). Biological Activities of Hydrazone Derivatives in the New Millennium. Retrieved from [Link]

  • Buttoo, A. S., Elves, M. W., Israëls, M. C., & Roath, O. S. (1966). The demonstration of the site of action of the antimetabolite drug 6-azauridine by the use of leucocyte cultures. British Journal of Haematology. Available at: [Link]

  • ResearchGate. (n.d.). Antimicrobial activities of different uracil derivatives and the complexes. Retrieved from [Link]

  • Zhou, Y., Wang, Y., & Wang, D. (2015). Genome-wide screen of fission yeast mutants for sensitivity to 6-azauracil, an inhibitor of transcriptional elongation. Yeast. Available at: [Link]

  • ResearchGate. (n.d.). New 6-azauracil derivatives - Amides of as-triazine carbon acids: Their synthesis and antimicrobial activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial evaluation of 6-azauracil non-nucleosides. Retrieved from [Link]

  • El-Sayed, W. M., Al-Turkistani, A. M., & Abdel-Rahman, R. M. (2020). Utility Of 6-Azauracils In Synthesis of New Poly Heterocyclic Nitrogen Systems Bearing 1,2,4-Triazine Moiety as Antioxidant Probes. European Journal of Advanced Chemistry Research. Available at: [Link]

  • Exinger, F., & Lacroute, F. (1992). 6-Azauracil inhibition of GTP biosynthesis in Saccharomyces cerevisiae. Current Genetics. Available at: [Link]

  • Tasneem, S. C., Ferdous, J., Bulbul, M. Z. H., Misbah, M. M. H., Sujan, D., Hasan, I., & Kawsar, S. M. A. (2021). Antimicrobial and Anticancer Activities of Some Partially Acylated Thymidine Derivatives. Journal of Bangladesh Society of Physiologist. Available at: [Link]

  • El-Sayed, W. M., & Abdel-Fattah, M. A. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]

  • Scilit. (n.d.). Mechanism of the cancerostatic action of 6-azauracil and its riboside. Retrieved from [Link]

  • Mitran, R. A., Draghici, C., & Tomas, S. (2010). New 6-Azauracil Derivatives. Revista de Chimie. Available at: [Link]

  • YouTube. (2024). Mechanism of action of Antimetabolite Anticancer drugs How they work. Retrieved from [Link]

  • ChemBK. (n.d.). 6-Azauracil. Retrieved from [Link]

  • Bardagí, J. I., & Rossi, R. A. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Current Organic Synthesis. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68037, 1,2,4-Triazine-3,5(2H,4H)-dione. PubChem. Retrieved from [Link]

  • Al-Ostath, A. I., El-Gazzar, A. B. A., & Al-Hussain, S. A. (2021). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Title substituted uracils 5 and 6. Retrieved from [Link]

  • ACD/Labs. (n.d.). Rule C-921 (Hydrazines and Their Derivatives). Retrieved from [Link]

Sources

Synthesis and characterization of 5-Hydrazino-6-azauracil

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 5-Hydrazino-6-azauracil

Foreword: The Strategic Value of this compound

In the landscape of medicinal chemistry and drug development, the 6-azauracil scaffold is a privileged structure, known for its potent biological activities, including antiviral and antineoplastic properties.[1] As a pyrimidine analog, it can act as an antimetabolite, interfering with nucleic acid synthesis.[1] The strategic functionalization of this core scaffold is a key avenue for developing novel therapeutic agents.

This guide focuses on a specific, high-value derivative: This compound (also known as 6-hydrazinyl-1,2,4-triazine-3,5-dione). The introduction of a hydrazine moiety at the C5 position transforms the molecule into a versatile synthetic intermediate. The nucleophilic and reactive nature of the hydrazine group serves as a chemical handle for constructing more complex heterocyclic systems through cyclocondensation reactions, or for conjugation to other molecules of interest. Understanding the robust synthesis and rigorous characterization of this building block is therefore fundamental for researchers aiming to innovate in this chemical space.

This document provides a field-proven, in-depth perspective on the synthesis and comprehensive characterization of this compound, designed for professionals in chemical research and drug development.

Part 1: Chemical Synthesis Pathway

The most logical and efficient pathway to this compound proceeds via a two-step sequence starting from the commercially available 6-azauracil. The core of this strategy is the initial activation of the C5 position via bromination, followed by a nucleophilic aromatic substitution with hydrazine.

  • Step 1: Synthesis of the Key Intermediate, 5-Bromo-6-azauracil.

  • Step 2: Hydrazinolysis to Yield this compound.

This pathway is predicated on the established reactivity of the 6-azauracil ring system, where the bromine atom at the C5 position serves as an excellent leaving group for nucleophilic displacement.[1][2]

SynthesisWorkflow A 6-Azauracil (Starting Material) B 5-Bromo-6-azauracil (Key Intermediate) A->B Step 1: Bromination (Br₂, Acetic Acid) C This compound (Final Product) B->C Step 2: Hydrazinolysis (Hydrazine Hydrate, Ethanol)

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 5-Bromo-6-azauracil (Intermediate)

This protocol is adapted from established methodologies for the bromination of uracil and its derivatives.[3] The reaction introduces a bromine atom at the electron-rich C5 position.

  • Materials:

    • 6-Azauracil (1.0 eq)

    • Glacial Acetic Acid

    • Bromine (1.05 eq)

    • Deionized Water

  • Procedure:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, suspend 6-azauracil in glacial acetic acid (approx. 15 mL per gram of azauracil).

    • Stir the suspension to ensure it is well-dispersed.

    • From the dropping funnel, add bromine (1.05 eq) dropwise to the suspension over 30 minutes at room temperature. The causality here is to control the exothermic reaction and prevent the formation of over-brominated byproducts.

    • After the addition is complete, heat the reaction mixture to 60-70°C and maintain for 2-3 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

    • Allow the reaction mixture to cool to room temperature, then chill in an ice bath for 1 hour.

    • Quench the reaction by the slow addition of cold deionized water (approx. twice the volume of the acetic acid used). This precipitates the product, which has lower solubility in the aqueous mixture.

    • Collect the white precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acetic acid and bromine, and then with a small amount of cold ethanol.

    • Dry the product under vacuum at 50°C to a constant weight. The resulting 5-Bromo-6-azauracil should be a white to off-white solid, suitable for the next step without further purification if high-purity starting materials were used.[4]

Experimental Protocol: Synthesis of this compound

This representative protocol is based on the principle of nucleophilic substitution, a reaction class well-documented for 5-bromo-6-azauracil with various nucleophiles like amines and phenols.[1] The use of hydrazine hydrate follows similar established transformations.[5][6][7]

  • Materials:

    • 5-Bromo-6-azauracil (1.0 eq)

    • Hydrazine Hydrate (80% solution in water, 3.0-5.0 eq)

    • Ethanol (95%) or Isopropanol

    • Deionized Water

  • Procedure:

    • To a round-bottom flask fitted with a reflux condenser and magnetic stirrer, add 5-Bromo-6-azauracil and ethanol (approx. 20 mL per gram of bromo-azauracil).

    • Add hydrazine hydrate (3.0-5.0 eq) to the suspension. The use of an excess of hydrazine is critical; it acts as both the nucleophile and an acid scavenger, driving the reaction to completion.

    • Heat the reaction mixture to reflux (approx. 80°C for ethanol) and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a mobile phase of Dichloromethane:Methanol 9:1). The product spot should be more polar than the starting material.

    • After the reaction is complete, cool the mixture to room temperature. A precipitate of the product may form.

    • Reduce the solvent volume to approximately one-third using a rotary evaporator.

    • Add an equal volume of cold deionized water to the concentrated mixture to precipitate the product fully.

    • Chill the flask in an ice bath for at least 1 hour.

    • Collect the solid product by vacuum filtration. Wash the filter cake sequentially with copious amounts of cold deionized water (to remove excess hydrazine salts) and then with a small amount of cold ethanol.

    • Recrystallize the crude product from a minimal amount of hot water or an ethanol/water mixture to obtain pure this compound as a crystalline solid.

    • Dry the purified product under vacuum at 60°C.

Part 2: Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following workflow provides a self-validating system for product verification.

CharacterizationWorkflow cluster_0 Primary Structure & Purity cluster_1 Functional Groups & Confirmation P Purified Product NMR ¹H & ¹³C NMR Confirms covalent structure and proton/carbon environment P->NMR MS Mass Spectrometry Determines molecular weight and formula P->MS IR FT-IR Spectroscopy Identifies key functional groups (C=O, N-H) P->IR MP Melting Point Assesses purity and identity P->MP

Sources

An In-Depth Technical Guide to 5-Hydrazino-6-azauracil: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydrazino-6-azauracil, a heterocyclic compound belonging to the 1,2,4-triazine family, presents a scaffold of significant interest in medicinal chemistry and biochemical research. Its structural analogy to endogenous nucleobases, coupled with the reactive hydrazine moiety, positions it as a versatile precursor for the synthesis of novel therapeutic agents and as a potential modulator of enzymatic activity. This technical guide provides a comprehensive overview of this compound, including its chemical identity, a proposed synthetic pathway, its physicochemical properties, and a discussion of its potential mechanisms of action and applications in drug discovery. A detailed experimental protocol for evaluating its enzyme inhibitory activity is also presented.

Chemical Identity and Properties

IUPAC Name: 6-hydrazinyl-2H-1,2,4-triazine-3,5-dione[1]

CAS Number: 89715-82-2[1][2]

Synonyms: this compound, 6-Hydrazinyl-1,2,4-triazine-3,5-diol[1]

The core structure of this compound is a 1,2,4-triazine ring, which is a six-membered heterocycle containing three nitrogen atoms. This ring system is analogous to the pyrimidine ring found in the nucleobases uracil and thymine, leading to the common name "6-azauracil" for the parent scaffold. The key functional group is the hydrazine (-NHNH2) substituent at the 5-position of the ring, which imparts significant reactivity and potential for biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃H₅N₅O₂[1]
Molecular Weight143.11 g/mol [1]
XLogP3-1.3[1]
Hydrogen Bond Donor Count4[1]
Hydrogen Bond Acceptor Count4[1]
Rotatable Bond Count1[1]

Synthesis of this compound

A plausible synthetic route to this compound can be conceptualized based on established methodologies for the synthesis of substituted 6-azauracil derivatives. A common starting material for such syntheses is 6-azauracil itself. The introduction of a hydrazine group can be achieved through the displacement of a suitable leaving group at the 5-position of the 6-azauracil ring.

Synthesis_Workflow cluster_reagents A 6-Azauracil B 5-Bromo-6-azauracil A->B Bromination C This compound B->C Nucleophilic Substitution reagent1 Br₂ / Acetic Acid reagent2 Hydrazine Hydrate (N₂H₄·H₂O) Antimetabolite_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis Orotate Orotate OMP Orotidine-5'-monophosphate Orotate->OMP OPRT UMP Uridine monophosphate OMP->UMP ODCase UDP Uridine diphosphate UMP->UDP UTP Uridine triphosphate UDP->UTP CTP Cytidine triphosphate UTP->CTP Inhibitor This compound (Potential Inhibitor) ODCase Orotidine-5'-phosphate Decarboxylase Inhibitor->ODCase Inhibition OPRT Orotate Phosphoribosyltransferase Assay_Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Set up 96-well Plate (Blank, Control, Test) A->B C Pre-incubate B->C D Initiate Reaction (Add Substrate) C->D E Measure Absorbance Change (Spectrophotometry) D->E F Data Analysis (Calculate V₀, % Inhibition, IC₅₀) E->F

Sources

The Ascendant Therapeutic Potential of 5-Hydrazino-6-azauracil Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of the 6-azauracil scaffold, a known antimetabolite, with the versatile hydrazone linkage presents a compelling strategy for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the potential biological activities of 5-Hydrazino-6-azauracil derivatives. We delve into the synthetic rationale, propose robust experimental protocols for activity screening, and elucidate potential mechanisms of action grounded in the established pharmacology of the parent moieties. This document is intended to serve as a foundational resource for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of innovative treatments for cancer, infectious diseases, and other significant health challenges.

Introduction: The Strategic Amalgamation of a Proven Pharmacophore and a Versatile Linker

The landscape of modern drug discovery is characterized by the strategic design of hybrid molecules that integrate established pharmacophores to achieve enhanced potency, selectivity, and novel mechanisms of action. The 6-azauracil core, a pyrimidine analog, has long been recognized for its capacity to interfere with nucleotide biosynthesis, thereby exerting cytostatic and antiviral effects. Its most notable derivative, 6-azauridine, functions as an inhibitor of orotidine-5'-monophosphate (OMP) decarboxylase, a critical enzyme in the de novo pyrimidine synthesis pathway. This inhibition leads to the depletion of uridine and cytidine nucleotides, essential for DNA and RNA synthesis, thus arresting cell proliferation.[1]

The introduction of a hydrazino group at the 5-position of the 6-azauracil ring opens a gateway to a vast chemical space through the formation of hydrazone derivatives. Hydrazones (-NH-N=CH-) are a class of compounds celebrated for their broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3] This versatility stems from the azomethine group's ability to participate in various biological interactions.

This guide, therefore, is predicated on the hypothesis that the fusion of the 6-azauracil and hydrazone pharmacophores, through a 5-hydrazino linkage, will yield derivatives with significant and potentially synergistic biological activities.

Synthetic Strategy: A Gateway to Chemical Diversity

The synthesis of this compound derivatives is a multi-step process that begins with the synthesis of the 6-azauracil core, followed by the introduction of the hydrazino group and subsequent condensation with various carbonyl compounds to form the desired hydrazones.

Synthesis of the this compound Intermediate

The initial synthesis of the 6-azauracil core can be achieved through established methods, often involving the cyclization of semicarbazones derived from α-keto esters. A plausible synthetic route to the key 5-hydrazino intermediate is outlined below. The process typically starts with a commercially available precursor, which is then halogenated at the 5-position, commonly with bromine, to create a reactive site for nucleophilic substitution.[4] The subsequent reaction with hydrazine hydrate yields the this compound intermediate.

Experimental Protocol: Synthesis of this compound

  • Halogenation of 6-Azauracil: To a solution of 6-azauracil in a suitable solvent (e.g., acetic acid), add an equimolar amount of bromine dropwise with stirring at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product, 5-bromo-6-azauracil, is isolated by filtration and purified by recrystallization.[4]

  • Hydrazinolysis: The 5-bromo-6-azauracil is suspended in an alcohol solvent (e.g., ethanol), and an excess of hydrazine hydrate is added. The mixture is refluxed for several hours. The reaction is monitored by TLC for the disappearance of the starting material. After cooling, the precipitated product, this compound, is collected by filtration, washed with cold ethanol, and dried under vacuum.

Synthesis of this compound Hydrazone Derivatives

The hydrazino group of the intermediate serves as a nucleophile that readily reacts with the carbonyl group of various aldehydes and ketones to form hydrazones. This condensation reaction allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR).

Experimental Protocol: General Synthesis of this compound Hydrazones

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent, such as ethanol or methanol. Add a catalytic amount of an acid (e.g., glacial acetic acid).

  • Addition of Carbonyl Compound: To this solution, add an equimolar amount of the desired aldehyde or ketone.

  • Reaction and Workup: The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight, with progress monitored by TLC. Upon completion, the product often precipitates out of the solution upon cooling. The solid hydrazone derivative is then collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.

The following diagram illustrates the general synthetic workflow:

G A 6-Azauracil B 5-Bromo-6-azauracil A->B Br2/AcOH C This compound B->C N2H4·H2O E This compound Hydrazone Derivatives C->E R-C=O, H+ cat. D Aldehyde/Ketone (R-C=O) D->E

Caption: Synthetic workflow for this compound hydrazone derivatives.

Potential Biological Activities and Mechanisms of Action

The biological potential of this compound derivatives can be logically inferred from the known activities of their constituent parts.

Anticancer Activity

Hypothesized Mechanism of Action:

The anticancer potential of these derivatives is likely multifactorial. The 6-azauracil moiety can act as an antimetabolite, inhibiting de novo pyrimidine biosynthesis and subsequently DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[1] The hydrazone component can contribute to cytotoxicity through various mechanisms, including the induction of oxidative stress, intercalation with DNA, and inhibition of key enzymes like topoisomerases.[5] Furthermore, certain hydrazone derivatives have been shown to induce apoptosis through the modulation of caspase pathways.[2]

The following diagram illustrates the potential convergent pathways for anticancer activity:

G cluster_0 This compound Derivative A 6-Azauracil Moiety C Inhibition of OMP Decarboxylase A->C B Hydrazone Moiety F Induction of Oxidative Stress B->F G DNA Intercalation / Enzyme Inhibition B->G D Pyrimidine Depletion C->D E Inhibition of DNA/RNA Synthesis D->E H Cell Cycle Arrest E->H I Apoptosis F->I G->H H->I

Caption: Potential convergent mechanisms of anticancer activity.

Experimental Protocol: In Vitro Anticancer Activity Screening

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) should be used to assess both efficacy and selectivity.

  • MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay to measure cell viability.

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the synthesized derivatives for 48-72 hours.

    • Add MTT solution and incubate for 4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 (half-maximal inhibitory concentration) values.

  • Apoptosis Assay: To confirm that cell death is occurring via apoptosis, an Annexin V-FITC/Propidium Iodide (PI) assay can be performed followed by flow cytometry analysis.

Table 1: Hypothetical Anticancer Activity Data

CompoundR-Group on HydrazoneMCF-7 IC50 (µM)A549 IC50 (µM)HEK293 IC50 (µM)
1a Phenyl5.27.8> 50
1b 4-Chlorophenyl2.13.5> 50
1c 4-Nitrophenyl1.52.145.2
1d 2-Hydroxyphenyl8.912.4> 50
Doxorubicin (Reference)0.81.25.6
Antimicrobial Activity

Hypothesized Mechanism of Action:

The antimicrobial activity of hydrazone derivatives is well-documented and is often attributed to their ability to chelate metal ions essential for microbial growth, inhibit microbial enzymes, or disrupt cell membrane integrity.[3][6] The 6-azauracil core could also contribute by interfering with microbial nucleic acid synthesis.

Experimental Protocol: Antimicrobial Susceptibility Testing

  • Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) should be used.

  • Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC).

    • Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth.

    • Inoculate each well with a standardized microbial suspension.

    • Incubate the plates under appropriate conditions.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.

Antiviral Activity

Hypothesized Mechanism of Action:

The antiviral activity of 6-azauracil derivatives often stems from their conversion to the corresponding ribonucleoside 5'-monophosphate, which then inhibits OMP decarboxylase, leading to a depletion of pyrimidine nucleotides necessary for viral replication.[7] Acyclic nucleoside analogues of uracil have also shown potent antiviral activities.[8][9] The hydrazone moiety could potentially interfere with viral entry or other viral enzymes.

Experimental Protocol: Antiviral Assay

  • Virus and Host Cells: Select a relevant virus-host cell system (e.g., Herpes Simplex Virus-1 (HSV-1) in Vero cells).

  • Plaque Reduction Assay:

    • Grow a confluent monolayer of host cells in multi-well plates.

    • Infect the cells with a known amount of virus in the presence of varying concentrations of the test compounds.

    • After an incubation period, the cells are stained, and the number of plaques (zones of cell death) is counted.

    • The EC50 (half-maximal effective concentration) is calculated as the concentration of the compound that reduces the number of plaques by 50%.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the R-group on the hydrazone moiety will be crucial for optimizing the biological activity of these derivatives. Based on the literature for related hydrazone compounds, the following SAR trends can be anticipated:

  • Electronic Effects: The presence of electron-withdrawing groups (e.g., nitro, halo) on an aromatic ring attached to the hydrazone often enhances anticancer and antimicrobial activity.[10]

  • Steric Factors: The size and shape of the substituent can influence binding to the active site of target enzymes or receptors.

  • Hydrogen Bonding: The introduction of hydrogen bond donors or acceptors can facilitate interactions with biological targets.[11]

The following diagram illustrates the key areas for SAR exploration:

G mol A Modification of R1 and R2: - Aromatic/Heterocyclic rings - Alkyl chains - Introduction of functional groups mol->A

Caption: Key regions for structure-activity relationship studies.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of a new generation of bioactive compounds. The synthetic accessibility and the potential for diverse biological activities make these derivatives attractive candidates for further investigation in the fields of oncology and infectious diseases. Future research should focus on the synthesis of a broad library of derivatives, comprehensive screening against a wide range of biological targets, and detailed mechanistic studies to elucidate their modes of action. The insights gained from these studies will be invaluable in guiding the optimization of lead compounds with enhanced potency and selectivity, ultimately paving the way for the development of novel and effective therapeutic agents.

References

  • Mitran, R. A., Draghici, C., & Tomas, S. (2010). New 6-Azauracil Derivatives. REV. CHIM. (Bucharest), 61(12), 1147-1150.
  • Representation of azauracil derivatives with bioactivity. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Habermann, V., & Šorm, F. (1958). Mechanism of the cancerostatic action of 6-azauracil and its riboside.
  • Habermann, V., & Šorm, F. (1958). Mechanism of the cancerostatic action of 6-azauracil and its riboside. Scilit. Retrieved January 22, 2026, from [Link]

  • Sorm, F., Jakubovic, A., & Slechta, L. (1956). The anticancerous action of 6-azauracil (3, 5-dioxo-2, 3, 4, 5-tetrahydro-1, 2, 4-triazine). Experientia, 12(7), 271-272.
  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2020). Synthesis of new uracil derivatives and their sugar hydrazones with potent antimicrobial, antioxidant and anticancer activities. Nucleosides, Nucleotides & Nucleic Acids, 39(7), 967-986.
  • Akdağ, Ö., Gümüş, M. H., Öztaş, P., Demir, N., & Kara, M. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Acta Chimica Slovenica, 69(4), 863-875.
  • Al-Ostath, S. H., Ali, S. H., Al-Masoudi, N. A., & Koyuncu, İ. (2023). Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 14(12), 2445-2462.
  • Al-Ostath, S. H., Ali, S. H., Al-Masoudi, N. A., & Koyuncu, İ. (2023). Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 14(12), 2445–2462.
  • Bielen, A., Šarkanj, B., & Molnar, M. (2020). Antimicrobial Activity of Some Steroidal Hydrazones. Molecules, 25(21), 5022.
  • O'Connor, M. J., Knox, A. J. S., & Krawczuk, P. J. (2020). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 25(22), 5437.
  • Popiołek, Ł., & Biernasiuk, A. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(10), 2262-2281.
  • Türken, B. N., Çelik, H., & Barut, B. (2021). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. Molecules, 26(16), 4945.
  • Abdel-Rahman, R. M. (2020). Utility Of 6-Azauracils In Synthesis of New Poly Heterocyclic Nitrogen Systems Bearing 1,2,4-Triazine Moiety as Antioxidant Probes. European Journal of Advanced Chemistry Research, 1(6), 1-10.
  • Abu-El-Sooud, A. M., Abdel-Aziz, M., & El-Sayed, W. A. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(11), 2469.
  • Kumar, R., Sharma, N., Nath, M., Saffran, H. A., & Tyrrell, D. L. (2001). Synthesis and antiviral activity of novel acyclic nucleoside analogues of 5-(1-azido-2-haloethyl)uracils. Journal of Medicinal Chemistry, 44(24), 4225-4229.
  • Murata, M., Ohtawa, M., & Kase, H. (2003). Structure and activity relationships of novel uracil derivatives as topical anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 13(20), 3549-3552.
  • Exinger, F., & Lacroute, F. (1992). 6-Azauracil inhibition of GTP biosynthesis in Saccharomyces cerevisiae. Current Genetics, 22(1), 9-11.
  • Oh, C. H., Kim, J. H., & Lee, S. H. (2003). Synthesis and antiviral activity of novel anti-VZV 5-substituted uracil nucleosides with a cyclopropane sugar moiety. Bioorganic & Medicinal Chemistry Letters, 13(9), 1569-1571.
  • Akdağ, Ö., Gümüş, M. H., Öztaş, P., Demir, N., & Kara, M. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Acta Chimica Slovenica, 69(4), 863-875.
  • da Silva, A. C. G., de Souza, M. C. B. V., & de Almeida, M. V. (2022).
  • Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323.
  • Welch, A. D., Handschumacher, R. E., & Jaffe, J. J. (1960). Studies on the pharmacology of 6-azauracil. The Journal of Pharmacology and Experimental Therapeutics, 129, 262-270.
  • Kumar, R., Nath, M., & Tyrrell, D. L. (2002). Synthesis and Antiviral Activity of Novel 5-(1-cyanamido-2-haloethyl) and 5-(1-hydroxy(or methoxy)-2-azidoethyl) Analogues of Uracil Nucleosides. Journal of Medicinal Chemistry, 45(13), 2844-2851.
  • El-Sharkawy, A. A., Ali, A. A., & El-Faham, A. (2023). Anti-hepatocellular carcinoma activities of novel hydrazone derivatives via downregulation of interleukin-6. RSC Advances, 13(5), 3249-3263.
  • Galmarini, C. M., MacKey, J. R., & Dumontet, C. (2002). Nucleoside analogues as a rich source of antiviral agents active against arthropod-borne flaviviruses. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1587(2-3), 127-138.
  • Nadaraia, N. S. (2021). Some new 5-steroid hydrazones and their antimicrobial evaluation. Journal of Chemical Sciences, 13(5), 1-2.
  • Yüksek, H., Gürsoy, A., & Demirbaş, N. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Journal of Health Sciences, 10(2), 116-121.
  • De Clercq, E. (2004). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. Antiviral Research, 64(2), 69-83.
  • Le Guilloux, V., & Tuffery, P. (2005).

Sources

5-Hydrazino-6-azauracil: A Technical Guide to its Mechanism of Action as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth technical analysis of the putative mechanism of action of 5-Hydrazino-6-azauracil as an enzyme inhibitor. Drawing from established knowledge of related azauracil compounds and principles of enzymology, we propose a dual mechanism targeting orotate phosphoribosyltransferase (OPRT), a key enzyme in the de novo pyrimidine biosynthesis pathway. This mechanism involves initial bioactivation of this compound to its ribonucleotide form, which then acts as a competitive inhibitor of OPRT. Subsequently, the reactive hydrazino group is hypothesized to form a covalent bond with a nucleophilic residue, likely a cysteine, in the active site of the enzyme, leading to irreversible inhibition. This guide details the scientific basis for this proposed mechanism and provides comprehensive experimental protocols to validate these hypotheses, offering a roadmap for researchers in drug development and molecular biology.

Introduction: The Critical Role of Pyrimidine Biosynthesis and Orotate Phosphoribosyltransferase (OPRT)

The de novo synthesis of pyrimidine nucleotides is a fundamental cellular process essential for DNA and RNA synthesis, cell division, and cellular metabolism. A critical enzyme in this pathway is Orotate Phosphoribosyltransferase (OPRT, EC 2.4.2.10), which catalyzes the conversion of orotate and 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotidine 5'-monophosphate (OMP).[1] The inhibition of OPRT presents a compelling strategy for the development of antiproliferative agents for cancer and infectious diseases.[2] By disrupting the pyrimidine supply, OPRT inhibitors can selectively target rapidly dividing cells that have a high demand for nucleotide precursors.

This compound: A Structurally-Informed Inhibitor Candidate

This compound belongs to the azauracil class of compounds, which are analogs of the natural pyrimidine bases. The parent compound, 6-azauracil, is a known inhibitor of the pyrimidine biosynthesis pathway.[3][4] For its inhibitory activity, 6-azauracil must first be converted intracellularly to 6-azauridine 5'-monophosphate (azaUMP).[3] This active form then inhibits OMP decarboxylase, the enzyme downstream of OPRT. However, the introduction of a hydrazino group at the 5-position of the azauracil ring suggests a potentially more complex and potent mechanism of action directly targeting OPRT.

Proposed Mechanism of Action: Competitive Inhibition Followed by Covalent Inactivation

We propose a multi-step mechanism for the inhibitory action of this compound on OPRT, culminating in the irreversible inactivation of the enzyme.

Part A: Bioactivation to the Nucleotide Form

Similar to 6-azauracil, it is highly probable that this compound acts as a prodrug that requires intracellular activation. The initial step is the conversion of this compound to 5-hydrazino-6-azauridine 5'-monophosphate by OPRT itself or other phosphoribosyltransferases. This activated nucleotide analog then acts as a competitive inhibitor, binding to the OPRT active site and preventing the binding of the natural substrate, orotate.

This compound This compound 5-Hydrazino-6-azauridine 5'-monophosphate 5-Hydrazino-6-azauridine 5'-monophosphate This compound->5-Hydrazino-6-azauridine 5'-monophosphate OPRT / PRPP Competitive Inhibition of OPRT Competitive Inhibition of OPRT 5-Hydrazino-6-azauridine 5'-monophosphate->Competitive Inhibition of OPRT

Caption: Bioactivation of this compound.

Part B: Covalent Modification by the Hydrazino Group

The key feature of this compound is its reactive hydrazino moiety. We hypothesize that following the initial competitive binding of the nucleotide form, the hydrazino group acts as a nucleophile, or can be oxidized to a more reactive species, which then attacks an electrophilic residue within the OPRT active site. A prime candidate for this covalent modification is a cysteine residue, a common target for electrophilic attack due to the nucleophilicity of its thiol group.[5] This covalent bond formation would lead to the irreversible inactivation of the enzyme.

cluster_0 OPRT Active Site Inhibitor_Bound 5-Hydrazino-azaUMP competitively bound Covalent_Adduct Irreversible Covalent Adduct (Inactive Enzyme) Inhibitor_Bound->Covalent_Adduct Nucleophilic attack by hydrazino group Cysteine_Residue Active Site Cysteine Cysteine_Residue->Covalent_Adduct

Caption: Proposed covalent modification of OPRT.

Experimental Methodologies for Mechanistic Validation

To rigorously test this proposed mechanism, a series of biochemical and biophysical experiments are required.

Enzyme Kinetics Analysis

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and to assess if the inhibition is time-dependent, which is a hallmark of covalent inhibitors.

Protocol:

  • Enzyme Source: Recombinant human OPRT expressed and purified from E. coli.

  • Assay: A continuous spectrophotometric assay monitoring the decrease in absorbance at 295 nm due to the consumption of orotate.[6]

  • Procedure: a. Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 8.0), MgCl₂, and PRPP. b. Add varying concentrations of the substrate, orotate. c. Initiate the reaction by adding a fixed concentration of purified OPRT. d. Measure the initial reaction velocity (v₀) by monitoring the change in absorbance over time. e. Repeat the experiment in the presence of different fixed concentrations of this compound. f. For time-dependency, pre-incubate the enzyme with the inhibitor for various time intervals before adding the substrates and measuring the activity.

  • Data Analysis: a. Plot v₀ versus substrate concentration and fit to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ in the absence and presence of the inhibitor. b. Generate Lineweaver-Burk or other linearized plots to visualize the inhibition pattern. c. For time-dependent inhibition, plot the apparent rate of inactivation (kₒbs) against the inhibitor concentration.

Start Start Prepare Reaction Mix Prepare Reaction Mix Start->Prepare Reaction Mix Add Orotate Add Orotate Prepare Reaction Mix->Add Orotate Add OPRT Add OPRT Add Orotate->Add OPRT Measure Absorbance (295 nm) Measure Absorbance (295 nm) Add OPRT->Measure Absorbance (295 nm) Calculate Initial Velocity Calculate Initial Velocity Measure Absorbance (295 nm)->Calculate Initial Velocity Plot Data (Michaelis-Menten, Lineweaver-Burk) Plot Data (Michaelis-Menten, Lineweaver-Burk) Calculate Initial Velocity->Plot Data (Michaelis-Menten, Lineweaver-Burk) Determine Inhibition Type Determine Inhibition Type Plot Data (Michaelis-Menten, Lineweaver-Burk)->Determine Inhibition Type Pre-incubate Enzyme with Inhibitor Pre-incubate Enzyme with Inhibitor Add Substrates Add Substrates Pre-incubate Enzyme with Inhibitor->Add Substrates Measure Activity Measure Activity Add Substrates->Measure Activity Plot k_obs vs [Inhibitor] Plot k_obs vs [Inhibitor] Measure Activity->Plot k_obs vs [Inhibitor] Confirm Time-Dependency Confirm Time-Dependency Plot k_obs vs [Inhibitor]->Confirm Time-Dependency

Caption: Workflow for enzyme kinetics analysis.

Mass Spectrometry for Covalent Adduct Detection

Objective: To directly detect the formation of a covalent adduct between OPRT and this compound.

Protocol:

  • Incubation: Incubate purified OPRT with an excess of this compound for a time sufficient to achieve significant inhibition (determined from kinetic studies).

  • Sample Preparation: a. Remove excess, unbound inhibitor by dialysis or size-exclusion chromatography. b. Denature the protein and digest it into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: a. Separate the peptides using liquid chromatography. b. Analyze the peptides by tandem mass spectrometry (MS/MS).

  • Data Analysis: a. Search the MS/MS data against the amino acid sequence of OPRT. b. Look for a peptide with a mass shift corresponding to the addition of the this compound moiety (or a fragment thereof). c. The MS/MS fragmentation pattern of the modified peptide will pinpoint the exact amino acid residue that has been covalently modified.

Incubate OPRT + Inhibitor Incubate OPRT + Inhibitor Remove Excess Inhibitor Remove Excess Inhibitor Incubate OPRT + Inhibitor->Remove Excess Inhibitor Trypsin Digest Trypsin Digest Remove Excess Inhibitor->Trypsin Digest LC-MS/MS Analysis LC-MS/MS Analysis Trypsin Digest->LC-MS/MS Analysis Identify Modified Peptide Identify Modified Peptide LC-MS/MS Analysis->Identify Modified Peptide

Caption: Workflow for mass spectrometry analysis.

Site-Directed Mutagenesis

Objective: To confirm the identity of the amino acid residue involved in the covalent bond formation.

Protocol:

  • Mutagenesis: Based on the mass spectrometry results (or a structural hypothesis), create a mutant version of OPRT where the putative target cysteine residue is replaced with a non-nucleophilic amino acid, such as alanine or serine.

  • Protein Expression and Purification: Express and purify the mutant OPRT.

  • Kinetic Analysis: Repeat the enzyme kinetics experiments with the mutant enzyme and this compound.

  • Data Analysis: If the mutant enzyme is no longer susceptible to time-dependent or irreversible inhibition by the compound, it strongly supports the role of the mutated residue in the covalent modification.

X-ray Crystallography

Objective: To obtain a high-resolution three-dimensional structure of the OPRT-inhibitor complex.

Protocol:

  • Crystallization: Co-crystallize OPRT with this compound (or its activated nucleotide form). Alternatively, soak pre-formed OPRT crystals with the inhibitor.

  • Data Collection and Structure Determination: Collect X-ray diffraction data and solve the crystal structure.

  • Analysis: The resulting electron density map will reveal the precise binding mode of the inhibitor in the active site and provide direct evidence of a covalent bond if one is formed.

Data Summary and Interpretation

Experiment Expected Outcome for Proposed Mechanism Interpretation
Enzyme Kinetics Time-dependent inhibition. Initial competitive inhibition pattern may be observed.Supports covalent modification and binding to the active site.
Mass Spectrometry Detection of a mass shift on a specific peptide corresponding to the inhibitor adduct.Direct evidence of covalent bond formation and identification of the modified residue.
Site-Directed Mutagenesis The Cys-to-Ala mutant of OPRT is resistant to irreversible inhibition.Confirms the essential role of the specific cysteine residue in the covalent reaction.
X-ray Crystallography Electron density map shows the inhibitor covalently linked to a specific residue in the active site.Definitive structural evidence of the covalent inhibition mechanism.

Conclusion

The proposed dual mechanism of competitive inhibition followed by covalent inactivation provides a compelling hypothesis for the potent enzyme inhibitory activity of this compound against orotate phosphoribosyltransferase. The experimental framework outlined in this guide offers a clear and robust strategy to validate this mechanism. Elucidating the precise molecular interactions between this inhibitor and its target will be invaluable for the rational design of next-generation chemotherapeutics targeting pyrimidine biosynthesis.

References

Sources

Spectroscopic Profile of 5-Hydrazino-6-azauracil: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Hydrazino-6-azauracil is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural analogy to nucleobases. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and the study of its interactions in biological systems. This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages fundamental principles of spectroscopy and comparative data from structurally related azauracil derivatives to present a robust, predictive spectroscopic profile. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development engaged in the synthesis and characterization of this compound and its analogues.

Introduction: The Significance of this compound

This compound belongs to the class of azauracils, which are analogues of the pyrimidine nucleobase uracil where a carbon atom in the ring is replaced by a nitrogen atom. The introduction of the hydrazino group at the 5-position further modulates the electronic properties and hydrogen bonding capabilities of the molecule, making it a compelling candidate for investigation as an antimetabolite or an inhibitor of enzymes involved in nucleotide metabolism. Accurate spectroscopic characterization is the cornerstone of advancing the study of such potential therapeutic agents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Based on the structure of this compound, we can predict the key features of its ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, with signals corresponding to the protons of the hydrazino group and the N-H protons of the azauracil ring. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent carbonyl and azo groups.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to slow down the exchange of labile protons (N-H), allowing for their observation.

  • Instrumental Parameters:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Temperature: 298 K.

    • Pulse Program: A standard single-pulse experiment (zg30).

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
N-H (Ring, N2)10.0 - 11.5Broad Singlet1HThe exact chemical shift and broadness will depend on concentration and water content.
N-H (Ring, N4)9.5 - 11.0Broad Singlet1HSimilar to the N2-H, this proton is acidic and its signal can be broad.
NH -NH₂ (Hydrazino)7.0 - 8.5Broad Singlet1HThe chemical shift is influenced by hydrogen bonding and the electronic environment.
NH-NH₂ (Hydrazino)4.0 - 5.5Broad Singlet2HThese protons are expected to be more shielded than the other N-H protons.

Causality in Experimental Choices: The choice of DMSO-d₆ as a solvent is critical for observing the N-H protons, which would otherwise exchange rapidly with D₂O, leading to signal disappearance. A higher field spectrometer (≥400 MHz) is recommended to achieve better signal dispersion.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of this compound. The chemical shifts of the carbonyl carbons are expected to be in the downfield region.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumental Parameters:

    • Spectrometer: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz ¹H frequency).

    • Pulse Program: A standard proton-decoupled ¹³C experiment (zgpg30).

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

    • Reference: The solvent peak of DMSO-d₆ at 39.52 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C3 (Carbonyl)155 - 165The chemical shift is characteristic of a carbonyl group in a heterocyclic ring.
C5 (Carbonyl)145 - 155This carbonyl carbon is adjacent to the hydrazino group, which will influence its chemical shift.
C6130 - 140This carbon is part of the triazine ring and is bonded to two nitrogen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to N-H, C=O, C=N, and N-N bond vibrations.

Experimental Protocol for FTIR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample.

  • Instrumental Parameters:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

Table 3: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensityNotes
3400 - 3200N-H stretching (hydrazino and ring)Medium - Strong, BroadThe broadness is due to hydrogen bonding. Multiple bands may be observed.
1750 - 1650C=O stretching (carbonyls)StrongTwo distinct carbonyl stretching bands may be present due to the asymmetric environment.
1650 - 1550N-H bending, C=N stretchingMediumThese vibrations can overlap in this region.
1450 - 1350C-N stretchingMedium
1100 - 1000N-N stretchingWeak - Medium

Expertise-Driven Interpretation: The broadness and position of the N-H stretching vibrations are highly indicative of the extent of intermolecular hydrogen bonding in the solid state. The presence of two strong carbonyl peaks would confirm the dione structure of the azauracil ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like GC-MS or LC-MS. For a relatively non-volatile compound like this compound, LC-MS with electrospray ionization (ESI) is a suitable technique.

  • Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI). ESI is a softer ionization technique that is likely to produce a prominent protonated molecular ion [M+H]⁺.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

Predicted Mass Spectrum of this compound:

  • Molecular Ion: The molecular formula is C₃H₅N₅O₂[1], giving a monoisotopic mass of 143.0443 Da[1].

    • In ESI+ mode, a prominent peak at m/z 144.0521 corresponding to the [M+H]⁺ ion is expected.

    • In ESI- mode, a peak at m/z 142.0365 for the [M-H]⁻ ion may be observed.

  • Fragmentation Pattern: While the exact fragmentation is dependent on the ionization method and energy, a characteristic fragmentation pathway for azauracil derivatives involves the loss of isocyanic acid (HNCO, 43 Da)[2].

Diagram 1: Predicted ESI+ Mass Spectrometry Fragmentation Pathway

fragmentation M_H [M+H]⁺ m/z = 144 frag1 [M+H - NH₃]⁺ m/z = 127 M_H->frag1 - NH₃ frag2 [M+H - HNCO]⁺ m/z = 101 M_H->frag2 - HNCO frag3 [M+H - HNCO - N₂H₂]⁺ m/z = 71 frag2->frag3 - N₂H₂

Caption: Predicted fragmentation of protonated this compound.

Conclusion

This technical guide provides a detailed, predictive overview of the NMR, IR, and Mass Spectrometry data for this compound. The presented protocols and interpretations are grounded in established spectroscopic principles and comparative analysis with related structures. This information is intended to be a foundational resource for researchers, enabling the confident identification and characterization of this important heterocyclic compound in their scientific endeavors. The validation of these predictions through experimental data will be a valuable contribution to the chemical and pharmaceutical sciences.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Shakir, M., & Abbasi, A. (2014). Synthesis and spectral characterization of hydrazone Schiff base ligand, L derived from condensation of terephthalaldehyde and 2-furoic acid hydrazide and its binuclear complexes with Co(II), Ni(II), Cu(II) and Zn(II): Comparative in-vitro microbiological evaluation of L and its Zn(II) coordination complex. Journal of the Association of Arab Universities for Basic and Applied Sciences, 16, 29-38.
  • Mitran, R. A., Drăghici, C., & Tomas, S. (2010). New 6-Azauracil Derivatives. Revista de Chimie, 61(12), 1147-1150.

Sources

The Ascendance of a Pyrimidine Analogue: A Technical Guide to 5-Hydrazino-6-azauracil

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of antimetabolite research, the quest for novel compounds with enhanced biological activity and specificity is a perpetual endeavor. The pyrimidine analogue 6-azauracil has long been a cornerstone of such investigations, valued for its ability to disrupt nucleotide biosynthesis. This guide delves into a specific, yet significant, derivative: 5-Hydrazino-6-azauracil. Herein, we will navigate the historical context of its discovery, dissect its synthesis, elucidate its mechanism of action, and explore its potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this intriguing molecule.

The Genesis of this compound: A Historical Perspective

The story of this compound is intrinsically linked to the broader exploration of 6-azauracil and its derivatives. The interest in 6-azauracil stems from its pronounced biological effects, including antiviral, antimetabolite, and anticarcinogenic properties, primarily attributed to its function as a cell growth inhibitor.[1] The core structure, a 1,2,4-triazine-3,5-dione, serves as a scaffold for a multitude of chemical modifications aimed at modulating its activity and specificity.

The introduction of a substituent at the C5 position of the 6-azauracil ring was a logical progression in the quest for more potent analogues. Early work on 5-substituted 6-azauracils laid the groundwork for the synthesis of a variety of derivatives with diverse functionalities. A common and effective strategy for introducing these substituents has been through the nucleophilic substitution of a halogenated precursor, typically 5-bromo-6-azauracil.[1] This versatile intermediate opens the door to a wide array of chemical modifications at the C5 position.

While the precise first synthesis of this compound is not readily found in widely indexed modern literature, its conceptual origin lies within this established synthetic paradigm. The introduction of a hydrazino (-NHNH2) group, a highly reactive and versatile functional group, was a rational step to explore new chemical space and potentially enhance the biological activity profile of the 6-azauracil core. The hydrazino moiety is known to be a key pharmacophore in a variety of biologically active compounds, contributing to their ability to form hydrogen bonds and participate in various biological interactions.

Synthesis and Characterization

The most direct and widely utilized method for the synthesis of this compound is the nucleophilic displacement of a halogen at the 5-position of the 6-azauracil ring by hydrazine.

Synthetic Pathway

The synthesis commences with the commercially available 6-azauracil, which is first halogenated at the 5-position, most commonly with bromine, to yield 5-bromo-6-azauracil. This intermediate is then reacted with hydrazine hydrate in a suitable solvent to afford this compound.

Synthesis_Pathway A 6-Azauracil B 5-Bromo-6-azauracil A->B Br2/Solvent C This compound B->C NH2NH2·H2O

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound from 5-Bromo-6-azauracil

This protocol describes a general procedure based on established methods for the synthesis of 5-substituted 6-azauracil derivatives.[1]

Materials:

  • 5-Bromo-6-azauracil

  • Hydrazine hydrate (80% solution)

  • Ethanol (or other suitable solvent)

  • Distilled water

  • Standard laboratory glassware and apparatus (reflux condenser, magnetic stirrer, filtration apparatus)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromo-6-azauracil in ethanol.

  • Addition of Hydrazine: To this suspension, add an excess of hydrazine hydrate. The molar ratio of hydrazine hydrate to 5-bromo-6-azauracil should be optimized but is typically in the range of 3 to 5 equivalents.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The precipitated product is collected by filtration.

  • Purification: The crude product is washed with cold ethanol and then with distilled water to remove any unreacted starting materials and hydrazine salts. The product can be further purified by recrystallization from a suitable solvent, such as water or an ethanol-water mixture.

  • Characterization: The final product, this compound, should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Physicochemical Properties
PropertyValue
IUPAC Name 6-hydrazinyl-1,2,4-triazine-3,5(2H,4H)-dione
Molecular Formula C₃H₅N₅O₂
Molecular Weight 143.11 g/mol
Appearance White to off-white crystalline solid
Solubility Sparingly soluble in water, soluble in aqueous base

Mechanism of Action: A Tale of Two Moieties

The biological activity of this compound is believed to be a composite of the effects of the 6-azauracil core and the appended 5-hydrazino group.

The 6-Azauracil Core: Inhibition of Pyrimidine Biosynthesis

The primary mechanism of action of 6-azauracil is its role as an antimetabolite that interferes with the de novo pyrimidine biosynthesis pathway. In the cell, 6-azauracil is converted to 6-azauridine-5'-monophosphate (azaUMP) by the enzyme orotate phosphoribosyltransferase (OPRT). AzaUMP is a potent inhibitor of orotidine-5'-phosphate (OMP) decarboxylase, the enzyme that catalyzes the final step in the synthesis of uridine monophosphate (UMP). This inhibition leads to a depletion of the intracellular pool of pyrimidine nucleotides, which are essential for the synthesis of DNA and RNA, thereby arresting cell growth and proliferation.

Mechanism_of_Action cluster_0 De Novo Pyrimidine Biosynthesis cluster_1 Inhibition Pathway Orotate Orotate OMP Orotidine-5'-phosphate (OMP) Orotate->OMP OPRT UMP Uridine monophosphate (UMP) OMP->UMP OMP Decarboxylase Azauracil 6-Azauracil AzaUMP 6-Azauridine-5'-monophosphate (azaUMP) Azauracil->AzaUMP OPRT OMP_Decarboxylase_Inhibition AzaUMP->OMP_Decarboxylase_Inhibition Inhibition

Caption: Inhibition of pyrimidine biosynthesis by 6-azauracil.

The 5-Hydrazino Moiety: A Modulator of Activity

The introduction of the hydrazino group at the C5 position is expected to modulate the activity of the parent compound in several ways:

  • Altered Enzyme Binding: The electronic and steric properties of the hydrazino group can influence the binding affinity of the molecule to its target enzymes, OPRT and OMP decarboxylase. The hydrazino group can participate in hydrogen bonding interactions within the active site of these enzymes, potentially enhancing its inhibitory potency.

  • Alternative Biological Targets: Hydrazine and its derivatives are known to interact with a variety of biological targets. The hydrazino group in this compound could potentially interact with other enzymes or cellular components, leading to a broader spectrum of biological activity or a modified mechanism of action compared to 6-azauracil.

  • Formation of Hydrazones: The free hydrazino group is reactive and can readily form hydrazones with endogenous aldehydes and ketones. This could lead to the formation of new bioactive species in vivo, contributing to the overall pharmacological profile of the compound.

Biological Activities and Therapeutic Potential

The primary therapeutic interest in this compound lies in its potential as an anticancer agent, stemming from its antimetabolite properties. By disrupting the pyrimidine biosynthesis pathway, which is often upregulated in rapidly proliferating cancer cells, the compound can selectively inhibit tumor growth.

While specific, comprehensive studies on the antitumor activity of this compound are not abundant in recent literature, the known anticancer properties of the 1,2,4-triazine scaffold provide a strong rationale for its investigation in this area. Numerous derivatives of 1,2,4-triazine have demonstrated significant antitumor effects.

Further research is warranted to fully elucidate the anticancer potential of this compound. This would involve in vitro screening against a panel of cancer cell lines to determine its potency and selectivity, followed by in vivo studies in animal models to assess its efficacy and toxicity.

Future Directions and Conclusion

This compound represents a fascinating, yet underexplored, derivative of the well-established antimetabolite 6-azauracil. Its synthesis is straightforward, and its unique chemical structure, combining the pyrimidine-mimicking core with a reactive hydrazino group, suggests a rich potential for biological activity.

Future research should focus on:

  • Comprehensive Biological Evaluation: A thorough investigation of its anticancer, antiviral, and antimicrobial activities is needed to fully understand its therapeutic potential.

  • Mechanistic Studies: Detailed enzymatic and cellular assays are required to precisely define its mechanism of action and to understand the contribution of the 5-hydrazino group to its biological effects.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of related derivatives, with modifications to the hydrazino group, would provide valuable insights into the structural requirements for optimal activity.

References

  • Mitran, R. A., Draghici, C., & Tomas, S. (2010). New 6-Azauracil Derivatives. Revue de Chimie (Bucharest), 61(12), 1147-1150. [Link]

Sources

An In-Depth Technical Guide to 5-Hydrazino-6-azauracil and its Relationship to 6-azauracil

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-Hydrazino-6-azauracil, exploring its synthesis, relationship to the parent compound 6-azauracil, and its potential as a bioactive molecule. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The 6-Azauracil Scaffold and its Significance

6-Azauracil (1,2,4-triazine-3,5(2H,4H)-dione) is a heterocyclic compound that acts as a structural analog of the pyrimidine base uracil.[1] This synthetic nucleobase analogue has been a subject of interest in biochemical and pharmacological research due to its potent antimetabolite properties.[2] By mimicking uracil, 6-azauracil interferes with essential metabolic pathways, particularly in nucleotide biosynthesis.

The primary mechanism of action of 6-azauracil involves the inhibition of key enzymes such as orotidine-5'-phosphate (OMP) decarboxylase and inosine monophosphate (IMP) dehydrogenase.[3][4] Inhibition of these enzymes leads to a depletion of intracellular pools of uridine and guanosine nucleotides, which are essential for DNA and RNA synthesis. This disruption of nucleic acid synthesis underlies its observed antitumor and antiviral activities.[5][6]

The 6-azauracil scaffold serves as a versatile platform for the synthesis of a wide array of derivatives with modulated biological activities. Substitution at various positions of the triazine ring can significantly alter the compound's potency, selectivity, and pharmacokinetic properties. This guide focuses on a specific derivative, this compound, and elucidates its chemical and biological relationship to its parent compound.

The Emergence of this compound: A Synthetic Derivative

This compound (6-hydrazinyl-2H-1,2,4-triazine-3,5-dione) is a synthetic derivative of 6-azauracil characterized by the introduction of a hydrazino (-NHNH2) group at the 5-position of the triazine ring.[7] This structural modification is significant as the hydrazone moiety is known to be a pharmacophore in a variety of biologically active compounds, contributing to antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[8]

Synthesis of this compound

The synthesis of this compound is not explicitly detailed in a single source but can be logically deduced from the established reactivity of halogenated 6-azauracil derivatives. The most probable synthetic route involves the nucleophilic substitution of a halogen atom at the 5-position of the 6-azauracil ring with hydrazine. A key intermediate in this synthesis is 5-bromo-6-azauracil.[3][9]

The overall synthetic pathway can be conceptualized as a two-step process:

  • Bromination of 6-Azauracil: The first step involves the electrophilic bromination of the 6-azauracil ring to introduce a bromine atom at the 5-position, yielding 5-bromo-6-azauracil.

  • Nucleophilic Substitution with Hydrazine: The second step is a nucleophilic aromatic substitution reaction where the bromine atom in 5-bromo-6-azauracil is displaced by a hydrazino group upon reaction with hydrazine hydrate.

Synthesis_Pathway cluster_step1 Step 1: Bromination cluster_step2 Step 2: Nucleophilic Substitution 6-Azauracil 6-Azauracil C3H3N3O2 5-Bromo-6-azauracil 5-Bromo-6-azauracil C3H2BrN3O2 6-Azauracil->5-Bromo-6-azauracil Electrophilic Bromination Bromine Br2 This compound This compound C3H5N5O2 5-Bromo-6-azauracil->this compound Nucleophilic Substitution Hydrazine_Hydrate Hydrazine Hydrate (N2H4·H2O)

Comparative Analysis: 6-Azauracil vs. This compound

The introduction of the hydrazino group at the 5-position is expected to significantly influence the physicochemical and biological properties of the 6-azauracil scaffold.

Property6-AzauracilThis compound
Molecular Formula C₃H₃N₃O₂C₃H₅N₅O₂[7]
Molar Mass 113.08 g/mol 143.11 g/mol
Key Functional Groups Triazine dioneTriazine dione, Hydrazino group
Primary Mechanism of Action Inhibition of OMP decarboxylase and IMP dehydrogenase[3][4]Likely retains the core antimetabolite activity of 6-azauracil with potential for additional mechanisms conferred by the hydrazino group.
Potential Biological Activities Antitumor, Antiviral[5][6]Expected to possess antitumor and antimicrobial activities.[8]

Biological Activities and Potential Applications

While specific biological data for this compound is limited in the readily available literature, its activity can be inferred from the properties of its parent compound and the known bioactivity of hydrazones.

Antitumor Activity

6-Azauracil exhibits cytostatic activity by inhibiting nucleic acid synthesis. The addition of the hydrazino group in this compound may enhance its antitumor potential. Hydrazone derivatives have been reported to possess significant cytotoxic effects against various cancer cell lines.[10][11] The proposed mechanism could involve a dual action: the 6-azauracil core interfering with nucleotide biosynthesis and the hydrazino moiety participating in other cytotoxic interactions, such as the generation of reactive oxygen species.[12]

Antimicrobial Activity

The hydrazone functional group is a well-established pharmacophore in antimicrobial agents.[8] A wide range of hydrazone-containing compounds have demonstrated potent activity against various bacterial and fungal strains. Therefore, this compound is a promising candidate for antimicrobial screening. Its mechanism of action could involve the inhibition of microbial growth through the disruption of essential metabolic pathways, similar to its parent compound, potentially augmented by specific interactions of the hydrazino group with microbial targets.

Biological_Activities 6-Azauracil_Core 6-Azauracil Core This compound This compound 6-Azauracil_Core->this compound 5-Hydrazino_Group 5-Hydrazino Group 5-Hydrazino_Group->this compound Antimetabolite_Activity Antimetabolite Activity (Nucleotide Synthesis Inhibition) This compound->Antimetabolite_Activity Additional_Bioactivity Potential for Additional Bioactivity This compound->Additional_Bioactivity Antitumor_Activity Antitumor Activity Antimetabolite_Activity->Antitumor_Activity Antimicrobial_Activity Antimicrobial Activity Antimetabolite_Activity->Antimicrobial_Activity Additional_Bioactivity->Antitumor_Activity Additional_Bioactivity->Antimicrobial_Activity

Experimental Protocols

The following section provides detailed methodologies for the synthesis of the precursor, 5-bromo-6-azauracil, and for the evaluation of the biological activities of this compound.

Synthesis of 5-Bromo-6-azauracil (Precursor)

This protocol is adapted from general procedures for the bromination of uracil analogues.

Materials:

  • 6-Azauracil

  • Glacial Acetic Acid

  • Acetic Anhydride

  • Bromine

  • Distilled Water

Procedure:

  • Dissolve 6-azauracil in glacial acetic acid.

  • Add acetic anhydride to the solution and stir for 10 minutes.

  • Slowly add an equimolar amount of bromine dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 1 hour.

  • Quench the reaction by adding water and cool the mixture to 4°C for 30 minutes to facilitate precipitation.

  • Filter the precipitate and wash with cold water.

  • Dry the product to obtain 5-bromo-6-azauracil.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and Doxorubicin for 48 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of this compound and the standard antibiotic in MHB in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[2]

Conclusion and Future Directions

This compound represents a synthetically accessible derivative of 6-azauracil with considerable potential for enhanced biological activity. The introduction of the hydrazino group is a strategic modification that may confer novel or improved antitumor and antimicrobial properties. While the core antimetabolite mechanism of the 6-azauracil scaffold is likely retained, the hydrazino moiety could introduce additional mechanisms of action.

Further research is warranted to fully elucidate the biological profile of this compound. This should include:

  • Detailed Synthesis and Characterization: Optimization of the synthetic protocol and full spectroscopic characterization of the compound.

  • Comprehensive Biological Screening: Evaluation of its cytotoxic activity against a broad panel of cancer cell lines and its antimicrobial spectrum against various pathogenic bacteria and fungi.

  • Mechanism of Action Studies: Investigation into its precise molecular targets and pathways to understand any novel mechanisms conferred by the hydrazino group.

  • Comparative Studies: Direct, quantitative comparison of the biological activity of this compound with that of 6-azauracil to assess the impact of the 5-hydrazino substitution.

The exploration of this compound and its analogues could lead to the development of novel therapeutic agents with improved efficacy and a broader spectrum of activity.

References

  • Mitran, R. A., Draghici, C., & Tomas, S. (2010). New 6-Azauracil Derivatives. Revista de Chimie, 61(12), 1147-1149.
  • Rollas, S., & Küçükgüzel, Ş. G. (2007).
  • Grande, F., Yamada, R., Cao, X., Aiello, F., Garofalo, A., & Neamati, N. (2009). Synthesis and biological evaluation of novel hydrazide based cytotoxic agents.
  • El-Emam, A. A., Al-Deeb, O. A., Al-Omar, M., & Lehmann, J. (2004).
  • NOVOCIB. (2025). Active Human IMPDH Type 2 Enzyme. Retrieved from [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Hadjipavlou-Litina, D., & Pontiki, E. (2015). A review exploring biological activities of hydrazones. Expert Opinion on Drug Discovery, 10(3), 235-263.
  • ResearchGate. (2021). Reaction of 5 and 6 with hydrazine hydrate. Retrieved from [Link]

  • Hedstrom, L. (2009). IMP Dehydrogenase: Structure, Mechanism, and Inhibition. Chemical Reviews, 109(7), 2903–2928.
  • Aly, A. A., El-Sayed, W. A., & Mohamed, Y. A. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15, 39235-39287.
  • Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2020). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 25(18), 4296.
  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • Ciobanu, A., Land-up, A., Uivarosi, V., Draghici, C., & Ionita, G. (2015). Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)
  • OIE. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]

  • ResearchGate. (n.d.). The expected mechanism for the reaction of 6-hydrazinyluracil with malononitrile. Retrieved from [Link]

  • Kikelj, D., & Urleb, U. (2000). Synthesis and properties of 6-alkynyl-5-aryluracils. Arkivoc, 2001(1), 109-122.
  • Kumar, V., & Sharma, V. (2019). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Molecules, 24(24), 4571.
  • Al-Ostath, A., Al-Wabli, R. I., Al-Ghorbani, M., Al-Anazi, M. R., Al-Qurain, N. A., & Al-Agamy, M. H. (2023).
  • Popiołek, Ł., & Biernasiuk, A. (2022). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 27(3), 963.
  • Głowacka, J. E., & Wujec, M. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 976.
  • Bakhat, M. A., & Abdel-Rahman, R. M. (2020). Utility Of 6-Azauracils In Synthesis of New Poly Heterocyclic Nitrogen Systems Bearing 1,2,4-Triazine Moiety as Antioxidant Probes. European Journal of Advanced Chemistry Research, 1(6), 1-10.
  • Movassaghi, M., & Hill, M. D. (2006). Hydrazine. Organic Syntheses, 84, 235.
  • Al-Abdullah, E. S., Al-Salahi, R. A., Al-Dhfyan, A., Al-Obaid, A. M., & El-Emam, A. A. (2025). Development of the 5‑Nitrosalicaldehyde Arylhydrazones as Anticancer (MCF‑7 and HCT116) Agents Targeting Inhibition of VEGFR‑2 and Cytokines (IL‑6 and TNF-α). ACS Omega.
  • Hotha, S., & Yarrow, J. (2003). Enhanced Cytotoxicity against a Pancreatic Cancer Cell Line Combining Radiation and Gold Nanoparticles. Journal of the American Chemical Society, 125(25), 7682–7683.
  • Kader, A., & Ulbricht, T. L. V. (1961). Synthesis and antimicrobial evaluation of substituted 5,6-dihydro-5-nitrouracils. Journal of the Chemical Society, 3425-3429.
  • Nakazawa, Y., et al. (2018). Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening. Scientific Reports, 8(1), 17006.
  • Slouka, J., & Fryšová, I. (2002). Synthesis of some isomeric quinoxaline derivatives with 6-azauracil cycle. Molecules, 7(5), 444-451.
  • Sur, B. K., & Chatterjee, A. K. (1979). Studies on the possible mechanism of hydrazine action on ascorbic acid-metabolising enzymes. The Journal of nutritional sciences, 25(6), 463–471.
  • Sinha, B. K. (1987). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Journal of Toxicology: Clinical Toxicology, 25(1-2), 19-38.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Exinger, F., & Lacroute, F. (1992). 6-Azauracil inhibition of GTP biosynthesis in Saccharomyces cerevisiae. Current Genetics, 22(1), 9-11.
  • Organic Chemistry Portal. (n.d.). Hydrazine. Retrieved from [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Mihajlović, M., et al. (2019). Antimicrobial Activity of Some Steroidal Hydrazones. Molecules, 24(18), 3290.
  • Šorm, F., & Keilová, H. (1958). The anti-tumour activity of 6-azauracil riboside. Experientia, 14(6), 215.
  • Šorm, F., Jakubovič, A., & Šlechta, L. (1956). The anticancerous action of 6-azauracil (3, 5-dioxo-2, 3, 4, 5-tetrahydro-1, 2, 4-triazine). Experientia, 12(7), 271-272.
  • García-López, M. T., et al. (2017). In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. Molecules, 22(10), 1699.
  • Edmondson, D. E. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 24(11), 2055.

Sources

A Methodological Guide to the Theoretical and Computational Modeling of 5-Hydrazino-6-azauracil

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary: 6-Azauracil and its derivatives represent a class of compounds with significant biological and therapeutic interest, demonstrating potential as antimetabolite, antiviral, and anticarcinogenic agents[1]. The introduction of a hydrazino moiety at the 5-position of the 6-azauracil core, creating 5-Hydrazino-6-azauracil, is hypothesized to modulate its electronic structure and biological activity, making it a compelling target for drug development. Hydrazone derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[2][3]. This guide outlines a comprehensive computational methodology for the in silico characterization of this compound. By leveraging quantum chemical calculations, we can predict its structural, spectroscopic, and electronic properties, thereby providing foundational insights to guide future experimental synthesis and biological evaluation. This document serves as a technical blueprint for researchers aiming to apply computational chemistry to accelerate the discovery and design of novel azauracil-based therapeutic agents.

Introduction to this compound and the Rationale for Computational Inquiry

The Therapeutic Potential of the 6-Azauracil Scaffold

The 6-azauracil core, a nitrogen analogue of uracil, is classified as a 1,2,4-triazine[4]. Its structural similarity to the natural pyrimidine base allows it to function as an antimetabolite, interfering with nucleic acid synthesis, which underpins its utility as a cytostatic, antiviral, and anticarcinogenic agent[1][5]. The versatility of the azauracil ring system allows for substitutions at various positions, leading to a diverse library of derivatives with tailored biological activities[6][7].

The Subject Molecule: this compound

This guide focuses on the specific derivative, this compound. Its fundamental chemical identity is established by its molecular formula, C₃H₅N₅O₂, and IUPAC name, 6-hydrazinyl-2H-1,2,4-triazine-3,5-dione[8]. The key structural feature is the hydrazino (-NHNH₂) group at the C5 position. This functional group is of particular interest as it can significantly influence the molecule's hydrogen bonding capacity, electronic charge distribution, and potential to act as a ligand, thereby altering its interaction with biological targets.

The Strategic Value of Computational Modeling

Before committing to resource-intensive chemical synthesis and experimental screening, computational modeling offers a powerful, predictive approach to characterize a molecule at the atomic level. Quantum chemical calculations can elucidate reaction pathways, predict molecular structures, and estimate a wide range of properties, providing a rational basis for drug design[9][10]. For this compound, this approach allows us to:

  • Determine the most stable three-dimensional conformation.

  • Predict its spectroscopic signatures (IR, Raman, NMR) to aid in future experimental characterization.

  • Analyze its electronic structure to understand its reactivity and potential interaction sites.

A Validated Computational Methodology

The following protocol is designed as a self-validating system, where each step builds logically upon the last, and the choice of methods is grounded in their proven success in characterizing similar heterocyclic systems[11][12].

Selection of Theoretical Framework

Causality: The primary goal is to achieve a balance between computational accuracy and efficiency. For an organic molecule of this size, Density Functional Theory (DFT) is the method of choice. It incorporates electron correlation effects at a fraction of the cost of higher-level ab initio methods.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected. It has a long track record of providing reliable results for the geometry, vibrational frequencies, and electronic properties of a wide range of organic compounds, including azauracil derivatives[12][13].

  • Basis Set: The Pople-style 6-311++G(d,p) basis set is employed.

    • 6-311: A triple-zeta basis set that provides a flexible description of the valence electrons.

    • ++G: Includes diffuse functions on both heavy atoms and hydrogen. This is critical for accurately modeling systems with lone pairs and potential for hydrogen bonding, as is the case with the hydrazino and amide groups in our molecule.

    • (d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p), allowing for anisotropy in the electron distribution, which is essential for describing bonding in cyclic and functionalized systems.

Step-by-Step Computational Workflow

The entire computational process follows a logical sequence designed to ensure the final calculated properties correspond to a true energetic minimum on the potential energy surface.

G start Initial 3D Structure (e.g., from PubChem [3]) opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Calculation opt->freq check Check for Imaginary Frequencies freq->check is_min True Energy Minimum (Proceed to Analysis) check->is_min  Zero not_min Transition State or Higher-Order Saddle Point (Re-optimize Structure) check->not_min  One or more analysis Property Calculations: - Spectroscopic (IR, NMR) - Electronic (FMO, MEP) - NBO Analysis is_min->analysis not_min->opt G fmo Frontier Molecular Orbitals (HOMO-LUMO) reactivity Chemical Reactivity & Kinetic Stability fmo->reactivity mep Molecular Electrostatic Potential (MEP) sites Electrophilic & Nucleophilic Sites mep->sites nbo Natural Bond Orbital (NBO) Analysis charge Charge Distribution & Hyperconjugation nbo->charge design Rational Drug Design reactivity->design sites->design charge->design

Caption: Relationship between electronic analyses and drug design applications.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one.[13] The energy gap between them (E_gap = E_LUMO - E_HOMO) is an indicator of chemical stability. For this compound, the HOMO is expected to be localized on the electron-rich hydrazino group and parts of the triazine ring, while the LUMO is likely distributed over the electron-deficient carbonyl groups.

Table 2: Predicted Global Reactivity Descriptors

Descriptor Formula Significance
HOMO-LUMO Gap (ΔE) E_LUMO - E_HOMO Chemical reactivity and stability
Ionization Potential (I) -E_HOMO Energy required to remove an electron
Electron Affinity (A) -E_LUMO Energy released when gaining an electron
Electronegativity (χ) (I + A) / 2 Tendency to attract electrons

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.[11] For this molecule, negative potentials are expected around the carbonyl oxygens and the terminal nitrogen of the hydrazino group, making them key sites for hydrogen bonding and interactions with electrophiles.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of bonding and orbital interactions.[14] It quantifies charge transfer between filled donor orbitals and empty acceptor orbitals. A key analysis for this compound would be to investigate the hyperconjugative interactions between the lone pair orbitals of the hydrazino nitrogens and the antibonding orbitals (π*) of the triazine ring. The stabilization energy (E⁽²⁾) associated with these interactions quantifies their contribution to the molecule's overall stability and electronic structure.[13]

Implications for Drug Development and Future Directions

The theoretical data generated through this computational protocol provides actionable intelligence for drug development professionals:

  • Structure-Activity Relationship (SAR): The optimized geometry and electronic properties serve as a baseline for understanding SAR. By computationally modeling new derivatives (e.g., substituting on the terminal amino group of the hydrazino moiety), researchers can predict how modifications will affect reactivity and interaction sites.

  • Target Interaction: The MEP map highlights the regions of the molecule most likely to participate in hydrogen bonding or electrostatic interactions with a biological target, such as an enzyme active site. This information is invaluable for molecular docking studies.

  • Synthesis Guidance: Predicted spectroscopic data (IR, NMR) can help experimental chemists confirm the identity and purity of the synthesized compound.

This in silico characterization provides a robust, data-driven foundation for the subsequent experimental investigation of this compound as a potential therapeutic agent.

References

  • Mitran, R. A., Draghici, C., & Tomas, S. (2010). New 6-Azauracil Derivatives. Revista de Chimie, 61(12), 1147. [Link]

  • Bilek, P., & Slouka, J. (2000). Synthesis of Some Nitrogen Functional Derivatives of 5-substituted-6-azauracil as Biologically Active Compounds. Acta Universitatis Palackianae Olomucensis, Facultas Rerum Naturalium, Chemica, 39, 37-43. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 267907, this compound. PubChem. Retrieved January 22, 2026, from [Link].

  • Gotor, V., Garcia-Paez, M. V., & Puras, G. (2005). Synthesis and biological activity of some unsaturated 6-azauracil acyclonucleosides. Nucleosides, Nucleotides & Nucleic Acids, 24(3), 161-172. [Link]

  • Tantawy, H. A., et al. (2017). Theoretical Studies of Molecular Structures, Infrared Spectra, NBO and NLO Properties of Some Novel 5-arylazo-6-hydroxy-4. Acta Physica Polonica A, 130(5). [Link]

  • Bakhatoma, D., & Sayed, H. (2020). Utility Of 6-Azauracils In Synthesis of New Poly Heterocyclic Nitrogen Systems Bearing 1,2,4-Triazine Moiety as Antioxidant Probes. European Journal of Advanced Chemistry Research, 1(6). [Link]

  • Mikhaylova, A. A., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2866. [Link]

  • Siddiqui, Z. N., et al. (2014). A review exploring biological activities of hydrazones. Journal of Pharmacy & Bioallied Sciences, 6(2), 71-95. [Link]

  • Kumar, D., et al. (2016). A Review on Biological Activities of Hydrazone Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 8(3), 1-8. [Link]

  • Maeda, R., et al. (2022). Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants. Accounts of Chemical Research, 55(10), 1378-1389. [Link]

  • Sumimoto, M., et al. (2023). Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. Chemical Science, 14(25), 6585-6601. [Link]

  • Alexeeva, I. V., et al. (2000). The combinatorial approach to the synthesis of new 6-aza analogs of the uracil and thymine. Biopolymers and Cell, 16(5), 436-442. [Link]

  • Gaurav, G. V., & Krishna, K. R. (2021). Computational Quantum Chemical with Biological Studies on Uracil-5-Tertiary Sulfonamides. Journal of Pharmaceutical Research International, 33(60B), 926-937. [Link]

  • Al-Shargabi, M., et al. (2022). Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer). Molecules, 27(21), 7247. [Link]

  • ORCA Community. (n.d.). Natural Bond Orbital (NBO) Analysis. ORCA 6.0 Manual. Retrieved January 22, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68037, 1,2,4-Triazine-3,5(2H,4H)-dione. PubChem. Retrieved January 22, 2026, from [Link].

  • Gece, G. (2015). The Quantum Chemical Calculations of Some Thiazole Derivatives. International Journal of Electrochemical Science, 9, 3819-3827. [Link]

  • Nfor, E. N., et al. (2016). Synthesis, Spectroscopic Studies and Antimicrobial Activity of Novel Aromatic Hydrazones Derived from 1-Hydralazinophthalazine. American Chemical Science Journal, 14(3), 1-10. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94902, 6-Hydrazino-purine. PubChem. Retrieved January 22, 2026, from [Link].

  • El-Brolossy, T. A., et al. (2008). Computational Studies on the Ground State Tautomer, Hydrogen Conformations and Vibrational Spectroscopic Analysis of Antitumor Agents: 3-Deazauracil and 6-Azauracil. Journal of the Chinese Chemical Society, 55(5), 1053-1064. [Link]

  • Eyduran, F., et al. (2011). Synthesis and spectroscopic investigation of 6-amino-5-(2-hydroxy-5-substituephenylazoyl)uracil dyes. Dyes and Pigments, 90(2), 147-154. [Link]

  • Stenutz, R. (n.d.). 5-azauracil. Stenutz. Retrieved January 22, 2026, from [Link].

  • El-Mekabaty, A., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14(10), 6813-6842. [Link]

  • Zhao, J., et al. (2020). DFT study on the adsorption of 5-fluorouracil on B40, B39M, and M@B40 (M = Mg, Al, Si, Mn, Cu, Zn). RSC Advances, 10(49), 29424-29432. [Link]

  • Yaraghi, A., et al. (2015). DFT studies of 5-fluorouracil tautomers on a silicon graphene nanosheet. Structural Chemistry, 26, 1157-1167. [Link]

  • Ramirez-Medina, J. E., et al. (2023). STUDY OF ELECTRONIC PROPERTIES BY DFT OF SE6 AND 5-FLUOROURACIL DRUG DELIVERY SYSTEM. Journal of the Mexican Chemical Society, 67(3), 199-210. [Link]

  • Alekseeva, I. V., et al. (2002). New 6-azauracil derivatives - Amides of as-triazine carbon acids: Their synthesis and antimicrobial activity. Biopolymers and Cell, 18(3), 232-239. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Condensation Reaction of 5-Hydrazino-6-azauracil

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Arylhydrazono-6-azauracil Scaffolds in Modern Drug Discovery

5-Hydrazino-6-azauracil is a pivotal heterocyclic building block in medicinal chemistry. Its derivatives, particularly those arising from condensation reactions, have garnered significant attention due to their structural analogy to purine bases, allowing them to function as effective antimetabolites. The resulting hydrazone moiety (-NH-N=CH-) is a versatile pharmacophore known to contribute to a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1]

This application note provides a comprehensive experimental framework for the condensation reaction of this compound with aromatic aldehydes to synthesize 5-arylhydrazono-6-azauracil derivatives. We will delve into the rationale behind the chosen experimental parameters, offering insights honed from practical laboratory experience to guide researchers toward successful and reproducible outcomes.

Synthesis of Starting Material: this compound

A reliable synthesis of the starting material is paramount. A common and effective route to this compound involves the nucleophilic substitution of a suitable leaving group, such as a halogen, at the 5-position of the 6-azauracil ring with hydrazine hydrate.

Protocol: Synthesis of this compound from 5-Bromo-6-azauracil

This protocol is adapted from established methods for the synthesis of substituted 6-azauracil derivatives.[2]

Materials:

  • 5-Bromo-6-azauracil

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, suspend 5-Bromo-6-azauracil (1.0 eq) in ethanol (20 mL).

  • To this suspension, add hydrazine hydrate (2.0 eq) dropwise at room temperature with continuous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated product is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid product with cold distilled water (2 x 10 mL) and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield this compound as a solid. The product can be used in the subsequent condensation reaction, in most cases, without further purification.

Condensation Reaction: Synthesis of 5-(2-Arylhydrazono)-6-azauracil Derivatives

The core of this application note is the acid-catalyzed condensation of this compound with an aromatic aldehyde. The acid catalyst protonates the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazine moiety.

Experimental Workflow Diagram

experimental_workflow reagents Reactants: This compound Aromatic Aldehyde reaction Reaction: Reflux, 4-6 h reagents->reaction solvent Solvent: Ethanol solvent->reaction catalyst Catalyst: Glacial Acetic Acid catalyst->reaction workup Work-up: Cooling & Precipitation reaction->workup purification Purification: Recrystallization workup->purification characterization Characterization: NMR, IR, MS purification->characterization

Caption: Workflow for the synthesis of 5-arylhydrazono-6-azauracil derivatives.

Protocol: Acid-Catalyzed Condensation

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • Dissolve this compound (1.0 eq) in absolute ethanol (15 mL) in a 50 mL round-bottom flask. Gentle heating may be required to achieve complete dissolution.

  • To this solution, add the aromatic aldehyde (1.0 eq) followed by 2-3 drops of glacial acetic acid.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product will typically precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted aldehyde and catalyst.

  • Dry the purified product under vacuum.

Purification and Characterization

The crude product can be further purified by recrystallization. Given that hydrazones can be sensitive to acidic conditions, chromatography on silica gel may not be the optimal purification method. Recrystallization from an ethanol-water mixture is often effective.

Purification Protocol:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • To the hot solution, add distilled water dropwise until a slight turbidity persists.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Characterization:

The structure of the synthesized 5-arylhydrazono-6-azauracil derivatives can be confirmed by standard spectroscopic techniques.

Spectroscopic DataExpected Observations
¹H NMR - A singlet for the N-H proton of the hydrazone moiety, typically in the range of 11.0-12.0 ppm. - A singlet for the CH=N proton, typically in the range of 7.8-8.3 ppm. - Aromatic protons in their expected regions.
¹³C NMR - A signal for the CH=N carbon. - Signals for the C=O carbons of the azauracil ring.
IR Spectroscopy - An N-H stretching band for the hydrazone group around 3150-3250 cm⁻¹. - C=O stretching bands for the azauracil ring around 1650-1710 cm⁻¹.
Mass Spectrometry - The molecular ion peak corresponding to the calculated mass of the product.

Reaction Mechanism

The condensation reaction proceeds via a well-established acid-catalyzed nucleophilic addition-elimination mechanism.

Mechanism Diagram

reaction_mechanism cluster_0 Step 1: Protonation of Carbonyl cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Elimination of Water cluster_4 Step 5: Deprotonation Aldehyde R-CHO Protonated_Aldehyde R-CH=O+H Aldehyde->Protonated_Aldehyde + H+ H+ H+ Intermediate_1 R-CH(O+H)-NH-NH-R' Protonated_Aldehyde->Intermediate_1 + H2N-NH-R' Hydrazine H2N-NH-R' Intermediate_2 R-CH(OH)-N+H2-NH-R' Intermediate_1->Intermediate_2 Intermediate_3 R-CH=N+-NH-R' Intermediate_2->Intermediate_3 - H2O Hydrazone R-CH=N-NH-R' Intermediate_3->Hydrazone - H+ H2O H2O

Caption: Acid-catalyzed mechanism of hydrazone formation.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield - Incomplete reaction. - Decomposition of starting material or product. - Inactive catalyst.- Increase reaction time and continue to monitor by TLC. - Ensure the reaction is not overheated. - Use fresh glacial acetic acid.
Oily product instead of solid - Presence of impurities. - Product is not crystalline under the current conditions.- Attempt to purify by column chromatography using a less acidic stationary phase like basic alumina. - Try triturating the oil with a non-polar solvent like hexane to induce solidification.
Multiple spots on TLC - Presence of starting materials and/or side products.- If the reaction has gone to completion, proceed with purification. - If starting materials are present, extend the reaction time or add a small amount more of the limiting reagent.

Conclusion

The condensation of this compound with aromatic aldehydes is a robust and versatile method for generating a library of potentially bioactive compounds. The protocols detailed herein provide a solid foundation for researchers in drug development and medicinal chemistry to synthesize and explore this important class of molecules. Careful attention to reaction conditions, purification techniques, and structural verification will ensure the successful synthesis of high-purity 5-arylhydrazono-6-azauracil derivatives for further biological evaluation.

References

  • Mitran, R. A., Draghici, C., & Tomas, S. (2010). New 6-Azauracil Derivatives. Revue de Chimie (Bucharest), 61(12), 1147-1150. [Link]

  • Abdel-Rahman, R. M. (2020). Utility Of 6-Azauracils In Synthesis of New Poly Heterocyclic Nitrogen Systems Bearing 1,2,4-Triazine Moiety as Antioxidant Probes. European Journal of Advanced Chemistry Research, 1(1), 1-10. [Link]

Sources

Using 5-Hydrazino-6-azauracil to synthesize potential anticancer agents.

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Using 5-Hydrazino-6-azauracil for the Synthesis of Potential Anticancer Agents

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of this compound in Oncology Drug Discovery

Cancer remains a formidable challenge in global health, necessitating the continuous development of novel therapeutic agents that can overcome issues like drug resistance and off-target toxicity.[1] The 1,2,4-triazine scaffold, a core component of 6-azauracil, is recognized as a "privileged structure" in medicinal chemistry. Its derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer properties.[2][3][4] this compound (PubChem CID: 267907) emerges as a highly valuable and versatile starting material for synthesizing novel anticancer candidates.[5] Its reactive hydrazine group provides a synthetic handle for a variety of chemical transformations, most notably intramolecular cyclization reactions to form fused heterocyclic systems.

These fused-ring structures, such as the[5][6][7]triazolo[4,3-b][5][6][7]triazine system, are of significant interest because their rigid, planar nature allows for potential interactions with biological targets like enzyme active sites or through DNA intercalation.[7] This document serves as a comprehensive guide for the synthesis, characterization, and in vitro biological evaluation of novel anticancer agents derived from this compound. The protocols herein are designed to be robust and reproducible, providing a solid foundation for further drug discovery and development efforts.

Synthetic Strategies and Mechanistic Rationale

The primary synthetic utility of this compound lies in its capacity to act as a precursor for condensed heterocyclic systems. The hydrazine moiety (-NHNH₂) is a potent nucleophile, readily reacting with various electrophilic reagents.

Strategy 1: Annulation to Form Fused Triazolo-Triazine Systems

The most common and effective strategy involves the reaction of this compound with single-carbon donors (e.g., formic acid, triethyl orthoformate) or other cyclizing agents. This reaction proceeds via an initial formation of a hydrazone-like intermediate, followed by an intramolecular cyclization and dehydration to yield the thermodynamically stable aromatic, fused triazolo[4,3-b][5][6][7]triazine ring system. This approach is highly efficient for building molecular complexity and generating novel chemical entities for screening.

Strategy 2: Synthesis of Hydrazone Derivatives

A second valuable strategy involves the condensation of the hydrazine group with various aldehydes and ketones. This reaction forms hydrazone derivatives (containing the -NH-N=C< moiety). Hydrazones themselves are a well-established class of bioactive compounds with significant anticancer potential, acting through mechanisms that can include kinase inhibition and apoptosis induction.[1][8][9] This approach allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).

Below is a generalized workflow for the synthesis and evaluation of these potential anticancer agents.

G cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase A This compound (Starting Material) B Strategy 1: Cyclizing Agents (e.g., Formic Acid) A->B C Strategy 2: Aldehydes/Ketones A->C D Fused Triazolo[4,3-b][1,2,4]triazines B->D Intramolecular Cyclization E Hydrazone Derivatives C->E Condensation Reaction F In Vitro Anticancer Screening (NCI-60 Panel or similar) D->F E->F G Cytotoxicity Assays (MTT) Determine IC50 Values F->G H Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) G->H I Lead Compound Identification H->I

Caption: General workflow from synthesis to lead identification.

Experimental Protocols

Protocol 1: Synthesis of Fused 7-Aryl-[5][6][7]triazolo[4,3-b][5][6][7]triazine-8(1H)-ones

This protocol details the cyclocondensation reaction of this compound with an aromatic carboxylic acid, a common method for creating fused triazolo systems.

Rationale: The use of an acid catalyst (or conducting the reaction in an acidic solvent like acetic acid) facilitates both the initial condensation and the subsequent intramolecular cyclization/dehydration steps. Refluxing provides the necessary thermal energy to overcome the activation barrier for the ring-closing reaction.

Materials:

  • This compound

  • Substituted Aromatic Carboxylic Acid (e.g., 4-chlorobenzoic acid)

  • Phosphorus oxychloride (POCl₃) or Glacial Acetic Acid

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (10 mmol) and the selected aromatic carboxylic acid (11 mmol).

  • Add 20 mL of phosphorus oxychloride (POCl₃) as both a solvent and a dehydrating agent. Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE). Alternatively, glacial acetic acid can be used as a safer solvent.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the cooled mixture into 200 mL of crushed ice with vigorous stirring. A precipitate should form.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until effervescence ceases.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the crude product thoroughly with cold water (3 x 30 mL) and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to obtain the purified fused triazolo-triazine derivative.

  • Dry the final product under vacuum. Proceed with characterization.

Protocol 2: Characterization of Synthesized Compounds

Rationale: It is critical to confirm the structure and purity of the synthesized compounds before proceeding to biological evaluation. A combination of spectroscopic methods provides unambiguous structural elucidation.

Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of hydrogen and carbon atoms, confirming the successful formation of the new ring system and the incorporation of substituents.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups (e.g., C=O, N-H, C=N) and the disappearance of starting material functional groups (e.g., the -NH₂ of the hydrazine).

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[9] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[10][11]

  • Normal (non-cancerous) cell line for selectivity assessment (e.g., MCF-10A)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in the culture medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).

  • Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.

Data Presentation and Interpretation

The results from the anticancer screening should be tabulated for clear comparison.

Table 1: Cytotoxicity of this compound Derivatives

Compound IDModificationCancer Cell LineIC₅₀ (µM)Selectivity Index (SI)*
Lead Cpd 1 7-(4-chlorophenyl)-MCF-73.1>10
Lead Cpd 2 7-(4-methoxyphenyl)-HCT-1165.8>6
Doxorubicin (Positive Control)MCF-70.5~2
Parent Cpd This compoundMCF-7>100-

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Interpretation: A low IC₅₀ value indicates high potency. For example, compounds with IC₅₀ values in the low micromolar or even nanomolar range are considered highly active.[7][12] The Selectivity Index is crucial for gauging potential therapeutic windows; a high SI suggests the compound is more toxic to cancer cells than to normal cells, a desirable characteristic for a drug candidate.

Mechanism of Action Elucidation

Understanding how a compound kills cancer cells is a critical next step. Flow cytometry is a powerful tool for this purpose.

G cluster_workflow Mechanism of Action Workflow A Treat Cancer Cells with Lead Compound (at IC50) B Incubate for 24-48h A->B C Stain Cells B->C D Annexin V/PI Staining (for Apoptosis) C->D E Propidium Iodide (PI) Staining (for Cell Cycle) C->E F Analyze with Flow Cytometer D->F E->F G Data Interpretation: - % Apoptotic Cells - Cell Cycle Phase Distribution (G1, S, G2/M) F->G

Caption: Workflow for investigating the mechanism of action.

Apoptosis vs. Necrosis: Annexin V staining can distinguish between early apoptosis, late apoptosis, and necrosis, providing insight into the mode of cell death. Many effective anticancer agents induce programmed cell death, or apoptosis.[8][10]

Cell Cycle Arrest: Analysis of DNA content via propidium iodide staining reveals the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). A compound that causes cells to accumulate in a specific phase is said to induce cell cycle arrest, preventing cell proliferation.[7][11] For instance, an accumulation of cells in the G2/M phase suggests interference with microtubule formation or DNA damage checkpoints.

Conclusion and Future Directions

This compound serves as an excellent and cost-effective starting point for the synthesis of novel heterocyclic compounds with potential anticancer activity. The protocols outlined provide a clear pathway from chemical synthesis to initial biological evaluation. Compounds demonstrating high potency (low IC₅₀) and favorable selectivity should be advanced to further studies. Future work could involve expanding the chemical library to refine SAR, conducting in silico docking studies to identify potential protein targets, and ultimately, evaluating the most promising lead compounds in preclinical animal models.[13]

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 267907, this compound. [Link]

  • Nassar, I. F., et al. (2020). Synthesis of new uracil derivatives and their sugar hydrazones with potent antimicrobial, antioxidant and anticancer activities. Nucleosides, Nucleotides & Nucleic Acids, 39(7), 1-20. [Link]

  • Scilit. (n.d.). Design, Synthesis, In vitro and In silico Evaluation of New Hydrazonebased Antitumor Agents as Potent Akt Inhibitors. [Link]

  • Alli, A. A., et al. (2020). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 25(23), 5760. [Link]

  • Al-Warhi, T., et al. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. Molecules, 28(24), 8095. [Link]

  • Kumar, R., et al. (2024). Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. Future Medicinal Chemistry, 16(14), 937-954. [Link]

  • ResearchGate. (n.d.). In vitro anticancer screening of synthesized compounds. [Link]

  • ResearchGate. (n.d.). In vitro anticancer screening data. [Link]

  • Al-Omaim, W. S., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3501. [Link]

  • Kumar, D., et al. (2013). Synthesis, characterization and in vitro anticancer evaluation of novel 1,2,4-triazolin-3-one derivatives. European Journal of Medicinal Chemistry, 67, 327-335. [Link]

  • Al-Warhi, T., et al. (2023). Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors. Molecules, 28(14), 5323. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2,4-triazin-6(5H)-one Derivatives as Novel Anticancer Agents. [Link]

  • ResearchGate. (n.d.). Synthesis of New Pyrazolo[5,1-c]triazine, Triazolo[5,1-c]triazine, Triazino[4,3-b]indazole and Benzimidazo[2,1-c]triazine Derivatives Incorporating Chromen-2-one Moiety. [Link]

  • Cheshchevik, V. T., et al. (2022). Synthesis of novel[5][6][7]triazolo[1,5-b][5][6][7][9]tetrazines and investigation of their fungistatic activity. Beilstein Journal of Organic Chemistry, 18, 223-231. [Link]

  • Shaker, M. S., et al. (2023). In Vitro Anticancer Properties of Novel Bis-Triazoles. Molecules, 28(1), 323. [Link]

  • Zhang, W., et al. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 27(19), 6296. [Link]

  • Gatiatullina, L. R., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 335. [Link]

  • ResearchGate. (n.d.). New 6-Azauracil Derivatives. [Link]

  • Sci-Hub. (n.d.). Synthesis of[5][6][7]triazolo[3′,4′:3,4][5][6][7]triazino[5,6‐b]indole, tetrazolo[5. [Link]

  • DSpace. (n.d.). Synthesis of New Pyrazolo[5,1-c]triazine, Triazolo[5,1-c]triazine, Triazino[4,3-b]indazole and Benzimidazo[2,1-c]triazine Derivatives Incorporating Chromen-2-one Moiety. [Link]

  • Abdel-Rahman, R. M. (2020). Utility Of 6-Azauracils In Synthesis of New Poly Heterocyclic Nitrogen Systems Bearing 1,2,4-Triazine Moiety as Antioxidant Probes. European Journal of Advanced Chemistry Research, 1(4), 18-27. [Link]

  • Gumedje, E. C., et al. (2023). Development of the 5‑Nitrosalicaldehyde Arylhydrazones as Anticancer (MCF‑7 and HCT116) Agents Targeting Inhibition of VEGFR‑2 and Cytokines (IL‑6 and TNF-α). ACS Omega, 8(49), 46995-47016. [Link]

  • Bar-Or, D., et al. (2022). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules, 27(19), 6296. [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. [Link]

  • ResearchGate. (n.d.). Mechanism of action of anticancer drug-5-florouracil. [Link]220_Mechanism_of_action_of_anticancer_drug-5-florouracil)

Sources

Application Notes and Protocols for 5-Hydrazino-6-azauracil in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 5-Hydrazino-6-azauracil Scaffold

In the landscape of medicinal chemistry, the quest for novel pharmacophores with versatile synthetic utility and potent biological activity is perpetual. This compound, a unique derivative of the azauracil scaffold, represents a compelling starting point for the development of a diverse array of therapeutic agents. The 6-azauracil core, an analogue of uracil, is a known inhibitor of nucleotide biosynthesis, lending it inherent antimetabolic properties. The strategic placement of a highly reactive hydrazine moiety at the 5-position transforms this molecule into a powerful platform for generating extensive libraries of derivatives, primarily through the formation of hydrazones. These derivatives have shown promise in a range of therapeutic areas, including virology and oncology.

This technical guide provides a comprehensive overview of the synthesis, potential applications, and detailed protocols for the biological evaluation of this compound and its derivatives. The causality behind experimental choices is elucidated to empower researchers in their drug discovery endeavors.

Chemical Properties and Synthesis

This compound, with the chemical formula C₃H₅N₅O₂, is a heterocyclic compound featuring a 1,2,4-triazine-3,5-dione backbone with a hydrazine substituent at the 5-position[1].

Proposed Synthesis of this compound

While a direct, detailed synthesis protocol for this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be extrapolated from established methods for the synthesis of 5-substituted 6-azauracil derivatives[2]. The proposed pathway involves a two-step process commencing from the commercially available 6-azauracil.

Step 1: Halogenation of 6-Azauracil

The initial step is the selective halogenation of the 5-position of the 6-azauracil ring. Bromination is a common and effective method for this transformation.

  • Rationale: The introduction of a halogen, such as bromine, at the 5-position creates an excellent leaving group, facilitating the subsequent nucleophilic substitution by hydrazine.

Step 2: Nucleophilic Substitution with Hydrazine

The 5-bromo-6-azauracil intermediate is then reacted with hydrazine hydrate to yield the final product, this compound.

  • Rationale: Hydrazine is a potent nucleophile that readily displaces the bromide at the electrophilic C5 position of the azauracil ring.

Medicinal Chemistry Applications: A Scaffold of Possibilities

The true potential of this compound lies in its utility as a versatile building block for the synthesis of a multitude of derivatives with diverse biological activities. The hydrazine group serves as a reactive handle for the facile synthesis of hydrazones, which are a well-established class of bioactive compounds.

Antiviral Applications

Derivatives of azauracil and hydrazones have independently demonstrated significant antiviral activities against a range of viruses. The conjugation of these two pharmacophores through the 5-hydrazino linkage is a promising strategy for the development of novel antiviral agents.

  • Hypothesized Mechanism of Action: The 6-azauracil moiety can interfere with viral nucleic acid synthesis by inhibiting enzymes involved in pyrimidine nucleotide biosynthesis. The diverse side chains introduced via the hydrazone linkage can be designed to interact with various viral proteins, such as polymerases, proteases, or entry proteins, leading to a multi-pronged antiviral effect. For instance, some steroid hydrazone derivatives have shown moderate activity against Polio virus[3].

Anticancer Applications

The antimetabolic properties of the 6-azauracil core make it an attractive candidate for anticancer drug development. By depleting the intracellular pool of pyrimidine nucleotides, 6-azauracil can selectively inhibit the proliferation of rapidly dividing cancer cells. The derivatization of the 5-hydrazino group allows for the introduction of various functionalities that can enhance cytotoxicity and selectivity.

  • Hypothesized Mechanism of Action: The primary mechanism is likely the inhibition of orotidine-5'-phosphate (OMP) decarboxylase, a key enzyme in the de novo pyrimidine biosynthetic pathway. This leads to a depletion of UMP and subsequently other pyrimidine nucleotides, arresting DNA and RNA synthesis. Hydrazone derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of kinases and the induction of apoptosis[4]. The combination of these two functionalities in a single molecule could lead to synergistic anticancer activity.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and biological evaluation of this compound and its derivatives. These are generalized protocols and may require optimization based on the specific derivatives being synthesized and tested.

Protocol 1: Synthesis of 5-Aryl/Heteroaryl-Hydrazone Derivatives of 6-Azauracil

This protocol describes the condensation reaction between this compound and an aldehyde to form a hydrazone derivative.

Materials:

  • This compound

  • Substituted aromatic or heteroaromatic aldehyde

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

Procedure:

  • Dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol in a round-bottom flask.

  • Add 1.0 mmol of the desired aldehyde to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).

Protocol 2: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is designed to evaluate the antiviral efficacy of this compound derivatives against a chosen virus.

Materials:

  • Host cell line permissive to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)

  • Virus stock of known titer

  • This compound derivative (test compound)

  • Positive control antiviral drug

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Agarose or methylcellulose for overlay

  • Crystal violet solution

  • 96-well plates

  • CO₂ incubator

Procedure:

  • Seed the host cells in 96-well plates and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of the test compound and the positive control in cell culture medium.

  • Remove the growth medium from the cell monolayers and infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units per well).

  • After a 1-hour adsorption period, remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS).

  • Add the medium containing the different concentrations of the test compound or control to the respective wells.

  • Overlay the cells with a medium containing agarose or methylcellulose to restrict virus spread to adjacent cells.

  • Incubate the plates at the optimal temperature for viral replication (e.g., 37°C) until visible plaques are formed (typically 2-5 days).

  • Fix the cells with a suitable fixative (e.g., 10% formalin).

  • Stain the cells with crystal violet solution and then wash with water to visualize the plaques.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.

  • Determine the 50% inhibitory concentration (IC₅₀) of the test compound.

Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol assesses the cytotoxic effects of this compound derivatives on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer)[5]

  • Normal (non-cancerous) cell line for selectivity assessment (e.g., MCF-10A)

  • This compound derivative (test compound)

  • Positive control anticancer drug (e.g., Doxorubicin)

  • Cell culture medium (e.g., RPMI-1640) supplemented with FBS and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer and normal cells in separate 96-well plates at an appropriate density and allow them to attach overnight.

  • Prepare serial dilutions of the test compound and the positive control in cell culture medium.

  • Remove the medium from the cells and add the medium containing the different concentrations of the compounds.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) in a CO₂ incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability compared to the untreated control cells.

  • Determine the 50% inhibitory concentration (IC₅₀) of the test compound for both cancer and normal cell lines to assess its potency and selectivity.

Data Presentation and Interpretation

Quantitative Data Summary
Compound ClassTargetAssayIC₅₀ (µM)Reference
Steroid HydrazonePolio VirusAntiviral AssayModerate Activity[3]
Hydrazone DerivativesMCF-7 (Breast Cancer)MTT Assay2.73 - 7.03[4]
5-Substituted Uracil NucleosidesHepatitis B Virus (DHBV)Antiviral Assay2.6 - 23.6[6]

Note: This data is for illustrative purposes and the activity of this compound derivatives will need to be determined experimentally.

Visualizing the Scientific Logic

Diagrams of Workflows and Pathways

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_synthesis Proposed Synthesis of this compound 6-Azauracil 6-Azauracil 5-Bromo-6-azauracil 5-Bromo-6-azauracil 6-Azauracil->5-Bromo-6-azauracil Halogenation This compound This compound 5-Bromo-6-azauracil->this compound Nucleophilic Substitution with Hydrazine

Caption: Proposed synthetic route for this compound.

G cluster_workflow Anticancer Activity Evaluation Workflow Start Start Cell_Seeding Seed Cancer and Normal Cells Start->Cell_Seeding Compound_Treatment Treat with this compound Derivatives Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Analyze Absorbance Data MTT_Assay->Data_Analysis IC50_Determination Determine IC50 and Selectivity Index Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Workflow for in vitro anticancer activity screening.

G cluster_pathway Hypothesized Mechanism of Action of 6-Azauracil Derivatives 6-Azauracil_Derivative 6-Azauracil Derivative OMP_Decarboxylase OMP Decarboxylase 6-Azauracil_Derivative->OMP_Decarboxylase Inhibits UMP_Synthesis De Novo UMP Synthesis OMP_Decarboxylase->UMP_Synthesis Catalyzes Pyrimidine_Pool Pyrimidine Nucleotide Pool UMP_Synthesis->Pyrimidine_Pool Contributes to Cell_Proliferation Cancer Cell Proliferation DNA_RNA_Synthesis DNA and RNA Synthesis Pyrimidine_Pool->DNA_RNA_Synthesis Required for DNA_RNA_Synthesis->Cell_Proliferation Essential for

Caption: Inhibition of pyrimidine biosynthesis by 6-azauracil derivatives.

Conclusion and Future Directions

This compound is a promising and synthetically tractable scaffold for the development of novel therapeutic agents. Its inherent antimetabolic properties, coupled with the versatility of the 5-hydrazino group for derivatization, provide a rich platform for medicinal chemists. The protocols and conceptual frameworks presented in this guide are intended to serve as a foundational resource for researchers to explore the full potential of this exciting class of molecules. Future work should focus on the synthesis and systematic biological evaluation of a diverse library of this compound derivatives to establish clear structure-activity relationships and identify lead compounds for further preclinical and clinical development.

References

  • Abdel-Rahman, R. M., et al. (2020). Utility Of 6-Azauracils In Synthesis of New Poly Heterocyclic Nitrogen Systems Bearing 1,2,4-Triazine Moiety as Antioxidant Probes. European Journal of Advanced Chemistry Research, 1(3), 19-27.
  • Nadaraia, N. Sh., et al. (2022). Synthesis and Antiviral Activity of Modified 5α-Steroids.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 267907, this compound. Retrieved from [Link].

  • Băcuț, M., et al. (2011). New 6-Azauracil Derivatives. Revista de Chimie, 62(6), 627-630.
  • El-Sayed, W. A., et al. (2017). Synthesis and Biological Evaluation of Novel Hydrazone Derivatives for the Treatment of Alzheimer's Disease. RSC Advances, 7(84), 53235-53249.
  • Gouda, M. A., et al. (2021). Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. Molecules, 26(21), 6484.
  • Hassan, A. S., et al. (2023). Anti-hepatocellular carcinoma activities of novel hydrazone derivatives via downregulation of interleukin-6. RSC Advances, 13(48), 33629-33644.
  • Jain, A., et al. (2015). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research, 6(10), 4132-4143.
  • Krasnov, V. P., et al. (2016). Transformations of 5-Hydrazinyl-1,2,4-triazines in Reaction with 2,5-Norbornadiene. Russian Journal of Organic Chemistry, 52(11), 1649-1655.
  • Mshvildadze, V., et al. (2019). Biological Activities of Etodolac‐Based Hydrazone, Thiazolidinone and Triazole Derivatives on Breast Cancer Cell Lines MCF‐7 and MDA‐MB‐231. Chemistry & Biodiversity, 16(11), e1900412.
  • Pan, C., et al. (2020). In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. Molecules, 25(18), 4238.
  • Pan, L., et al. (2022). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 13(7), 785-803.
  • Postel, D., & Martin, G. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Current Organic Synthesis, 6(1), 63-81.
  • Said, M. F., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 001-012.
  • Serebryany, V., et al. (2001). Synthesis and Antiviral Activity of Novel 5-(1-cyanamido-2-haloethyl) and 5-(1-hydroxy(or methoxy)-2-azidoethyl) Analogues of Uracil Nucleosides. Nucleosides, Nucleotides and Nucleic Acids, 20(4-7), 1159-1162.
  • Shaker, Y. M., et al. (2024).
  • Sheha, M., et al. (2023).
  • Suloeva, A., et al. (2022). Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. Molecules, 27(23), 8449.
  • Taha, M., et al. (2018). Synthesis and Antihypertensive Activity of Novel 3-hydrazino-5-phenyl-1,2,4-triazines. Medicinal Chemistry Research, 27(1), 224-234.
  • Tun, M. M. N., et al. (2022). Antiviral activity of 5-aminolevulinic acid against variants of severe acute respiratory syndrome coronavirus 2. Tropical Medicine and Health, 50(1), 6.
  • Varghese, B., et al. (2014). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules, 19(11), 18485-18513.
  • Yassin, N. A., et al. (2019). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Journal of the Chinese Chemical Society, 66(9), 963-971.
  • Zaky, H., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14(11), 7621-7643.
  • Zhang, Y., et al. (2022). Antiviral Activity of Angelica Tenuissima Nakai against Influenza A Virus. Plants, 11(17), 2289.

Sources

Application Notes and Protocols: A Step-by-Step Guide for Synthesizing Pyrazoles from 5-Hydrazino-6-azauracil

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fused Pyrazole Heterocycles

In the landscape of medicinal chemistry and drug development, pyrazole derivatives stand out as a versatile and privileged scaffold. Their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, have made them a focal point of intensive research. The fusion of a pyrazole ring with other heterocyclic systems, such as the 6-azauracil moiety, gives rise to novel molecular architectures with the potential for unique pharmacological profiles. This guide provides a comprehensive, step-by-step protocol for the synthesis of pyrazolo[4,3-e][1][2][3]triazin-7-ones through the cyclocondensation of 5-Hydrazino-6-azauracil with various 1,3-dicarbonyl compounds. This class of compounds is of significant interest due to its structural analogy to purines, suggesting potential interactions with a wide range of biological targets.

Theoretical Framework: The Knorr Pyrazole Synthesis and its Application

The cornerstone of this synthetic approach is the Knorr pyrazole synthesis, a classic and highly efficient method for constructing the pyrazole ring.[4] This reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. The reaction proceeds through a series of nucleophilic attack, addition, and dehydration steps, ultimately leading to the formation of a stable, aromatic pyrazole ring.

In the context of this guide, this compound serves as the hydrazine component. The presence of the electron-withdrawing azauracil ring can influence the nucleophilicity of the hydrazine moiety. The 1,3-dicarbonyl compound provides the three-carbon backbone required to complete the five-membered pyrazole ring. The general mechanism is depicted below:

Knorr Pyrazole Synthesis Mechanism cluster_0 Step 1: Initial Condensation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration and Aromatization 5_Hydrazino_6_azauracil This compound Hydrazone_Intermediate Hydrazone/Enamine Intermediate 5_Hydrazino_6_azauracil->Hydrazone_Intermediate Nucleophilic Attack 1_3_Dicarbonyl 1,3-Dicarbonyl Compound 1_3_Dicarbonyl->Hydrazone_Intermediate Cyclic_Intermediate Cyclic Hemiaminal Intermediate Hydrazone_Intermediate->Cyclic_Intermediate Intramolecular Nucleophilic Attack Pyrazolo_triazinone Pyrazolo[4,3-e][1,2,4]triazin-7-one Cyclic_Intermediate->Pyrazolo_triazinone Dehydration

Caption: Knorr Pyrazole Synthesis Mechanism.

The reaction is typically catalyzed by a small amount of acid, which protonates a carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the hydrazine. The choice of solvent and reaction temperature can significantly impact the reaction rate and yield.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of pyrazolo[4,3-e][1][2][3]triazin-7-one derivatives from this compound.

General Considerations:
  • All reagents should be of analytical grade and used as received unless otherwise specified.

  • Reactions should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of 3,4-Dimethyl-1H-pyrazolo[4,3-e][1][2][3]triazin-7(6H)-one from this compound and Acetylacetone

This protocol details the reaction of this compound with acetylacetone (a 1,3-diketone).

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol

  • Distilled Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.43 g, 10 mmol).

  • Solvent and Reagent Addition: To the flask, add 30 mL of ethanol, followed by acetylacetone (1.1 mL, 11 mmol, 1.1 equivalents).

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the suspension.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1). The reaction is typically complete within 2-4 hours.

  • Product Isolation: After completion, cool the reaction mixture to room temperature. A precipitate should form. If not, the volume of the solvent can be reduced under vacuum.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol, followed by distilled water to remove any unreacted starting materials and catalyst.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Expected Outcome: A crystalline solid of 3,4-Dimethyl-1H-pyrazolo[4,3-e][1][2][3]triazin-7(6H)-one.

Protocol 2: Synthesis of 3-Methyl-1H-pyrazolo[4,3-e][1][2][3]triazin-7(6H)-one from this compound and Ethyl Acetoacetate

This protocol describes the reaction with a β-ketoester, which can lead to a pyrazolone derivative.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Glacial Acetic Acid

  • Ethanol

  • Distilled Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask with a magnetic stir bar, place this compound (e.g., 1.43 g, 10 mmol).

  • Solvent and Reagent Addition: Add 40 mL of ethanol and ethyl acetoacetate (1.4 mL, 11 mmol, 1.1 equivalents).

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.

  • Reaction Monitoring: Check for the completion of the reaction using TLC (e.g., ethyl acetate/hexane, 2:1).

  • Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product is expected to precipitate out of the solution.

  • Filtration and Washing: Filter the solid product using a Büchner funnel and wash sequentially with cold ethanol and distilled water.

  • Drying: Dry the collected solid in a vacuum oven at 60-70 °C.

Expected Outcome: A solid product of 3-Methyl-1H-pyrazolo[4,3-e][1][2][3]triazin-7(6H)-one.

Data Presentation

The following table summarizes the key reaction parameters for the synthesis of pyrazolo[4,3-e][1][2][3]triazin-7-one derivatives.

Entry1,3-Dicarbonyl CompoundProductReaction Time (h)SolventCatalystYield (%)
1Acetylacetone3,4-Dimethyl-1H-pyrazolo[4,3-e][1][2][3]triazin-7(6H)-one2-4EthanolAcetic Acid85-95
2Ethyl Acetoacetate3-Methyl-1H-pyrazolo[4,3-e][1][2][3]triazin-7(6H)-one4-6EthanolAcetic Acid80-90

Experimental Workflow Visualization

Experimental_Workflow start Start reagents Combine this compound, 1,3-Dicarbonyl Compound, Ethanol, and Acetic Acid start->reagents reflux Reflux the reaction mixture (2-6 hours) reagents->reflux monitor Monitor reaction progress by TLC reflux->monitor cool Cool to room temperature monitor->cool Reaction Complete filter Filter the solid product cool->filter wash Wash with cold ethanol and distilled water filter->wash dry Dry the product in a vacuum oven wash->dry characterize Characterize the final product (NMR, IR, Mass Spec, etc.) dry->characterize end End characterize->end

Caption: General Experimental Workflow.

Characterization of Synthesized Compounds

The structural elucidation of the newly synthesized pyrazolo[4,3-e][1][2][3]triazin-7-one derivatives is crucial for confirming their identity and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To identify the number and types of protons in the molecule. Expect signals for the pyrazole CH (if unsubstituted at that position), methyl groups, and the NH protons of the pyrazole and azauracil rings.

    • ¹³C NMR: To determine the number of unique carbon atoms and their chemical environments. Key signals will correspond to the carbonyl carbon of the azauracil ring and the carbons of the pyrazole ring.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups. Look for N-H stretching vibrations (around 3200-3400 cm⁻¹), C=O stretching of the azauracil ring (around 1650-1700 cm⁻¹), and C=N and C=C stretching vibrations of the aromatic rings.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its molecular formula.

  • Elemental Analysis: To determine the percentage composition of C, H, and N, which should be in agreement with the calculated values for the proposed structure.

Conclusion and Future Perspectives

This guide provides a robust and reproducible protocol for the synthesis of novel pyrazolo[4,3-e][1][2][3]triazin-7-one derivatives from the readily accessible starting material, this compound. The described method is based on the well-established Knorr pyrazole synthesis and offers a straightforward route to this interesting class of fused heterocyclic compounds. The synthesized molecules can serve as valuable building blocks for the development of new therapeutic agents. Further research could focus on expanding the library of these compounds by using a wider variety of 1,3-dicarbonyl compounds and evaluating their biological activities against various targets.

References

  • Mojzych, M., et al. (2022). The activity of pyrazolo[4,3-e][1][2][3]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Scientific Reports, 12(1), 1-15. [Link]

  • Shishoo, C. J., et al. (2000). Synthesis of some new pyrazolo[4,3-e][1][2][3]triazines as purine analogues. Indian Journal of Chemistry - Section B, 39B(10), 759-763.

  • Heller, S. T., & Natarajan, S. R. (2006). One-Pot Synthesis of Pyrazoles from Ketones, Aldehydes, and Hydrazine. Organic Letters, 8(13), 2675–2678. [Link]

  • Faria, J. V., et al. (2017). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 13, 1860–1907. [Link]

  • El-Sayed, W. A., & El-Essawy, F. A. (2011). Synthesis of some new pyrazolo[4,3-e][1][2][3]triazine derivatives. Journal of the Serbian Chemical Society, 76(1), 1-10.

  • Shawali, A. S., & Abdallah, M. A. (2012). Pyrazoles and their fused ring systems. In Topics in Heterocyclic Chemistry (Vol. 29, pp. 1-118). Springer, Berlin, Heidelberg.
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]

Sources

Application Notes & Protocols: 5-Hydrazino-6-azauracil as a Versatile Precursor for the Synthesis of Bioactive Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Azauracils and Pyrazoles in Medicinal Chemistry

In the landscape of modern drug discovery, the pyrazole nucleus is a privileged scaffold, forming the core of numerous therapeutic agents with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The versatility of the pyrazole ring allows for extensive structural modifications, enabling fine-tuning of its biological profile.[1] A key strategy for synthesizing these vital heterocycles is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, a classic transformation known as the Knorr pyrazole synthesis.[3][4]

This guide focuses on a particularly compelling precursor: 5-Hydrazino-6-azauracil. The 6-azauracil moiety, a well-known antimetabolite, introduces a unique electronic and structural element. By using this compound as the hydrazine component, researchers can readily synthesize novel 5-(pyrazol-1-yl)-6-azauracil conjugates. This strategy effectively merges two pharmacologically significant motifs into a single molecular entity, opening a promising avenue for the development of new chemical entities with potentially synergistic or novel bioactivities.

These application notes provide a detailed framework for researchers, chemists, and drug development professionals, explaining the underlying chemical principles and offering a robust, step-by-step protocol for the synthesis of bioactive pyrazoles from this specialized precursor.

Core Chemical Principles: The Cyclocondensation Pathway

The cornerstone of this synthetic strategy is the acid-catalyzed cyclocondensation reaction. The hydrazine group (-NH-NH₂) of this compound serves as a potent bis-nucleophile that reacts with a 1,3-bis-electrophile, typically a β-diketone or a related compound.[5][6]

Mechanism of Pyrazole Formation:

The reaction proceeds through a well-established multi-step mechanism:

  • Initial Nucleophilic Attack: The more nucleophilic terminal nitrogen (-NH₂) of the hydrazine attacks one of the carbonyl carbons of the β-diketone.

  • Hydrazone Formation: This is followed by the elimination of a water molecule to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon, leading to a five-membered heterocyclic intermediate (a pyrazoline derivative).

  • Dehydration/Aromatization: A final dehydration step eliminates a second molecule of water, resulting in the formation of the stable, aromatic pyrazole ring.

The regioselectivity of the reaction with unsymmetrical β-diketones is a critical consideration. Generally, the initial attack by the terminal -NH₂ group occurs at the more electrophilic or less sterically hindered carbonyl carbon.

G cluster_start Reactants cluster_process Reaction Mechanism cluster_end Products A This compound C Initial Nucleophilic Attack (Hydrazine on Carbonyl) A->C B β-Diketone (e.g., Acetylacetone) B->C D Intermediate 1 (Hydrazone Formation) C->D E Intramolecular Cyclization D->E F Intermediate 2 (Hydroxypyrazoline) E->F G Dehydration & Aromatization F->G H 5-(Pyrazol-1-yl)-6-azauracil Derivative G->H I 2 H₂O G->I

Caption: General workflow for pyrazole synthesis from this compound.

Application Protocol: Synthesis of 5-(3,5-dimethyl-1H-pyrazol-1-yl)-6-azauracil

This protocol details a representative synthesis using acetylacetone as the 1,3-dicarbonyl component to yield the corresponding 3,5-dimethylpyrazole derivative. This procedure can be adapted for other β-diketones to generate a library of analogues.

Materials and Equipment
  • Reagents:

    • This compound

    • Acetylacetone (2,4-pentanedione)

    • Glacial Acetic Acid (as catalyst and solvent) or Ethanol

    • Deionized Water

    • Ethanol (for recrystallization)

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Reflux condenser

    • Magnetic stirrer and hot plate

    • Buchner funnel and filter flask for vacuum filtration

    • Glassware for recrystallization

    • TLC plates (silica gel 60 F254) and developing chamber

    • Melting point apparatus

Experimental Procedure

G start Start step1 Step 1: Charge Flask - Add this compound,  Acetylacetone, and Solvent start->step1 end End (Characterize Product) step2 Step 2: Heat to Reflux - Stir and heat the mixture  (e.g., 80-100 °C) step1->step2 step3 Step 3: Monitor Reaction - Use TLC to track consumption  of starting material step2->step3 step3->step2 Continue Reflux step4 Step 4: Cool & Precipitate - Cool mixture to room temp. - Add cold water if needed step3->step4 Reaction Complete step5 Step 5: Isolate Product - Collect solid by vacuum filtration - Wash with cold water/ethanol step4->step5 step6 Step 6: Purify Product - Recrystallize from a suitable  solvent (e.g., Ethanol) step5->step6 step7 Step 7: Dry Product - Dry the purified solid  under vacuum step6->step7 step7->end

Caption: Step-by-step experimental workflow for the synthesis protocol.

  • Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 10 mmol, 1 equivalent).

  • Solvent and Reactant Addition: Add glacial acetic acid (20-30 mL) to the flask. The acid serves as both the solvent and the catalyst. While stirring, add acetylacetone (11 mmol, 1.1 equivalents) dropwise to the suspension.

    • Scientist's Note: Using a slight excess of the β-diketone ensures the complete consumption of the hydrazine precursor. Glacial acetic acid is an effective solvent and catalyst for this condensation; alternatively, ethanol with a few drops of catalytic acid can be used.[7]

  • Reaction under Reflux: Attach a reflux condenser to the flask and place the setup on a hot plate. Heat the mixture to reflux (approximately 118 °C for acetic acid) with continuous stirring.

  • Monitoring Progress: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Prepare a solution of the starting material for comparison. A suitable mobile phase could be Ethyl Acetate/Hexane (e.g., 7:3 or 8:2 v/v). The reaction is complete when the spot corresponding to this compound is no longer visible (typically 2-4 hours).

  • Product Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. As the solution cools, the product should precipitate. To maximize precipitation, the cooled mixture can be slowly poured into a beaker of ice-cold water (100 mL) with stirring.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with cold deionized water to remove residual acetic acid, followed by a small amount of cold ethanol to facilitate drying.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain a crystalline solid.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Determine the yield, melting point, and characterize its structure using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Safety Precautions
  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hydrazine derivatives can be toxic; handle with care.

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

Data Presentation: Substrate Scope and Expected Outcomes

The described protocol is versatile and can be extended to various β-dicarbonyl compounds to synthesize a range of pyrazole derivatives. The choice of dicarbonyl directly dictates the substitution pattern on the resulting pyrazole ring, influencing the compound's physicochemical properties and biological activity.

β-Dicarbonyl CompoundR¹ SubstituentR² SubstituentExpected Product Name
Acetylacetone-CH₃-CH₃5-(3,5-dimethyl-1H-pyrazol-1-yl)-6-azauracil
Benzoylacetone-C₆H₅-CH₃5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-6-azauracil
Dibenzoylmethane-C₆H₅-C₆H₅5-(3,5-diphenyl-1H-pyrazol-1-yl)-6-azauracil
Ethyl Acetoacetate-CH₃-OH5-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-6-azauracil
Trifluoroacetylacetone-CF₃-CH₃5-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-6-azauracil

Bioactivity Context and Future Directions

The synthesized 5-(pyrazol-1-yl)-6-azauracil compounds are hybrids of two biologically active pharmacophores. The 6-azauracil moiety is known to interfere with nucleic acid metabolism, while pyrazole derivatives exhibit a vast array of activities, including inhibition of kinases, COX enzymes, and microbial growth.[2][8]

  • Anticancer Potential: Given that many pyrazole derivatives act as kinase inhibitors and 6-azauracil is an antimetabolite, these hybrid molecules are prime candidates for screening against various cancer cell lines.[9]

  • Antimicrobial Activity: Both pyrazole and triazine (the core of azauracil) scaffolds are present in many antimicrobial agents. The novel conjugates should be evaluated for their antibacterial and antifungal properties.[2][10]

  • Enzyme Inhibition: The structure is amenable to docking studies and screening against various enzymes implicated in disease, such as cyclooxygenases (COX-1/COX-2) or specific kinases.

Future work should focus on expanding the library of these compounds by using a diverse set of β-dicarbonyl precursors and evaluating their biological activities through systematic in vitro and in vivo assays. This will help establish structure-activity relationships (SAR) and identify lead compounds for further therapeutic development.

References

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • European Journal of Advanced Chemistry Research. (2020). Utility Of 6-Azauracils In Synthesis of New Poly Heterocyclic Nitrogen Systems Bearing 1,2,4-Triazine Moiety as Antioxidant Probes. [Link]

  • ARKIVOC. (N.D.). Recent advances in the synthesis of new pyrazole derivatives. [Link]

  • National Institutes of Health (NIH). (N.D.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]

  • Organic Chemistry Portal. (N.D.). Pyrazole synthesis. [Link]

  • MDPI. (N.D.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • ResearchGate. (2008). Preparation and bioactivity of pyrazole derivatives as potential cross-linking agent. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2017). Synthesis, Characterization and Antibacterial Evaluation of Some Azole Derivatives. [Link]

  • PharmaTutor. (N.D.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • Journal of Chemical and Pharmaceutical Research. (N.D.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. [Link]

  • Scribd. (N.D.). Ankur Bhaumik 18895 UC206L Lab4 Pyrazole Synthesis. [Link]

  • ResearchGate. (2016). Synthesis and antibacterial evaluations of (3, 5-dimethyl-1H-pyrazol-4-yl)-phenyldiazenes. [Link]

  • MDPI. (N.D.). Recent Developments in the Synthesis of β-Diketones. [Link]

  • National Institutes of Health (NIH). (N.D.). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • ResearchGate. (N.D.). Reaction of 5 and 6 with hydrazine hydrate. [Link]

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of Pyrazoles with 5-Hydrazino-6-azauracil

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of a Privileged Scaffold and an Enabling Technology

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1][2] Pyrazole derivatives exhibit a remarkable spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3][4][5] The development of efficient and sustainable methods for the synthesis of novel pyrazole analogues is therefore a critical endeavor for researchers in drug discovery and development.[3]

Traditionally, the synthesis of pyrazoles, often achieved through the Knorr synthesis or similar cyclocondensation reactions between a hydrazine derivative and a 1,3-dicarbonyl compound, can be time-consuming and require harsh reaction conditions.[6][7] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering significant advantages such as dramatic acceleration of reaction rates, improved yields, enhanced product purity, and alignment with the principles of green chemistry.[8][9] Microwave heating provides rapid and uniform energy transfer to the reaction mixture, often leading to cleaner reactions with reduced side-product formation.[8]

This application note provides a detailed guide to the microwave-assisted synthesis of pyrazoles using 5-Hydrazino-6-azauracil as a key building block. The incorporation of the azauracil moiety is of particular interest, as uracil and its analogues are fundamental components of nucleic acids and their derivatives often exhibit potent biological activities. This guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but also the underlying scientific rationale for the experimental design.

The "Why": Causality in Experimental Design

The choice of microwave irradiation for the synthesis of azauracil-substituted pyrazoles is predicated on several key factors:

  • Rate Acceleration: Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid, localized superheating that can accelerate reaction rates by orders of magnitude compared to conventional heating.[6][10] For the synthesis of heterocyclic compounds, this can reduce reaction times from many hours to mere minutes.[6]

  • Increased Yield and Purity: The rapid heating and short reaction times characteristic of MAOS often minimize the decomposition of reactants and products, leading to higher isolated yields and cleaner reaction profiles.[8][11]

  • Solvent Efficiency and Green Chemistry: MAOS can often be performed with reduced solvent volumes or even under solvent-free conditions, significantly reducing the environmental impact of the synthesis.[10] The efficiency of microwave heating also translates to lower energy consumption.[10]

  • Facilitating Difficult Reactions: Some reactions that are sluggish or do not proceed under conventional heating can be successfully carried out using microwave irradiation.[8]

The selection of this compound as the hydrazine component introduces a highly functionalized, polar moiety. This polarity makes it an excellent candidate for efficient heating under microwave conditions. The resulting pyrazole-azauracil hybrids are novel structures with significant potential for biological evaluation, combining the therapeutic promise of both the pyrazole and azauracil scaffolds.

Reaction Mechanism: The Knorr Pyrazole Synthesis Pathway

The reaction between this compound and a 1,3-dicarbonyl compound under microwave irradiation is expected to proceed via the well-established Knorr pyrazole synthesis mechanism.[6][12] This involves a cyclocondensation reaction.

The general steps of the mechanism are as follows:

  • Nucleophilic Attack: The more nucleophilic terminal nitrogen of the hydrazine group of this compound attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.[6]

  • Imine/Enamine Formation: This is followed by dehydration to form a hydrazone intermediate.[13]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.[13]

  • Dehydration and Aromatization: A final dehydration step leads to the formation of the stable, aromatic pyrazole ring.

The regioselectivity of the reaction (i.e., which nitrogen of an unsymmetrical hydrazine attacks which carbonyl) can be influenced by the electronic and steric nature of the substituents on both reactants.[11]

Visualizing the Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of pyrazoles from this compound.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Combine this compound, 1,3-dicarbonyl compound, and solvent in a microwave reaction vessel B Add a magnetic stir bar A->B C Seal the vessel and place in the microwave reactor B->C D Irradiate at set temperature and time with stirring C->D E Cool the reaction mixture D->E F Isolate the crude product (e.g., filtration, evaporation) E->F G Purify the product (e.g., recrystallization, chromatography) F->G H Characterize the final product (NMR, MS, IR) G->H

Caption: General workflow for microwave-assisted pyrazole synthesis.

Experimental Protocols

The following are generalized, representative protocols for the microwave-assisted synthesis of pyrazoles using this compound. These should be considered as starting points, and optimization of reaction conditions (temperature, time, solvent, and catalyst) may be necessary for specific substrates.

Materials and Equipment
  • This compound (CAS 89715-82-2)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

  • Solvent (e.g., ethanol, acetic acid, dimethylformamide)

  • Microwave synthesizer

  • Microwave reaction vessels with stir bars

  • Standard laboratory glassware

  • Purification equipment (e.g., filtration apparatus, rotary evaporator, column chromatography setup)

  • Analytical instruments (NMR, MS, IR)

Protocol 1: Synthesis of 5-(3,5-dimethyl-1H-pyrazol-1-yl)-6-azauracil using Acetylacetone

This protocol describes a representative synthesis using a symmetrical diketone.

Step-by-Step Methodology:

  • To a 10 mL microwave reaction vessel, add this compound (1 mmol, 143.10 g/mol ).

  • Add acetylacetone (1.1 mmol).

  • Add a suitable solvent, such as ethanol (3-5 mL). A catalytic amount of acetic acid can also be added to facilitate the reaction.

  • Add a magnetic stir bar and securely seal the vessel.

  • Place the vessel in the microwave synthesizer.

  • Irradiate the reaction mixture with stirring at a constant temperature (e.g., 100-140 °C) for a specified time (e.g., 5-20 minutes).[1]

  • After the reaction is complete, cool the vessel to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixture) or by column chromatography on silica gel.

  • Characterize the purified product by NMR, MS, and IR spectroscopy.

Protocol 2: Synthesis of 5-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-6-azauracil using Ethyl Acetoacetate

This protocol provides a starting point for reactions with an unsymmetrical β-ketoester, which can lead to pyrazolone products.

Step-by-Step Methodology:

  • In a 10 mL microwave reaction vessel, combine this compound (1 mmol, 143.10 g/mol ) and ethyl acetoacetate (1.1 mmol).

  • Add a solvent such as ethanol (3-5 mL).

  • Place a magnetic stir bar in the vessel and seal it.

  • Position the vessel within the microwave reactor.

  • Set the reaction parameters: irradiate with stirring at a target temperature (e.g., 120-150 °C) for a defined period (e.g., 10-30 minutes).

  • Once the irradiation is complete, allow the vessel to cool to a safe handling temperature.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent in vacuo.

  • The resulting crude solid can be purified by trituration with a solvent like diethyl ether to remove unreacted starting material, followed by recrystallization from a solvent system such as ethanol or isopropanol.

  • Confirm the structure of the final product using appropriate analytical techniques (NMR, MS, IR).

Data Presentation: Expected Outcomes and Optimization

The efficiency of microwave-assisted pyrazole synthesis is highly dependent on the specific reactants and conditions employed. The following table provides a hypothetical comparison of reaction conditions to illustrate the expected advantages of microwave heating over conventional methods.

ParameterConventional HeatingMicrowave IrradiationRationale for Improvement
Reaction Time Several hours (e.g., 4-24 h)Minutes (e.g., 5-30 min)Direct and efficient energy transfer leads to rapid heating and reaction acceleration.[6]
Temperature Reflux temperature of the solventCan exceed the solvent's boiling point in a sealed vesselAllows for higher reaction temperatures, further accelerating the reaction rate.
Yield Moderate to goodGood to excellentReduced reaction time minimizes side product formation and thermal decomposition.[8]
Solvent Often requires a larger volumeCan be performed with minimal solvent or solvent-freeMicrowave energy is absorbed directly by the reactants, reducing the need for a solvent as a heat transfer medium.[10]
Purity May require extensive purificationOften results in a cleaner crude productFewer side reactions lead to a purer initial product, simplifying purification.[8]

Self-Validation and Troubleshooting

The success of these protocols can be validated through the following measures:

  • Reaction Monitoring: Use thin-layer chromatography (TLC) to monitor the consumption of starting materials and the formation of the product.

  • Product Characterization: Unambiguous characterization of the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy is essential to confirm the desired structure.

  • Troubleshooting:

    • Low Yield: If the yield is low, consider increasing the reaction temperature, extending the irradiation time, or adding a catalytic amount of acid (e.g., acetic acid) to promote cyclization.

    • Incomplete Reaction: If starting material remains, increase the microwave power, temperature, or reaction time.

    • Side Product Formation: If significant side products are observed, try reducing the reaction temperature or time. A change in solvent may also be beneficial.

Conclusion

Microwave-assisted synthesis represents a powerful and efficient methodology for the preparation of novel pyrazole derivatives from this compound. The protocols and principles outlined in this application note provide a solid foundation for researchers to explore the synthesis of these promising heterocyclic compounds. The significant reduction in reaction times, coupled with the potential for higher yields and cleaner products, makes MAOS an invaluable tool in the modern drug discovery and development landscape.

References

  • Microwave (MW) assisted reactions have became a powerful tool in azaheterocycles chemistry during the last decades. Five and six membered ring azaheterocycles are privileged scaffolds in modern medicinal chemistry possessing a large variety of biological activity. This review is focused on the recent relevant advances in the MW assisted reactions applied to azaheterocyclic derivatives and their medicinal chemistry applications from the last five years.
  • The reaction between aryl or heteroarylhydrazines with fluorinated β-diketones (CF3COCH2COR) yields a variety of 3-, 5-, and 3,5-trifluoromethylpyrazoles and 5-trifluoromethyl-5-hydroxy-Δ2-pyrazolines. (Source: The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism)
  • Pyrazole derivatives have been approved to treat different various diseases such as bacterial infections (cefoselis and ceftolozane), cancer (pirtobrutinib, futibatinib, asciminib, etc.), migraine (zavegepant), HIV (Lenacapavir), glaucoma (omidenepag), heart disease (vericiguat and umbralisib) and chronic graft-versus-host disease (belumosudil), as well as several other anomalies. Several pyrazole-derived drugs such as celecoxib and sildenafil have been among the most widely used medicines in the world. (Source: Pyrazole: an emerging privileged scaffold in drug discovery - PMC)
  • The Knorr pyrazole synthesis uses a catalytic acid to convert a hydrazine and 1,3-dicarbonyl compound to pyrazoles. The dicarbonyl deprotonates the acid and is subsequently attacked by the hydrazine to produce an imine. The second nitrogen of the hydrazine then attacks the second carbonyl group to form a second imine. The diamine then is deprotonated to recreate the catalyst, resulting in the final pyrazole products. (Source: Knorr Pyrazole Synthesis - J&K Scientific LLC)
  • Reaction of 1 with hydrazine hydrate afforded the pyrazolyl coumarin 20. The reaction of 1 with guanidine hydrochloride in a microwave oven has afforded coumarinyl pyrimidine 21 in a very high yield. (Source: Microwave Assisted Synthesis, Part 1: Rapid Solventless Synthesis of 3-Substituted Coumarins and Benzocoumarins by Microwave Irradiation of the Corresponding Enaminones - MDPI)
  • It was demonstrated that the reaction temperature altered the formation of products for each hydrazine showing that MW equipment for synthesis is efficient for reacting hydrazines and 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones to procedure the products 4,5-dihydro-1H-pyrazoles and dehydrated pyrazoles.
  • This compound | C3H5N5O2 | CID 267907 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more. (Source: this compound | C3H5N5O2 | CID 267907 - PubChem - NIH)
  • Solution of compound 4(a-b) (0.01 mol) in dry ethanol (10 mL) and hydrazine monohydrate (0.025 mol) were placed in a closed vessel. The mixture was irradiated in microwave oven at 130 °C for 10 min at 300 W maximum power.
  • An efficient taurine-catalyzed green multicomponent approach has been described for the first time to synthesize densely substituted therapeutic core dihydropyrano[2,3-c]pyrazoles. (Source: Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3‑c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach - Semantic Scholar)
  • The cyclocondensation of enones with hydrazine derivatives is one of the most valuable ways of synthesizing pyrazole derivatives. This method produces a racemic mixture of 4,5-dihydro- 1H-pyrazoles also known as pyrazolines which can be converted into aromatic pyrazoles by oxidative aromatization. (Source: Proposed mechanism for the cyclocondensation reaction between...
  • Since the last two decades, an exponential increase has been observed in the usage of microwaves to activate and speed up chemical reactions and offer higher yields, purer products, homogeneous and energy-efficient heating, increase the consistency of reactions and provide clean synthetic pathways.
  • A conventional heating used for the same protocol delivered the desired products in longer reaction time (3 h) with lower yields (60%) as compared to microwave irradiation. (Source: Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - Beilstein Journals)
  • Conventional synthesis of 3-(4-chlorobenzylidine)-. 10-(4-substituted phenyl)-6,7,8- trihydro-3H,3aH,2H-pyrazolo [3'4':4,5]thiazolo [2,3-b] quinazoline-9[10H]-ones 5(a-c). A solution of compound 3(a-c) (0.01 mole) in abso lute eth- anol (30 mL) was treated with hydrazine hydrate in excess. (0.02 mole) and refluxed on heating mantle in the presence of glacial acetic acid as a catalyst for 14 hr. (Source: Microwave induced synthesis of some fused thiazoloquinazoline derivatives under solvent free conditions using LiBr as a - CORE)
  • Microwave irradiation for several minutes caused reaction of diarylamines with carboxylic acids in the presence of zinc chloride to give 9- substituted acridines in good yield. (Source: RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE)
  • Pyrazole compounds have an extensive past of applications, being used as herbicides, agrochemicals, and as active pharmaceutical agents.
  • Upon microwave irradiation, the nucleophilic nitrogen of hydrazine hydrate attacks the activated β-ketoester, leading to the rapid formation of a five-membered hydrazone intermediate (Intermediate II). This step again assisted by the acidic sites on GO, which promote proton transfer and stabilize the transition state. The hydrazone then undergoes intramolecular cyclization, forming a pyrazolone-type intermediate. (Source: Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors - PMC - PubMed Central)
  • The Lewis acid catalyst activates and stabilizes the enol tautomer of β-ketoesters, facilitating their cyclization with intermediary formed hydrazones to yield 5-hydroxypyrazolines. (Source: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals)
  • The pyrazole derivatives have been recognized as a unique heterocyclic molecule exerting broad range of biological activities such as analgesic, anti-viral, anti-histaminic, anti-microbial, anti-tumor, insecticides fungicides, anti-depressant, antipyretic, anti-inflammatory, angiotensin converting enzyme (ACE) inhibitory and estrogen receptor (ER) ligand activity etc.
  • Pyrazoles are normally prepared by reacting a hydrazine with a 1,3-dicarbonyl compound. (Source: synthesis of pyrazoles - YouTube)
  • Five pyrazole-based compounds were synthesized from a typical condensation reaction of β-diketone derivatives with hydrazine hydrate reagent and characterized using various spectroscopic techniques. (Source: Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - University of Pretoria)
  • The reaction mechanism involves a 1,3-dipolar cycloaddition of azomethine ylides generated in situ by the condensation of α-amino acids. (Source: Microwave assisted synthesis of five membered nitrogen heterocycles - PMC - NIH)
  • Progress of the reaction between ethyl acetoacetate, hydrazine hydrate, 4-nitrobenzaldehyde, and barbituric acid in magnetized water without any catalysts. (Source: Progress of the reaction between ethyl acetoacetate, hydrazine hydrate,...
  • The application of microwave irradiation facilitates rapid and uniform heating of reaction mixtures, leading to enhanced reaction rates, higher yields, and improved selectivity. (Source: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI)
  • Microwave heating is very convenient to use in pyrazole synthesis. The heating is instantaneous, very specific and there is no contact required between the energy source and the reaction vessel.
  • The exploration of pyrazole derivatives in drug discovery spans numerous therapeutic areas. From anti-inflammatory agents and analgesics to anti-cancer and anti-microbial compounds, the pyrazole moiety has proven its worth.

Sources

Application Note: Advanced Techniques for Monitoring the Progress of 5-Hydrazino-6-azauracil Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge of 5-Hydrazino-6-azauracil

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of 6-azauracil, it serves as a precursor for a variety of molecules with potential antiviral, anticancer, and antimicrobial properties.[1][2][3][4] The hydrazine moiety is highly reactive and serves as a key functional handle for derivatization, often through condensation reactions with aldehydes and ketones to form hydrazones or cyclization to create novel fused heterocyclic systems.[5][6]

However, the very reactivity that makes this molecule a valuable synthon also presents a significant analytical challenge. Monitoring the progress of its reactions is critical to optimizing yield, minimizing side products, and ensuring the purity of the final active pharmaceutical ingredient (API). The high polarity of the triazine core, the presence of multiple nitrogen atoms capable of protonation, and the potential for competing side reactions necessitate robust and reliable analytical methodologies.[7][8] This guide provides a detailed overview of field-proven techniques and protocols for accurately monitoring these transformations.

Selecting the Right Analytical Tool: A Logic-Based Approach

The choice of analytical technique depends on the specific requirements of the analysis: speed, quantitative accuracy, structural confirmation, or real-time monitoring. This compound's properties—high polarity (calculated XLogP3 of -1.3) and multiple heteroatoms—make certain techniques more suitable than others.[9]

A typical decision-making workflow for selecting the appropriate analytical method is outlined below.

TechniqueSelection start Start: Reaction Mixture Analysis q1 Need quick qualitative check? (e.g., presence of starting material) start->q1 q2 Need quantitative data? (e.g., % conversion, purity) q1->q2 No tlc Thin-Layer Chromatography (TLC) q1->tlc Yes q3 Need mass confirmation or high sensitivity? q2->q3 No hplc High-Performance Liquid Chromatography (HPLC-UV) q2->hplc Yes q4 Need real-time, in-situ kinetics or structural confirmation? q3->q4 No lcms Liquid Chromatography- Mass Spectrometry (LC-MS) q3->lcms Yes nmr Nuclear Magnetic Resonance (NMR) Spectroscopy q4->nmr Yes HPLC_Workflow cluster_prep Preparation cluster_method Method Development cluster_analysis Analysis prep_std Prepare Standards (SM, Product if available) col_select Select Column (e.g., Polar-Embedded C18) prep_std->col_select prep_sample Prepare Reaction Sample (Quench, Dilute, Filter) prep_sample->col_select mob_phase Select Mobile Phase (e.g., H2O/ACN + 0.1% FA) col_select->mob_phase gradient Develop Gradient (e.g., 5-95% B over 15 min) mob_phase->gradient inject Inject Samples gradient->inject integrate Integrate Peaks inject->integrate quantify Quantify (% Area, % Conversion) integrate->quantify

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 5-Hydrazino-6-azauracil condensation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Hydrazino-6-azauracil condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions and troubleshoot common issues leading to low yields. Our approach is rooted in mechanistic principles and field-proven insights to ensure you can confidently optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we encounter from researchers working with this compound.

Q1: My reaction has a low yield and multiple spots on the TLC plate. What are the likely side reactions?

A1: Low yields and multiple spots often indicate the presence of side reactions. With this compound, common side reactions include oxidation of the hydrazine moiety, which can lead to the formation of diazene by-products[1]. Additionally, the starting material itself can undergo decomposition, especially under harsh reaction conditions[2][3][4][5]. It is also possible that the dicarbonyl compound you are reacting it with is undergoing self-condensation or other degradation pathways.

Q2: I am observing gas evolution from my reaction mixture. What is happening?

A2: Gas evolution, particularly nitrogen (N₂) and ammonia (NH₃), is a strong indicator of hydrazine decomposition[2][4][5]. This can be promoted by elevated temperatures, the presence of certain metal catalysts, or oxidative conditions. The decomposition of the hydrazine moiety will directly lead to a reduction in the yield of your desired product.

Q3: How critical is the pH of the reaction medium?

A3: The pH is a critical parameter. The nucleophilicity of the hydrazine is pH-dependent. In acidic conditions, the hydrazine can be protonated, reducing its nucleophilicity. Conversely, in strongly basic conditions, the dicarbonyl compound may be deprotonated, leading to undesired side reactions. Many condensation reactions involving hydrazines are base-catalyzed, but the optimal pH range is often narrow and needs to be empirically determined for your specific reaction[6][7].

Q4: What is the best way to purify the final product and remove unreacted this compound?

A4: Purification can often be achieved through recrystallization. If your product has significantly different solubility properties from the starting material, this can be a very effective method. For more challenging separations, column chromatography is a standard approach. Additionally, if your product is not sensitive to acid or base, an acid-base extraction can be employed to remove unreacted this compound by converting it into a water-soluble salt[8].

In-Depth Troubleshooting Guides

Issue 1: Low or No Product Formation

Low or no formation of the desired condensed product is a common and frustrating issue. The following guide will walk you through a systematic approach to identify and resolve the root cause.

start Low/No Product reagent_quality Assess Reagent Quality start->reagent_quality reaction_conditions Evaluate Reaction Conditions start->reaction_conditions workup_purification Review Work-up & Purification start->workup_purification sub_reagent This compound Purity & Stability reagent_quality->sub_reagent sub_dicarbonyl Dicarbonyl Compound Purity & Stability reagent_quality->sub_dicarbonyl sub_solvent Solvent Purity (Anhydrous?) reagent_quality->sub_solvent sub_temp Temperature Control reaction_conditions->sub_temp sub_time Reaction Time reaction_conditions->sub_time sub_ph pH/Catalyst reaction_conditions->sub_ph sub_atmosphere Inert Atmosphere? reaction_conditions->sub_atmosphere sub_extraction Extraction Efficiency workup_purification->sub_extraction sub_precipitation Precipitation/Crystallization Conditions workup_purification->sub_precipitation

Caption: Troubleshooting workflow for low product yield.

  • Verify Reagent Quality and Stability:

    • This compound: This reagent can degrade over time, especially if not stored properly (cool, dry, and under an inert atmosphere). Verify the purity of your starting material using techniques like NMR or LC-MS. Impurities can inhibit the reaction or lead to side products. Hydrazine derivatives are known to be susceptible to oxidation[1].

    • Dicarbonyl Compound: Ensure the purity of the dicarbonyl compound. For example, β-dicarbonyl compounds can exist in keto-enol tautomers, and the equilibrium can be solvent-dependent, potentially affecting reactivity[9].

    • Solvent: The choice of solvent is crucial. Protic solvents can solvate the reactants and affect their reactivity. Ensure your solvent is of appropriate purity and anhydrous if the reaction is sensitive to water.

  • Optimize Reaction Conditions:

    • Temperature: Temperature control is critical. While heating is often necessary to drive condensation reactions, excessive heat can lead to the decomposition of this compound[6][10][11]. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS[12]. An insufficient reaction time will result in a low yield, while an excessively long time can lead to product degradation or the formation of by-products.

    • pH and Catalysis: The reaction can be sensitive to pH. If the reaction is slow, consider adding a catalytic amount of a weak acid or base. For instance, a small amount of acetic acid can catalyze the initial condensation to form a hydrazone intermediate. Conversely, a weak base can enhance the nucleophilicity of the hydrazine. An empirical optimization of the pH may be necessary.

    • Inert Atmosphere: Given the susceptibility of the hydrazine moiety to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield by preventing oxidative side reactions[1].

  • Refine Work-up and Purification:

    • Product Isolation: Ensure that your desired product is not being lost during the work-up procedure. Check the solubility of your product in the solvents used for extraction and washing.

    • Purification Method: As mentioned in the FAQs, recrystallization and column chromatography are common purification methods. For recrystallization, a solvent screen to find the optimal solvent system is recommended. For column chromatography, careful selection of the stationary and mobile phases is necessary to achieve good separation.

Issue 2: Formation of Insoluble Materials and Tarry By-products

The formation of insoluble materials or a tarry reaction mixture is a common sign of polymerization or extensive decomposition.

Potential Cause Explanation Recommended Solution
High Reaction Temperature Excessive heat can lead to rapid, uncontrolled polymerization and decomposition of the starting materials and products.Run the reaction at a lower temperature and monitor for longer periods. Consider stepwise heating.
High Reactant Concentration High concentrations can favor intermolecular side reactions leading to oligomers and polymers.Dilute the reaction mixture. Consider slow addition of one reactant to the other to maintain a low instantaneous concentration.
Incorrect pH Strongly acidic or basic conditions can catalyze polymerization or degradation pathways.Screen a range of pH conditions or use a milder catalyst. Buffer the reaction mixture if necessary.
Presence of Oxygen Oxidative coupling and decomposition can lead to complex, high-molecular-weight by-products.Degas the solvent and run the reaction under a strict inert atmosphere (e.g., nitrogen or argon).
  • Set up Parallel Reactions: Prepare three identical reactions in parallel.

  • Vary Concentration:

    • Reaction 1: Use your standard concentration.

    • Reaction 2: Use half the concentration of your standard reaction.

    • Reaction 3: Use double the concentration of your standard reaction.

  • Monitor and Analyze: Run all three reactions under identical conditions (temperature, time, etc.) and monitor their progress.

  • Evaluate Outcome: Compare the yields and purity of the product from each reaction to determine the optimal concentration.

Issue 3: Product Instability or Decomposition

In some cases, the desired product may form but then decompose under the reaction or work-up conditions.

start Suspected Product Decomposition monitor Monitor Reaction Over Time start->monitor isolate_early Isolate Product at Peak Concentration monitor->isolate_early modify_conditions Modify Reaction/Work-up Conditions monitor->modify_conditions sub_tlc TLC/LC-MS Time Course monitor->sub_tlc sub_lower_temp Lower Reaction Temperature modify_conditions->sub_lower_temp sub_shorter_time Shorter Reaction Time modify_conditions->sub_shorter_time sub_neutral_workup Neutralize Work-up modify_conditions->sub_neutral_workup

Caption: Workflow to address product instability.

  • Time-Course Study: Perform a time-course study of your reaction. Take aliquots at regular intervals and analyze them by TLC or LC-MS. This will help you determine the point of maximum product formation and whether the product concentration decreases over time, indicating decomposition.

  • Modify Reaction Conditions: If decomposition is observed, consider the following modifications:

    • Lower the temperature: This is often the most effective way to reduce the rate of decomposition.

    • Reduce reaction time: Stop the reaction at the point of maximum product formation, even if some starting material remains. The unreacted starting material can be separated during purification.

  • Adjust Work-up Procedure:

    • Avoid harsh pH: If your product is sensitive to acid or base, ensure your work-up procedure is conducted under neutral conditions.

    • Minimize exposure to heat: During solvent removal (e.g., on a rotary evaporator), use a lower bath temperature to prevent thermal degradation of the product.

References

  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH. [Link]

  • Mitran, R. A., Drăghici, C., & Tomas, S. (2010). New 6-Azauracil Derivatives. Revista de Chimie, 61(12), 1147-1150. [Link]

  • Bakhotmah, D. A., & Abdel-Rahman, R. M. (2020). Utility Of 6-Azauracils In Synthesis of New Poly Heterocyclic Nitrogen Systems Bearing 1,2,4-Triazine Moiety as Antioxidant Probes. European Journal of Advanced Chemistry Research, 1(4), 18-27. [Link]

  • Gao, Y., et al. (2021). Effect of temperature on kinetics of synthesis of hydrazine hydrate by acetone azine hydrolysis. Reaction Kinetics, Mechanisms and Catalysis, 133(1), 329-340. [Link]

  • Weiss, D. E. (2019). Synthesis of new pyrazolo[1][13][14]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry, 15, 2236-2242. [Link]

  • Sisak, M., & Viskolcz, B. (2019). Hydrazine Oxidation in Aqueous Solutions I: N 4 H 6 Decomposition. Molecules, 24(17), 3048. [Link]

  • Sari, M. A., & Akgul, E. (2021). Effect of the temperature, pressure, concentration, and catalysts on hydrazine production by the Raschig process in industry. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 837-846. [Link]

  • Elguero, J., et al. (2002). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Arkivoc, 2002(3), 64-72. [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services. [Link]

  • A method for preparing 5 amino isophthalic acids. (2017). CN106748840A.
  • Martinez-Vargas, S., et al. (2021). Kinetic Study of Acid-Catalyzed Knoevenagel Condensation Between 5-Methoxy-1-Tetralone and Glyoxylic Acid. ChemProc, 5(1), 100. [Link]

  • Al-Matar, H. M., et al. (2010). Efficient routes to pyrazolo[3,4-e][1][10][13]triazines and a new ring system. Molecules, 15(5), 3302-3310. [Link]

  • Main possible condensation products of dicarbonyl compounds with... (n.d.). ResearchGate. [Link]

  • Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. (2018). Organic Process Research & Development, 22(10), 1416-1422. [Link]

  • da Silva, A. B. F., et al. (2019). Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects on the rate-controlling step. Physical Chemistry Chemical Physics, 21(34), 18861-18870. [Link]

  • Lazoura, E., et al. (2012). Characterization of Hydrazine Derivative: Proposed Decomposition Mechanism and Structure Elucidation of Decomposition Compounds. Journal of Organic Chemistry, 77(1), 564-569. [Link]

  • Synthesis of New Pyrazolo[5,1-c]triazine, Triazolo[5,1-c]triazine, Triazino[4,3-b]indazole and Benzimidazo[2,1-c]triazine Derivatives Incorporating Chromen-2-one Moiety. (2015). Molecules, 20(8), 13694-13708. [Link]

  • Hlaváč, J., et al. (2000). Synthesis of some polycyclic 1,2,4‐triazines disposing of acidic N‐H group. Journal of Heterocyclic Chemistry, 37(1), 115-118. [Link]

  • Szelag, M., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][10][13]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. Molecules, 27(19), 6296. [Link]

  • Wöll, S., et al. (2022). Investigation of the Kinetics of Hysteresis Effects in Silica Gel. Applied Sciences, 12(17), 8783. [Link]

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Goldsmith, C. F., & Magoon, G. R. (2014). The Decomposition of Hydrazine in the Gas Phase and over an Iridium Catalyst. The Journal of Physical Chemistry C, 118(45), 26045-26063. [Link]

  • Partridge, M. W., & Stevens, M. F. G. (1966). Pyrazolo-as-triazines. Part I. Journal of the Chemical Society C: Organic, 1127-1131. [Link]

  • Ghozlan, S. A. S., et al. (1994). Transformations of 5-azauracil in reactions with some nucleophiles. Journal of Chemical Research, Synopses, (10), 384-385. [Link]

  • Hydrazine decomposition mechanism. (n.d.). ResearchGate. [Link]

Sources

Identifying and minimizing side products in 5-Hydrazino-6-azauracil reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for reactions involving 5-Hydrazino-6-azauracil. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. This guide is structured into a direct Troubleshooting section for immediate problem-solving and a comprehensive FAQ section for a deeper understanding of the reaction system.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, common problems encountered during the synthesis and handling of this compound.

Question 1: Why is my yield of this compound consistently low or non-existent?

Answer:

Low yield is a frequent issue that can typically be traced back to one of three areas: suboptimal reaction conditions, starting material degradation, or competing side reactions.

Potential Causes & Solutions:

  • Inadequate Nucleophilic Substitution Conditions: The primary synthesis route involves the nucleophilic substitution of a leaving group (e.g., a halogen like bromine or chlorine) at the 5-position of the 6-azauracil ring with hydrazine. This reaction's success is highly dependent on reaction parameters.

    • Causality: Hydrazine, while a potent nucleophile, can also act as a reducing agent or participate in other pathways. The reaction requires sufficient thermal energy to overcome the activation barrier for substitution without promoting decomposition.

    • Solution: Systematically optimize the reaction temperature and time. Start with established literature conditions (e.g., refluxing in an alcohol like ethanol or isopropanol for several hours) and incrementally adjust. Consider that prolonged heating can lead to degradation. A time-course study analyzed by HPLC is the most reliable method to determine the point of maximum product formation before significant degradation occurs.

  • Starting Material Quality and Stability: The purity of your 5-substituted-6-azauracil (e.g., 5-bromo-6-azauracil) is critical. Impurities can interfere with the reaction, and the starting material itself may degrade under storage.

    • Causality: Halogenated uracils can be susceptible to hydrolysis or other forms of degradation, especially if stored improperly.

    • Solution: Always verify the purity of your starting material by NMR or HPLC before use. Store halogenated precursors in a cool, dry, and dark environment.

  • Formation of Insoluble Complexes or Precipitates: In some solvent systems, the product or intermediates can precipitate out of the reaction mixture, halting the reaction.

    • Solution: Ensure your chosen solvent can maintain all reactants and the product in solution at the reaction temperature. If the product precipitates upon cooling, this is a normal part of workup; however, premature precipitation during the reaction is problematic. Consider using a more polar solvent like DMF, but be aware it requires higher temperatures for removal.

  • Competing Side Reactions: The most common cause of low yield is the diversion of reactants into unintended pathways. A major competing reaction is the formation of bicyclic or other condensed heterocyclic systems.[1][2]

    • Causality: The newly introduced hydrazino group is itself nucleophilic and can undergo intramolecular cyclization, especially under harsh conditions (e.g., strong acid/base or high heat).[1][2]

    • Solution: Employ milder reaction conditions. Ensure the pH of the reaction mixture is controlled, as both highly acidic and basic conditions can promote side reactions. The use of hydrazine hydrate often provides a sufficiently basic environment without the need for additional strong bases.

Question 2: My TLC/HPLC analysis shows multiple unexpected spots/peaks. How do I identify them?

Answer:

The appearance of multiple spots or peaks indicates the presence of impurities, which could be unreacted starting materials, intermediates, or side products. A systematic approach is required for identification.

Troubleshooting Workflow for Impurity Identification:

G start Multiple Peaks Observed in HPLC check_sm Co-inject with Starting Materials (e.g., 5-Bromo-6-azauracil, Hydrazine) start->check_sm match_sm Peak Matches Starting Material? check_sm->match_sm sm_identified Impurity Identified: Unreacted Starting Material. Solution: Optimize reaction time, temperature, or stoichiometry. match_sm->sm_identified Yes no_match No Match match_sm->no_match No lcms Perform LC-MS Analysis on Reaction Mixture no_match->lcms analyze_mw Analyze Molecular Weights (MW) of Unknown Peaks lcms->analyze_mw compare_mw Does MW correspond to a plausible side product? analyze_mw->compare_mw side_prod_table Plausible Side Products: - Dimerized Product - Cyclized Product (e.g., pyrazolopyrimidine) - Hydrolysis Product (5-hydroxy-6-azauracil) - Over-reacted Product (bis-azauracil hydrazine) compare_mw->side_prod_table sp_identified Impurity Tentatively Identified. Next Step: Isolate via prep-HPLC or column chromatography for full structural elucidation (NMR). compare_mw->sp_identified Yes unknown_mw Unknown MW compare_mw->unknown_mw No degradation Consider Degradation Pathways. Perform forced degradation study (acid, base, heat, oxidation) on pure product to see if peaks match. unknown_mw->degradation

Caption: Troubleshooting workflow for unknown peak identification.

Key Analytical Techniques for Impurity Profiling:

Modern analytical techniques are essential for robust impurity profiling.[3][4][5]

  • HPLC & UPLC: The gold standard for separating and quantifying impurities.[6][7] Develop a gradient method to ensure separation of closely eluting peaks.

  • LC-MS: Provides the molecular weight of each separated peak, which is the single most critical piece of information for tentative identification.[5][7]

  • NMR Spectroscopy: After isolation, 1H and 13C NMR are required for unambiguous structural confirmation of the impurity.[3]

Frequently Asked Questions (FAQs)

Question 3: What are the most common side products in the synthesis of this compound and how are they formed?

Answer:

Understanding the potential side products is key to minimizing their formation. The structure of this compound features multiple reactive sites, leading to several common impurities.

Reaction Pathway and Potential Side Reactions:

G cluster_main Main Reaction Pathway cluster_side Side Reactions 5-X-6AU 5-X-6-Azauracil (X = Br, Cl) Product This compound 5-X-6AU->Product + H2N-NH2 (Nucleophilic Substitution) Hydrolysis 5-Hydroxy-6-azauracil (Hydrolysis) 5-X-6AU->Hydrolysis H2O, Heat Cyclized Pyrazolo[3,4-d][1,2,3]triazine (Intramolecular Cyclization) Product->Cyclized High Heat / Acid Dimer 1,2-bis(6-azauracil-5-yl)hydrazine (Over-reaction) Product->Dimer + 5-X-6-azauracil

Sources

Technical Support Center: Purification of Pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

A Senior Application Scientist's Guide to Troubleshooting and Optimization

Welcome to the technical support center for the purification of pyrazole derivatives synthesized from 5-Hydrazino-6-azauracil. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of isolating these valuable heterocyclic compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to help you overcome common purification challenges.

The synthesis of pyrazolo[3,4-d]pyrimidines, often initiated from precursors like this compound, is a cornerstone in the development of kinase inhibitors and other therapeutic agents due to their structural similarity to purines.[1][2] However, the very features that make them biologically active—multiple nitrogen atoms, aromaticity, and varied substituents—also present unique purification hurdles. This guide provides a structured approach to troubleshooting these issues effectively.

Section 1: Understanding the Core Synthesis and Potential Impurities

The most common route to the pyrazolo[3,4-d]pyrimidine core from this compound involves a cyclocondensation reaction with a 1,3-dielectrophilic compound, such as a β-diketone or an α,β-unsaturated carbonyl compound.[3][4][5] This reaction, while powerful, can generate a predictable set of impurities that complicate downstream processing.

Common Reaction Scheme: The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazolo[3,4-d]pyrimidine ring system.

cluster_reactants Reactants cluster_impurities Common Impurities SM1 This compound INT Hydrazone Intermediate SM1->INT + SM2 IMP1 Unreacted Starting Materials SM1->IMP1 Incomplete Reaction SM2 1,3-Dicarbonyl Compound (R-CO-CH2-CO-R') SM2->IMP1 Incomplete Reaction PROD Desired Product (Pyrazolo[3,4-d]pyrimidine) INT->PROD Cyclization & Dehydration IMP2 Regioisomer (if R ≠ R') INT->IMP2 Non-regioselective closure IMP3 Partially Cyclized Intermediates INT->IMP3 Incomplete Dehydration

Caption: Synthetic pathway and common impurity sources.

Understanding this profile is the first step. Your crude product is rarely pure; it's a mixture, and your purification strategy must be designed to selectively remove these specific contaminants.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during purification in a practical question-and-answer format.

Q1: My reaction is complete by TLC, but the crude product is a sticky oil or gum that won't crystallize. What should I do?

A1: This is a classic purification problem, often caused by residual solvent or the presence of impurities that inhibit lattice formation.

  • Underlying Cause: High-boiling point solvents (like DMF or DMSO) used in the reaction are notoriously difficult to remove and can keep the product oiled out. Additionally, even small amounts of isomeric or intermediate impurities can disrupt the crystal packing of your target molecule.

  • Troubleshooting Steps:

    • Solvent Removal: Ensure all reaction solvent is removed. If you used DMF or DMSO, consider an aqueous workup followed by extraction into a volatile organic solvent (e.g., Ethyl Acetate, DCM). Wash the organic layer multiple times with water and then brine to pull out the residual high-boiling solvent. Dry thoroughly with Na₂SO₄ or MgSO₄ and concentrate in vacuo.

    • Trituration: Attempt to induce crystallization by trituration. Add a small amount of a non-solvent (a solvent in which your product is insoluble, but impurities might be soluble) to the oil. Good starting choices are diethyl ether, hexane, or a mixture of ethyl acetate/hexane. Vigorously scratch the side of the flask with a glass rod at the solvent-oil interface. This provides energy and a rough surface for nucleation.

    • Solvent-Antisolvent Precipitation: Dissolve the oil in a minimum amount of a good solvent (e.g., methanol, acetone, or DCM). Then, slowly add a non-solvent (like cold water, hexane, or diethyl ether) dropwise with vigorous stirring until the solution becomes persistently cloudy. Allow it to stand, often at a reduced temperature (4 °C), to allow for slow precipitation, which favors purer crystals.[6]

Q2: I'm getting a very low yield after silica gel column chromatography. Where is my product going?

A2: This is highly characteristic of purifying basic, nitrogen-containing heterocycles on standard silica gel.

  • Underlying Cause: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atoms in your pyrazole ring system can interact strongly with these acidic sites via acid-base interactions. This leads to irreversible adsorption, causing your product to remain stuck to the column.[6]

  • Troubleshooting Steps:

    • Deactivate the Silica: The most effective solution is to neutralize the acidic sites. Before running the column, flush the packed silica gel with your starting eluent that has been modified with a small amount of a volatile base. A common and effective choice is 1-2% triethylamine (Et₃N) in your hexane/ethyl acetate or DCM/methanol mobile phase.[6] This neutralizes the silanols, allowing your basic compound to elute properly.

    • Switch the Stationary Phase: If your compound is particularly basic, consider using a different stationary phase altogether. Neutral alumina is an excellent alternative to silica for purifying basic compounds.[6]

    • Check Solubility: Ensure your crude product is fully dissolved and properly loaded onto the column. If the compound crashes out at the top of the column, it will not chromatograph effectively. Load the compound as a concentrated solution in the mobile phase or adsorb it onto a small amount of silica ("dry loading").

start Low Yield After Silica Column? check_basicity Is the Compound Basic? (Contains N-Heterocycles) start->check_basicity acidic_silica Problem: Acidic silanol groups on silica strongly adsorb basic product. check_basicity->acidic_silica Yes solution3 Solution 3: Check Loading Technique (Use dry loading) check_basicity->solution3 No/Unsure solution1 Solution 1: Deactivate Silica (Add 1% Et3N to eluent) acidic_silica->solution1 solution2 Solution 2: Change Stationary Phase (Use Neutral Alumina) acidic_silica->solution2 acidic_silica->solution3

Sources

Technical Support Center: Synthesis of Pyrazoles using 5-Hydrazino-6-azauracil

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones from 5-Hydrazino-6-azauracil. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthetic route. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the success of your experiments.

Introduction: The Chemistry at Play

The reaction between this compound and a 1,3-dicarbonyl compound is a powerful method for constructing the pyrazolo[3,4-d]pyrimidin-4-one scaffold, a core structure in many biologically active molecules. The reaction proceeds via a cyclocondensation mechanism. Initially, the more nucleophilic terminal nitrogen of the hydrazine moiety attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular cyclization through the attack of the other hydrazine nitrogen onto the remaining carbonyl group, followed by dehydration, yields the fused pyrazole ring.

However, this seemingly straightforward reaction can be fraught with challenges, including low yields, the formation of side products, and purification difficulties. This guide will illuminate these common pitfalls and provide you with the knowledge to overcome them.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Question 1: My reaction yield is very low. What are the potential causes and how can I improve it?

Answer:

Low yields are a frequent issue and can stem from several factors. Let's break down the likely culprits and their solutions.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending the reaction duration or increasing the temperature. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[1][2]

  • Sub-optimal Reaction Conditions: The choice of solvent and catalyst is crucial.

    • Solution: While ethanol or acetic acid are commonly used solvents, exploring others like dimethylformamide (DMF) or dioxane might be beneficial.[3] Acid or base catalysis can significantly impact the reaction rate. A catalytic amount of a mineral acid (like HCl) or an organic acid (like acetic acid) can facilitate the dehydration step. Conversely, for certain substrates, a base catalyst might be more effective.[4]

  • Degradation of Starting Material: this compound can be susceptible to degradation, especially under harsh conditions. Hydrazine derivatives, in general, can undergo oxidation.[5]

    • Solution: Ensure the quality of your this compound. Store it under an inert atmosphere and away from light. Avoid unnecessarily high temperatures or prolonged reaction times. It has been noted that hydrazine solutions can be unstable in the presence of oxygen, particularly under neutral or alkaline conditions.[5]

  • Side Reactions: The formation of byproducts will inevitably lower the yield of the desired product.

    • Solution: See Question 3 for a detailed discussion on common side reactions and how to minimize them.

Question 2: I am observing multiple spots on my TLC, and I suspect the formation of regioisomers. How can I control the regioselectivity?

Answer:

The formation of regioisomers is a classic challenge when using an unsymmetrical 1,3-dicarbonyl compound (e.g., a β-ketoester). The initial nucleophilic attack of the terminal hydrazine nitrogen can occur at either of the two non-equivalent carbonyl carbons, leading to a mixture of products.

  • Understanding the Selectivity: The regioselectivity is governed by the relative reactivity of the two carbonyl groups. Generally, the less sterically hindered and more electrophilic carbonyl group will be attacked preferentially.

  • Strategies for Control:

    • Choice of Dicarbonyl Compound: If possible, using a symmetrical 1,3-dicarbonyl compound will circumvent this issue entirely.

    • Reaction Conditions:

      • pH Control: The pH of the reaction medium can influence the protonation state of the hydrazine and the enolization of the dicarbonyl compound, thereby affecting the regioselectivity. Careful optimization of the pH is recommended. While specific studies on this compound are limited, in related pyrazole syntheses, acidic conditions can favor one isomer while basic conditions favor the other.

      • Temperature: Lowering the reaction temperature can sometimes enhance the kinetic control of the reaction, favoring the formation of one regioisomer over the other.

    • Protecting Groups: In complex syntheses, it might be necessary to use protecting groups to differentiate the reactivity of the two carbonyl functionalities, although this adds extra steps to the synthetic sequence.

Question 3: What are the common side reactions, and how can I minimize the formation of byproducts?

Answer:

Several side reactions can compete with the desired pyrazole formation.

  • Formation of Hydrazones: Incomplete cyclization can lead to the isolation of stable hydrazone intermediates.

    • Solution: Ensure sufficient heating and/or the presence of a suitable catalyst (acid or base) to promote the final cyclization and dehydration step.

  • Dimroth Rearrangement: In some pyrazolo[3,4-d]pyrimidine syntheses, a Dimroth rearrangement can occur, leading to isomeric products.[6]

    • Solution: This rearrangement is often influenced by pH and temperature. Careful control of these parameters is essential. Characterization of the final product by 2D NMR techniques may be necessary to confirm the structure.

  • Hydrolysis of the 6-Azauracil Ring: The 1,2,4-triazine-3,5-dione ring system of 6-azauracil can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[7]

    • Solution: Use moderately acidic or basic conditions and avoid prolonged heating. If harsh conditions are necessary, consider performing the reaction under an inert atmosphere to minimize oxidative degradation.

Question 4: I am having difficulty purifying my final product. What are some effective purification strategies?

Answer:

Pyrazolo[3,4-d]pyrimidin-4-ones are often crystalline solids but can be challenging to purify due to their polarity and potentially low solubility.

  • Crystallization: This is the most common and effective method.

    • Solvent Screening: A systematic screening of solvents is crucial. Common solvents for recrystallization of such heterocyclic compounds include ethanol, methanol, DMF, DMSO, and mixtures thereof with water.

    • Procedure: Dissolve the crude product in a minimum amount of a suitable hot solvent and allow it to cool slowly. If the product "oils out," try using a solvent pair (a good solvent and a poor solvent).

  • Column Chromatography: If crystallization is ineffective, column chromatography on silica gel can be employed.

    • Solvent System: Due to the polar nature of the product, polar solvent systems are typically required. A gradient elution starting with a less polar solvent (e.g., dichloromethane or ethyl acetate) and gradually increasing the polarity with methanol is often effective.

    • Tailing: These compounds can sometimes tail on silica gel. Adding a small amount of acetic acid or triethylamine to the eluent can help to improve the peak shape.

  • Preparative TLC/HPLC: For small-scale purification or for obtaining a highly pure analytical sample, preparative TLC or HPLC can be very effective.

Experimental Protocols

General Protocol for the Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones
  • Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid, or DMF), add the 1,3-dicarbonyl compound (1.1 equivalents).

  • Catalyst (Optional): Add a catalytic amount of a suitable acid (e.g., 2-3 drops of concentrated HCl or 10% v/v acetic acid).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry.

  • Purification: If the product does not precipitate or is impure, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

ParameterRecommended ConditionNotes
Solvent Ethanol, Acetic Acid, DMFSolvent choice can influence reaction rate and solubility.
Temperature RefluxHigher temperatures may be required for less reactive substrates.
Catalyst Catalytic HCl or Acetic AcidAids in the dehydration step.
Monitoring TLCEssential for determining reaction completion.

Visualizing the Process

Reaction Mechanism

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration A This compound C Hydrazone Intermediate A->C Nucleophilic Attack B 1,3-Dicarbonyl Compound B->C D Hydrazone Intermediate E Cyclized Intermediate D->E Nucleophilic Attack F Cyclized Intermediate G Pyrazolo[3,4-d]pyrimidin-4-one F->G - H2O H H2O

Caption: General reaction mechanism for pyrazole synthesis.

Troubleshooting Workflow

G Start Low Yield? IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Yes SideReactions Side Reactions? Start->SideReactions No ExtendRxn Extend Reaction Time / Increase Temp IncompleteReaction->ExtendRxn Yes OptimizeCond Optimize Solvent / Catalyst IncompleteReaction->OptimizeCond No Degradation Starting Material Degradation? SideReactions->Degradation No MinimizeSideRxns Adjust pH / Temperature SideReactions->MinimizeSideRxns Yes CheckPurity Check Starting Material Purity / Storage Degradation->CheckPurity Yes

Sources

Improving the regioselectivity of reactions with 5-Hydrazino-6-azauracil

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Hydrazino-6-azauracil. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of regioselective reactions involving this versatile heterocyclic building block. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Introduction: The Challenge of Regioselectivity

This compound is a valuable precursor for synthesizing a variety of fused heterocyclic systems, such as pyrazolotriazines and triazolopyrimidines, many of which are of significant interest in medicinal chemistry.[1] The primary challenge in its application arises from the presence of multiple nucleophilic centers: the two nitrogen atoms of the hydrazino group (-NHNH₂) and the ring nitrogens (N1, N2, N4) of the azauracil core. In many crucial reactions, particularly cyclocondensations with 1,3-dicarbonyl compounds, the hydrazino moiety presents two distinct reactive sites—the α-nitrogen (attached to the ring) and the terminal β-nitrogen. This duality often leads to the formation of regioisomeric products, complicating purification and reducing the yield of the desired compound. This guide provides targeted solutions and foundational knowledge to control and direct this regioselectivity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during reactions with this compound in a practical, question-and-answer format.

Question 1: My cyclocondensation with a 1,3-dicarbonyl compound is giving a mixture of pyrazolo[4,3-e][1][3][4]triazine and pyrazolo[1,5-d][1][3][4]triazine isomers. How can I favor one over the other?

Problem: You are observing poor regioselectivity in the reaction between this compound and an asymmetrical 1,3-dicarbonyl compound (e.g., ethyl acetoacetate), resulting in two different fused pyrazole ring systems.

Probable Causes & Solutions:

The regioselectivity of this cyclocondensation is critically dependent on which nitrogen of the hydrazino group attacks which carbonyl of the dicarbonyl compound first. The initial condensation step is often the regiochemistry-determining step. The outcome is governed by a delicate balance of steric and electronic factors, which can be manipulated by adjusting the reaction conditions.[2][3]

Strategies for Control:

  • Kinetic vs. Thermodynamic Control (Solvent & Temperature):

    • The Issue: The terminal, more nucleophilic -NH₂ group typically reacts faster (kinetic control), while the alternative pathway may lead to a more stable product (thermodynamic control).

    • Solution:

      • For Kinetic Products: Use aprotic solvents (e.g., Dioxane, DMF) at lower temperatures (0 °C to room temperature). These conditions favor the initial attack from the more reactive terminal amino group without providing enough energy to equilibrate to the thermodynamic product.

      • For Thermodynamic Products: Employ protic solvents like ethanol or acetic acid and higher temperatures (reflux). Acetic acid, in particular, can act as both a solvent and a catalyst, facilitating the reversible formation of hydrazone intermediates, which allows the reaction to equilibrate to the most stable regioisomer.[2]

  • pH Control (Acid/Base Catalysis):

    • The Issue: The nucleophilicity of the hydrazino nitrogens and the reactivity of the carbonyl groups are highly sensitive to pH.

    • Solution:

      • Acid Catalysis (e.g., catalytic H₂SO₄ or p-TsOH in Ethanol): In acidic media, the carbonyl group is protonated and activated towards nucleophilic attack. This often favors attack by the less basic α-nitrogen of the hydrazine, as the more basic terminal -NH₂ group may be protonated and deactivated. This is a common strategy to direct the regioselectivity.[4]

      • Base Catalysis (e.g., Piperidine, Sodium Acetate): A basic catalyst can deprotonate the 1,3-dicarbonyl compound to form an enolate, altering the reaction pathway. This approach can sometimes favor the kinetic product.

Workflow for Optimizing Regioselectivity

G start Poor Regioselectivity Observed substrate Analyze Substrate: Asymmetric 1,3-dicarbonyl? start->substrate solvent Modify Solvent System substrate->solvent Primary Control catalyst Introduce Catalyst substrate->catalyst Secondary Control temp Adjust Temperature substrate->temp Fine-Tuning protic Use Protic Solvent (e.g., AcOH, EtOH) Favors Thermodynamic Product solvent->protic aprotic Use Aprotic Solvent (e.g., Dioxane, DMF) Favors Kinetic Product solvent->aprotic acid Acid Catalysis (e.g., H₂SO₄, p-TsOH) Activates Carbonyl catalyst->acid base Base Catalysis (e.g., Piperidine) Generates Enolate catalyst->base high_temp Increase Temperature (Reflux) Promotes Equilibration temp->high_temp low_temp Decrease Temperature (0°C to RT) Slows Reversibility temp->low_temp end Improved Regioselectivity protic->end aprotic->end acid->end base->end high_temp->end low_temp->end

Caption: Decision workflow for troubleshooting poor regioselectivity.

Question 2: I am trying to perform a substitution reaction on the azauracil ring, but the hydrazino group is interfering and forming side products. How can I prevent this?

Problem: Electrophilic or nucleophilic substitution reactions intended for the C5 or N1/N3 positions of the 6-azauracil ring are compromised by the high reactivity of the hydrazino substituent.

Probable Causes & Solutions:

The hydrazino group is a potent nucleophile and can also be easily oxidized, leading to undesired side reactions. The most robust strategy to prevent this interference is to temporarily mask its reactivity using a protecting group.[5]

Strategies for Protection & Deprotection:

  • Acyl Protecting Groups (e.g., Acetyl, Benzoyl):

    • Protection: React this compound with an acylating agent like acetic anhydride or benzoyl chloride in a suitable solvent (e.g., pyridine or DCM with a base). This forms a stable hydrazide, significantly reducing the nucleophilicity of the hydrazino nitrogens.

    • Deprotection: These groups are typically removed under strong acidic or basic hydrolysis (e.g., refluxing in aqueous HCl or NaOH). However, this can be harsh on the rest of the molecule. A milder method involves hydrazinolysis—cleavage with hydrazine hydrate in an alcoholic solvent.[6][7]

  • Hydrazone Formation (e.g., with Acetone or Benzaldehyde):

    • Protection: A simple and effective method is to form a hydrazone by reacting the starting material with an aldehyde or ketone (e.g., acetone) in ethanol, often with a catalytic amount of acid. This protects the terminal -NH₂ group.

    • Deprotection: Hydrazones are typically cleaved by acid-catalyzed hydrolysis (e.g., aqueous HCl in THF), regenerating the hydrazine.

  • t-Butoxycarbonyl (Boc) Group:

    • Protection: The Boc group can be installed on one or both nitrogens of the hydrazine using Di-tert-butyl dicarbonate (Boc₂O) under basic conditions. It provides excellent protection and is stable to a wide range of conditions.

    • Deprotection: The Boc group is cleanly removed with strong acids, most commonly trifluoroacetic acid (TFA) in DCM.[8]

Table 1: Comparison of Protecting Group Strategies

Protecting GroupProtection ReagentDeprotection ConditionsStability & Notes
Acetyl (Ac) Acetic AnhydrideHydrazine hydrate; or strong acid/base hydrolysisRobust, but deprotection can be harsh.
Benzoyl (Bz) Benzoyl ChlorideHydrazine hydrate; or strong acid/base hydrolysisMore stable than acetyl; similar deprotection challenges.
Acetone Hydrazone AcetoneMild aqueous acid (e.g., HCl/THF)Easy to apply and remove; protects only the terminal NH₂.
Boc Boc₂OTrifluoroacetic Acid (TFA)Excellent stability to bases and nucleophiles; clean removal.[7]
ivDde -2% Hydrazine in DMFOrthogonal to Fmoc/tBu strategies; very mild removal.

Frequently Asked Questions (FAQs)

What are the fundamental electronic properties of this compound that dictate its reactivity?

The reactivity is dominated by two features:

  • The 6-Azauracil Core: This is an electron-deficient heterocyclic system due to the presence of four nitrogen atoms and two carbonyl groups. This electron deficiency makes the ring susceptible to nucleophilic attack at the C5 position but deactivates it towards electrophilic substitution.[9][10]

  • The 5-Hydrazino Group: This is a strong electron-donating group. It acts as a powerful nucleophile via both its α- and β-nitrogen atoms. The terminal β-NH₂ is generally considered more nucleophilic and less sterically hindered than the α-NH attached directly to the ring. This difference is the root of most regioselectivity challenges.[11]

Reactive Sites on this compound

Caption: Major nucleophilic centers governing the molecule's reactivity.[12]

How can I reliably distinguish between the different regioisomers produced in my reaction?

Characterization and differentiation of regioisomers are non-trivial and absolutely critical for validating your synthetic protocol. A combination of spectroscopic techniques is required.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool.

    • ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment. It shows correlations between protons and nitrogens that are 2 or 3 bonds away. For example, in a pyrazole ring formed via cyclocondensation, the protons on the substituent at one position will show a correlation to one of the pyrazole nitrogens but not the other, allowing for unambiguous assignment of which nitrogen is where.[3]

    • NOE (Nuclear Overhauser Effect) Spectroscopy: NOE experiments can reveal through-space proximity between protons on a substituent and protons on the main heterocyclic core, helping to establish the substitution pattern.

  • X-Ray Crystallography: If you can grow a single crystal of your product, X-ray diffraction provides absolute proof of the structure and is the gold standard for isomer differentiation.[13]

  • Mass Spectrometry (MS): While MS will confirm the mass of the isomers (which are identical), analyzing the fragmentation patterns can sometimes provide clues to the structure, although this is less definitive than NMR.[10]

Protocol: General Procedure for Acid-Catalyzed Regioselective Cyclocondensation

This protocol provides a starting point for achieving regioselective synthesis of a pyrazolo[4,3-e][1][14][15]triazine derivative, favoring the thermodynamic product.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in glacial acetic acid (10-15 mL per gram of starting material).

  • Addition of Dicarbonyl: Add the asymmetric 1,3-dicarbonyl compound (e.g., ethyl benzoylacetate) (1.1 eq) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Allow the mixture to cool to room temperature. A precipitate of the product may form. If so, collect the solid by vacuum filtration and wash with cold ethanol and then diethyl ether.

  • Purification: If no precipitate forms or if the filtered solid is impure, reduce the volume of acetic acid under vacuum. Add cold water to the residue to precipitate the crude product. The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol, DMF/water).

  • Characterization: Confirm the structure and regiochemistry of the product using ¹H NMR, ¹³C NMR, and crucially, ¹H-¹⁵N HMBC to differentiate it from its isomer.

References

  • Baraldi, P. G., et al. (1996). Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives: potent and selective A(2A) adenosine antagonists. Journal of Medicinal Chemistry, 39(5), 1164–1171. [Link]

  • Abdel-Rahman, A. A. H., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][14][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 15437-15455. [Link]

  • Abdel-Rahman, A. A. H., et al. (2022). RSC Advances, 12(24), 15437-15455. (This is the same core reference as #2, confirming the relevance of these scaffolds). [Link]

  • Slepokura, K., et al. (2020). The activity of pyrazolo[4,3-e][1][14][15]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][14][15]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Scientific Reports, 10(1), 18882. [Link]

  • Al-Sanea, M. M., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Molecules, 28(18), 6589. [Link]

  • Weizel, L., et al. (2020). Synthesis of new pyrazolo[1][14]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry, 16, 2806-2817. [Link]

  • Brovarets, V. S., et al. (2014). Synthesis of Novel Pyrazolo[3,4-d][1][14]Triazines. Chemistry of Heterocyclic Compounds, 50(4), 528-536. [Link]

  • Weizel, L., et al. (2020). Synthesis of new pyrazolo[1][14]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Archives. [Link]

  • Neochoritis, C. G., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 15, 2828-2863. [Link]

  • Al-Matar, H. M., et al. (2010). Efficient routes to pyrazolo[3,4-e][1][14][15]triazines and a new ring system:[1][14][15]triazino[5,6-d][1][14]triazines. Molecules, 15(5), 3302-3310. [Link]

  • Mohamed, M. S., et al. (2017). Cyclocondensation Reactions of Hydrazonoyl Chlorides with Some Azines: Synthesis of New Fused Heterocycles of Expected Microbiological Activity. International Journal of Organic Chemistry, 7, 12-24. [Link]

  • Ghorai, S., et al. (2022). The organophotocatalytic trifluoromethylation of 6-azauracils. Beilstein Journal of Organic Chemistry, 18, 105-112. [Link]

  • Eremeev, I. E., et al. (2022). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][14][15]triazin-7(6H). Molecules, 27(19), 6248. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Protecting Groups. [Link]

  • Thangaraj, M., et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 26(19), 5763. [Link]

  • Sbardella, G., et al. (2004). Regioselective synthesis of 2,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-ones by the cyclization of 3-acyl-4-methoxy-1-methylquinolinones with hydrazines. ResearchGate. [Link]

  • Pískala, A., & Gut, J. (1974). Cyclocondensation Reactions of Heterocyclic Carbonyl Compounds VI. Cyclocondensation of the isomeric 1-(2-aminophenyl)-6-azauracil-5-carboxylic acid N-methylderivatives. Collection of Czechoslovak Chemical Communications. [Link]

  • Mezo, G., et al. (2008). Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. Angewandte Chemie International Edition, 47(47), 9032-9035. [Link]

  • Ellman, J. A., & St. Martin, T. (2014). Multicomponent syntheses of 5- and 6-membered aromatic heterocycles using group 4–8 transition metal catalysts. Organic & Biomolecular Chemistry, 12(39), 7630-7647. [Link]

  • Bakhotmah, D. A., & Abdel-Rahman, R. M. (2020). Utility Of 6-Azauracils In Synthesis of New Poly Heterocyclic Nitrogen Systems Bearing 1,2,4-Triazine Moiety as Antioxidant Probes. European Journal of Advanced Chemistry Research, 1(6). [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 267907, this compound. [Link]

  • Reddy, K. S., et al. (1980). A new synthesis of n-blocked dihydrouracil and dihydroorotic acid derivatives using lithium tri-sec-butyl borohydride as reducing agent. Tetrahedron Letters, 21(40), 3871-3874. [Link]

  • Malacria, M., et al. (2023). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules, 28(1), 383. [Link]

  • Pham, V. D., et al. (2022). Application of Enzymes in Regioselective and Stereoselective Organic Reactions. Catalysts, 12(10), 1109. [Link]

  • Bilek, P., & Slouka, J. (2000). 5-Substituted 6-Azauracils XVI- Synthesis Of Some Nitrogen Functional Derivatives Of 6-Azauracil-5-Carboxylic Acid.
  • Otilia, C., et al. (2008). New 6-Azauracil Derivatives. ResearchGate. [Link]

  • Bardagí, M. V., & Rossi, R. A. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Organic Preparations and Procedures International, 41(6), 461-500. [Link]

  • Domingo, L. R., & Sáez, J. A. (2020). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry, 44(2), 526-534. [Link]

Sources

Effect of temperature and catalyst on 5-Hydrazino-6-azauracil reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Hydrazino-6-azauracil reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic compound. Here, we address common challenges and provide in-depth, field-proven insights into the effects of temperature and catalysts on its reactivity. Our goal is to equip you with the knowledge to optimize your reaction outcomes and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound and how do they influence its chemical behavior?

The reactivity of this compound is governed by several key features: the nucleophilicity of the hydrazino group, the electrophilic character of the C6 position in the azauracil ring, and the acidity of the N-H protons. The lone pair of electrons on the terminal nitrogen of the hydrazino group makes it a potent nucleophile, readily participating in reactions with electrophiles. The electron-withdrawing nature of the adjacent nitrogen atoms in the azauracil ring renders the C6 position susceptible to nucleophilic attack. This dual reactivity allows for a variety of cyclization and substitution reactions.

Q2: How does temperature generally affect the stability and reactivity of this compound?

Like many hydrazine derivatives, this compound can exhibit thermal instability, particularly at elevated temperatures. High temperatures can lead to decomposition, potentially through the elimination of nitrogen gas, resulting in undesired side products and reduced yields. However, controlled heating is often necessary to overcome the activation energy for cyclization and other desired transformations. Careful temperature control is therefore critical. It is advisable to start with lower temperatures and gradually increase them while monitoring the reaction progress, for instance by thin-layer chromatography (TLC).

Q3: What is the role of acid catalysis in reactions involving this compound?

Acid catalysis plays a crucial role in many reactions of this compound, particularly in cyclization reactions to form fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines. The acid protonates the carbonyl oxygen of the azauracil ring, which enhances the electrophilicity of the C6 carbon, making it more susceptible to intramolecular nucleophilic attack by the hydrazino group. Common acids used include mineral acids like HCl or sulfuric acid, as well as Lewis acids. The choice of acid and its concentration can significantly impact the reaction rate and selectivity.

Q4: Can base catalysis be employed in this compound reactions?

Yes, base catalysis is also utilized, often to deprotonate the N-H protons of the azauracil ring or the hydrazino group, thereby increasing their nucleophilicity. This is particularly relevant in condensation reactions with various electrophiles. Common bases include organic amines like triethylamine or pyridine, as well as inorganic bases such as potassium carbonate. The choice of base and solvent system is critical to avoid unwanted side reactions. For instance, strong bases might lead to ring-opening of the azauracil moiety under harsh conditions.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or no product yield in cyclization reactions. 1. Insufficient activation of the electrophilic center (C6). 2. Reaction temperature is too low. 3. Inappropriate catalyst or catalyst concentration.1. If using acid catalysis, try increasing the acid concentration or switching to a stronger acid. 2. Gradually increase the reaction temperature in increments of 10°C, monitoring for product formation and decomposition. 3. Screen different acid or base catalysts to find the optimal one for your specific substrate.
Formation of multiple products or significant side reactions. 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Incorrect catalyst leading to non-selective reactions. 3. Presence of impurities in the starting material or solvent.1. Lower the reaction temperature and increase the reaction time. 2. Re-evaluate the choice of catalyst; a milder catalyst might improve selectivity. 3. Ensure the purity of this compound and use dry, high-purity solvents.
Starting material remains unreacted. 1. Reaction conditions are too mild (temperature, catalyst). 2. Poor solubility of the starting material in the chosen solvent.1. Increase the reaction temperature and/or catalyst loading. 2. Screen for a solvent system in which the starting material has better solubility at the desired reaction temperature.
Product degradation upon workup or purification. 1. Instability of the product to acidic or basic conditions during workup. 2. Thermal instability of the product during solvent evaporation or chromatography.1. Use a neutral workup procedure if possible. If acid or base is required, use it at low temperatures and for a minimal amount of time. 2. Concentrate the product solution at reduced pressure and low temperature. Use chromatography techniques that are suitable for sensitive compounds, such as flash chromatography with a neutral stationary phase.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Cyclization to a Pyrazolo[3,4-d]pyrimidine Derivative
  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Electrophile: Add the desired electrophile (e.g., a β-ketoester, 1.1 equivalents).

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated HCl, 2-3 drops).

  • Heating: Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the reaction by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling and can be collected by filtration. Alternatively, neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Base-Catalyzed Condensation with an Aldehyde
  • Suspension: Suspend this compound (1 equivalent) in a solvent like dimethylformamide (DMF).

  • Base Addition: Add a base such as potassium carbonate (1.5 equivalents).

  • Aldehyde Addition: Add the aldehyde (1 equivalent) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 50-60°C) until the reaction is complete as indicated by TLC.

  • Workup: Pour the reaction mixture into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent.

Reaction Mechanisms and Workflows

Acid-Catalyzed Intramolecular Cyclization

The following diagram illustrates the general mechanism for the acid-catalyzed cyclization of this compound with a generic electrophile (E+) leading to a fused pyrazolo[3,4-d]pyrimidine system.

Acid_Catalyzed_Cyclization cluster_0 Activation and Nucleophilic Attack cluster_1 Dehydration and Aromatization Start This compound Protonation Protonation of Carbonyl (H+) Start->Protonation Catalyst Activated_Intermediate Activated Intermediate Protonation->Activated_Intermediate Intramolecular_Attack Intramolecular Nucleophilic Attack Activated_Intermediate->Intramolecular_Attack Cyclized_Intermediate Cyclized Intermediate Intramolecular_Attack->Cyclized_Intermediate Dehydration Dehydration (-H2O) Cyclized_Intermediate->Dehydration Final_Product Pyrazolo[3,4-d]pyrimidine Dehydration->Final_Product

Caption: Acid-catalyzed cyclization pathway.

Troubleshooting Workflow for Low Yield

This workflow provides a systematic approach to addressing low product yields in your reactions.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Verify Purity of Starting Materials and Solvents Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Too Low? Increase T Too High? Decrease T Check_Purity->Optimize_Temp Optimize_Catalyst Optimize Catalyst Change Catalyst Type (Acid/Base)? Vary Catalyst Concentration Optimize_Temp->Optimize_Catalyst Success Improved Yield Optimize_Temp:low->Success Optimize_Temp:high->Success Check_Solubility Assess Solubility Is starting material soluble? Is product precipitating prematurely? Optimize_Catalyst->Check_Solubility Optimize_Catalyst:type->Success Optimize_Catalyst:conc->Success Solvent_Screen Screen Alternative Solvents Check_Solubility:sol->Solvent_Screen Check_Solubility:prod->Solvent_Screen Check_Solubility->Success Solvent_Screen->Success

Validation & Comparative

A Tale of Two Hydrazines: A Comparative Guide to Phenylhydrazine and 5-Hydrazino-6-azauracil in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional

The pyrazole nucleus is a cornerstone of medicinal chemistry, a privileged scaffold found in a multitude of blockbuster drugs. Its synthesis, therefore, is a subject of perpetual interest and optimization. The classical Knorr pyrazole synthesis, the condensation of a hydrazine with a 1,3-dicarbonyl compound, remains a robust and widely utilized method.[1][2] The choice of hydrazine, however, is a critical determinant of the final product's character and, ultimately, its biological potential. This guide provides an in-depth comparison of two distinct hydrazines in the context of pyrazole synthesis: the ubiquitous phenylhydrazine and the more specialized 5-Hydrazino-6-azauracil. While both can, in principle, participate in pyrazole formation, their synthetic utility, the nature of the resulting products, and the strategic rationale for their use diverge significantly.

Phenylhydrazine: The Archetypal Reagent for 1-Arylpyrazoles

Phenylhydrazine is a workhorse in the synthesis of 1-phenylpyrazoles. Its reaction with 1,3-dicarbonyl compounds is a well-trodden path, reliably yielding stable, aromatic pyrazole rings often in high yields.[3][4] The primary motivation for employing phenylhydrazine is the direct introduction of a phenyl group at the N1 position of the pyrazole core, a common feature in many biologically active molecules.

The Knorr Synthesis with Phenylhydrazine: Mechanism and Considerations

The reaction proceeds via a well-established mechanism. Initially, the more nucleophilic nitrogen of the phenylhydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, affords the aromatic pyrazole ring.[2][5]

Diagram: Knorr Pyrazole Synthesis with Phenylhydrazine

Knorr_Phenylhydrazine cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Phenylhydrazine Phenylhydrazine Hydrazone Hydrazone Intermediate Phenylhydrazine->Hydrazone + Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole 1-Phenylpyrazole Cyclic_Intermediate->Pyrazole - H₂O (Dehydration) Fused_Pyrazole_Synthesis cluster_precursor Precursor cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Product Hydrazino_Azauracil This compound (or related hydrazine) Aminopyrazole 5-Aminopyrazole Hydrazino_Azauracil->Aminopyrazole Synthesis Fused_Pyrazole Fused Pyrazole (e.g., Pyrazolo[3,4-d]pyrimidine) Aminopyrazole->Fused_Pyrazole + Bielectrophile Bielectrophilic Reagent Bielectrophile->Fused_Pyrazole

Caption: General strategy for synthesizing fused pyrazoles from hydrazine precursors.

Performance Comparison: A Tale of Two Synthetic Goals

The following table summarizes the key differences between phenylhydrazine and this compound in the context of pyrazole synthesis.

FeaturePhenylhydrazineThis compound
Primary Application Synthesis of 1-phenylpyrazolesSynthesis of fused pyrazole-containing heterocycles
Typical Reaction Knorr pyrazole synthesis with 1,3-dicarbonylsMulti-step synthesis, often via a 5-aminopyrazole intermediate
Resulting Product Simple, non-fused pyrazole with a phenyl substituent at N1Complex, fused heterocyclic systems
Typical Yields Generally high (often >80%) [3]Variable, dependent on the multi-step sequence
Reaction Conditions Often mild, can be performed at room temperature or with gentle heating [3]Can involve more varied and potentially harsher conditions
Key Advantage Direct and efficient introduction of a phenyl groupAccess to complex, biologically relevant fused scaffolds
Key Disadvantage Potential for regioisomeric mixtures with unsymmetrical dicarbonylsNot typically used for the direct synthesis of simple pyrazoles

Experimental Protocols

Representative Protocol for Phenylhydrazine in Knorr Pyrazole Synthesis

This protocol is a generalized procedure based on numerous reported syntheses. [2] Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Ethanol or acetic acid (solvent)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask.

  • Add phenylhydrazine to the solution at room temperature. The reaction may be exothermic.

  • Stir the reaction mixture at room temperature or heat under reflux for 1-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Conceptual Protocol for Fused Pyrazole Synthesis Involving a this compound Moiety

This is a conceptual outline, as the specific conditions would vary greatly depending on the target fused system.

Step 1: Synthesis of a 5-Aminopyrazole Intermediate

  • React a suitable precursor derived from this compound with a β-ketonitrile or similar reagent in a suitable solvent, often with a basic or acidic catalyst.

  • Isolate and purify the resulting 5-aminopyrazole derivative.

Step 2: Cyclocondensation to Form the Fused Ring

  • React the 5-aminopyrazole with a bielectrophilic reagent (e.g., a β-diketone, α,β-unsaturated ketone, or a derivative) in a suitable solvent.

  • The reaction may require heating and/or a catalyst.

  • Isolate and purify the final fused pyrazole product.

Conclusion: Choosing the Right Tool for the Job

The choice between phenylhydrazine and this compound for pyrazole synthesis is not a matter of one being superior to the other, but rather a strategic decision based on the desired final product.

  • Choose Phenylhydrazine when: The goal is the efficient, high-yielding synthesis of a 1-phenylpyrazole. This is a robust and reliable method for accessing this important class of compounds.

  • Choose a synthetic route involving a this compound-like precursor when: The target is a more complex, fused heterocyclic system, such as a pyrazolo[3,4-d]pyrimidine. The uracil moiety introduces a distinct structural and electronic character, making these compounds attractive for screening in various biological assays, particularly as potential kinase inhibitors or purine mimetics.

In essence, phenylhydrazine is the tool for building the fundamental pyrazole house, while this compound and its derivatives are the specialized tools for constructing intricate, multi-ringed extensions with unique functionalities. Understanding this fundamental difference in their synthetic utility is paramount for the modern medicinal chemist in the quest for novel therapeutic agents.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • synthesis of pyrazoles. (2019, January 19). YouTube. Retrieved January 22, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Cambridge University Press. Retrieved January 22, 2026, from [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 22, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015, September 18). Hilaris Publisher. Retrieved January 22, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Knorr pyrazole synthesis | Request PDF. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011, February 9). Beilstein Journals. Retrieved January 22, 2026, from [Link]

  • Reaction of compounds 5 and 6 with hydrazines | Download Table. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c]t[3][6][7]riazin-6-one Derivatives. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Cyclocondensation Reactions of Hydrazonoyl Chlorides with Some Azines: Synthesis of New Fused Heterocycles of Expected Microbiological Activity. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Cyclocondensation Reactions of Hydrazonoyl Chlorides with Some Azines: Synthesis of New Fused Heterocycles of Expected Microbiological Activity. (n.d.). Scirp.org. Retrieved January 22, 2026, from [Link]

  • Cyclocondensation Reactions of Hydrazonoyl Chlorides with Some Azines: Synthesis of New Fused Heterocycles of Expected Microbiol. (2016, December 27). Scirp.org. Retrieved January 22, 2026, from [Link]

  • View of SYNTHESIS AND ABSORPTION ABILITIES OF PYRAZOLO[5,1-c]T[3][6][7]RIAZINE-BASED DISPERSE DYES. (n.d.). khimiya.org. Retrieved January 22, 2026, from [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). Beilstein Journals. Retrieved January 22, 2026, from [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Synthesis of new pyrazolot[1][3][6]riazines by cyclative cleavage of pyrazolyltriazenes. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

Sources

A Comparative Guide to Pyrazole Synthesis: Selecting the Optimal Reagent Beyond Specialized Hydrazines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous clinically significant drugs such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, owes its prevalence to its versatile biological activities and its capacity for straightforward chemical modification.[2][3]

The cornerstone of pyrazole synthesis is the Knorr synthesis, a robust cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, first reported in 1883.[2][4][5] While specialized reagents like 5-Hydrazino-6-azauracil are employed for creating specific, highly functionalized pyrazoles, the vast majority of pyrazole-containing compounds are accessed through more common, versatile, and often safer hydrazine sources.

The choice of the hydrazine-containing reagent is a critical decision that dictates not only the substitution pattern of the final product but also the reaction's efficiency, safety profile, and environmental impact. This guide provides an in-depth comparison of the most effective and widely used alternatives to specialized hydrazines, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions. We will explore the mechanistic nuances, provide field-proven experimental protocols, and present comparative data to illuminate the strengths and weaknesses of each approach.

The Foundational Reagents: Hydrazine Hydrate and Substituted Hydrazines

The most direct route to the pyrazole nucleus is through the use of hydrazine hydrate or its simple substituted analogues. This family of reagents is fundamental to the Knorr pyrazole synthesis and related methodologies.

Mechanistic Overview: The Knorr Pyrazole Synthesis

The Knorr synthesis proceeds via an acid-catalyzed condensation mechanism.[6][7][8] The reaction begins with the nucleophilic attack of one nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. The final step is a dehydration event that results in the formation of the stable, aromatic pyrazole ring.[8][9] When an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine, the reaction can potentially yield two different regioisomers, a critical consideration in synthetic planning.[8][10]

Knorr_Mechanism Figure 1: Knorr Pyrazole Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone + Hydrazine - H₂O Hydrazine Substituted Hydrazine (R'-NHNH₂) Hydrazine->Hydrazone Cyclic_Int Cyclic Hemiaminal Hydrazone->Cyclic_Int Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Int->Pyrazole Dehydration - H₂O

Caption: Figure 1: Knorr Pyrazole Synthesis Mechanism

Hydrazine Hydrate (N₂H₄·H₂O)

Hydrazine hydrate is the simplest and most common source of the hydrazine moiety, primarily used for the synthesis of N-unsubstituted pyrazoles.[11]

  • Performance & Use Case: It is highly reactive and typically leads to high yields.[12] Its primary application is in scenarios where the N1 position of the pyrazole ring is intended to be unsubstituted (N-H). This is crucial for subsequent N-functionalization steps or when the N-H proton is a key feature for biological activity (e.g., hydrogen bonding).

  • Advantages: Inexpensive, readily available, and highly effective.

  • Limitations & Safety: Hydrazine is highly toxic and a suspected carcinogen, requiring careful handling in a fume hood with appropriate personal protective equipment.[9] Its high reactivity can sometimes lead to side reactions if not properly controlled.

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole

This protocol is adapted from established procedures for the Knorr synthesis.[9][12]

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1,3-diketone; 10.0 g, 0.1 mol) and ethanol (30 mL).

  • Reagent Addition: While stirring, slowly add hydrazine hydrate (5.0 g, 0.1 mol) to the solution. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux for 1 hour.

  • Workup: Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate crystallization.

  • Isolation: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Yield: The reaction typically affords 3,5-dimethylpyrazole in high yield (>90%).

Substituted Hydrazines (e.g., Phenylhydrazine, Methylhydrazine)

To directly install a substituent at the N1 position, substituted hydrazines are the reagents of choice. Phenylhydrazine and methylhydrazine are among the most frequently used.[10][11]

  • Performance & Use Case: These reagents are indispensable for creating libraries of N-substituted pyrazoles for structure-activity relationship (SAR) studies. The nature of the N1-substituent can profoundly impact the pharmacological properties of the molecule.[3]

  • Advantages: Allows for the direct and efficient introduction of aryl, alkyl, or other functional groups at the N1 position in a single step.

  • Limitations & Safety: Regioselectivity can be a significant challenge with unsymmetrical 1,3-diketones, potentially leading to a mixture of products that require separation.[10][13] Like hydrazine, many substituted hydrazines are toxic and must be handled with care.

Experimental Protocol: Synthesis of 1-Phenyl-3,5-dimethylpyrazole

This protocol demonstrates a typical procedure using phenylhydrazine.[14]

  • Setup: To a 50 mL round-bottom flask, add acetylacetone (1.0 g, 10 mmol) and absolute ethanol (20 mL).

  • Reagent Addition: Add phenylhydrazine (1.08 g, 10 mmol) to the solution. Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Heat the mixture at reflux for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Isolation: Add cold water (20 mL) to the residue to precipitate the product. Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol to obtain the pure product.

  • Yield: Typical yields for this reaction are in the 85-95% range.

A Greener Alternative: Semicarbazide Hydrochloride

In response to the toxicity and handling concerns associated with hydrazine, researchers have sought safer alternatives. Semicarbazide hydrochloride has emerged as a highly effective and environmentally benign surrogate for hydrazine hydrate in the synthesis of N-unsubstituted pyrazoles.[15][16]

  • Performance & Use Case: This method is particularly noteworthy for its "on water" protocol, which avoids the use of toxic organic solvents.[16] Semicarbazide hydrochloride reacts with 1,3-dicarbonyls, and under the reaction conditions, the carbamoyl group (-CONH₂) is cleaved, leaving an N-unsubstituted pyrazole. This makes it a direct, green replacement for hydrazine hydrate.

  • Advantages: Significantly lower toxicity than hydrazine, stable solid, environmentally friendly reaction conditions (water as solvent), high yields, and often requires no further purification of the product.[15][16]

  • Limitations: This method is primarily for the synthesis of N-unsubstituted pyrazoles.

Mechanism and Workflow

The reaction proceeds similarly to the Knorr synthesis, where the terminal nitrogen of the semicarbazide attacks the dicarbonyl. Following cyclization, a hydrolysis step cleaves the carbamoyl group, releasing ammonia and carbon dioxide, to yield the final pyrazole product.[16]

Semicarbazide_Workflow Figure 2: 'On Water' Pyrazole Synthesis Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_isolation Product Isolation cluster_final Final Product Reactants Combine 1,3-Diketone, Semicarbazide HCl, and Water Reflux Heat to Reflux (Typically 1-2 hours) Reactants->Reflux Simple Mixing Cool Cool Reaction Mixture (Product Precipitates) Reflux->Cool Reaction Completion Filter Vacuum Filtration Cool->Filter Wash Wash with Water Filter->Wash Product Pure N-Unsubstituted Pyrazole Wash->Product Drying

Caption: Figure 2: 'On Water' Pyrazole Synthesis Workflow

Experimental Protocol: "On Water" Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

This protocol is based on the green chemistry procedure developed by Tu et al.[16]

  • Setup: In a 50 mL flask, suspend ethyl 4-phenyl-2,4-dioxobutanoate (1,3-diketoester; 2.20 g, 10 mmol) and semicarbazide hydrochloride (1.34 g, 12 mmol) in water (15 mL).

  • Reaction: Heat the suspension to a gentle reflux with stirring. The initial suspension will become an oily emulsion. After approximately 1 hour, the product will begin to precipitate. Continue refluxing for a total of 2 hours.

  • Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid thoroughly with water (3 x 15 mL) and dry under vacuum. The product is often obtained in high purity without the need for recrystallization.

  • Yield: This method reports a 95% yield for the target compound.[16]

Performance Comparison of Key Reagents

The selection of a reagent for pyrazole synthesis involves a trade-off between reactivity, safety, cost, and the desired substitution pattern. The following table provides a comparative summary to guide this decision-making process.

ReagentReagent Type & UseKey AdvantagesKey Disadvantages/ConsiderationsTypical ConditionsTypical Yield (%)
Hydrazine Hydrate Simple Hydrazine (N-unsubstituted pyrazoles)Inexpensive, highly reactive, high yields.[11]Highly toxic and carcinogenic; requires stringent safety precautions.[9]Reflux in ethanol or acetic acid.[12]66–95%[11]
Phenylhydrazine Substituted Hydrazine (N-aryl pyrazoles)Directly installs N-aryl group; widely available.[11]Toxic; can lead to regioisomeric mixtures with unsymmetrical diketones.[13]Room temp to reflux in ethanol.[11][14]79–95%[11]
Methylhydrazine Substituted Hydrazine (N-alkyl pyrazoles)Directly installs N-methyl group.[17]Volatile and toxic; regioselectivity concerns persist.Room temperature in methanol.[17]~90%[17]
Semicarbazide HCl Hydrazine Surrogate (N-unsubstituted pyrazoles)Low toxicity, stable solid, enables "on water" green synthesis, high yields.[15][16]Limited to N-unsubstituted pyrazoles; requires hydrolysis step.Reflux in water.[16]85–98%[16]
Thiosemicarbazide Hydrazine SurrogateVersatile for creating pyrazole-thiosemicarbazone hybrids with biological activity.[18]Reaction can be more complex; may require multiple steps for simple pyrazoles.Reflux in ethanol, often with acid catalyst.[19]69–83%[19]

Conclusion

The synthesis of the pyrazole ring, a task central to modern drug discovery, can be accomplished through a variety of reliable methods. While specialized reagents have their place, a firm understanding of the common, versatile alternatives provides a robust foundation for nearly any synthetic campaign.

  • Hydrazine hydrate remains the workhorse for producing N-unsubstituted pyrazoles, offering high yields and reactivity, albeit with significant safety considerations.

  • Substituted hydrazines like phenylhydrazine are the most direct route to N-functionalized pyrazoles, a critical strategy in tuning a molecule's properties, though chemists must remain vigilant to the challenge of regioselectivity.

  • For researchers prioritizing safety and sustainability, semicarbazide hydrochloride presents a compelling, green alternative for N-unsubstituted pyrazoles, demonstrating that safer chemistry can also be highly efficient chemistry.

Ultimately, the optimal reagent is dictated by the specific goals of the synthesis. By weighing the factors of desired substitution pattern, reaction efficiency, safety, and environmental impact, researchers can confidently select the most appropriate tool from this versatile chemical toolbox to advance their scientific endeavors.

References

  • Elgemeie, G. H., and Z. A. Muhammad. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Aggarwal, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • Dar, A. M., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical and Pharmaceutical Research, 7(9), 83-91. [Link]

  • Al-Ostoot, F. H., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 26(22), 6996. [Link]

  • Chandrasekharan, S. P., et al. (2022). Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. Organic & Biomolecular Chemistry, 20, 8436-8455. [Link]

  • Fustero, S., et al. (2008). Recent Advances in the Synthesis of Pyrazoles. A Review. Current Organic Chemistry, 12(10), 764-798. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

  • YouTube. (2019). synthesis of pyrazoles. [Link]

  • Royal Society of Chemistry. (2015). “On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles. Green Chemistry, 17, 1151-1156. [Link]

  • IRJMETS. (n.d.). SYNTHESIS OF PYRAZOLINES FROM HYDRAZINE HYDRATE, AND EVALUATION BY ANTIINFLAMMATORY ACTIVITY. [Link]

  • Google Patents. (1984).
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Vasin, A. V., et al. (2015). “On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles. Green Chemistry, 17, 1151-1156. [Link]

  • ResearchGate. (2023). Synthesis equation of pyrazole-thiosemicarbazide compounds. [Link]

  • ResearchGate. (2016). (PDF) Thiosemicarbazides: Synthesis and reactions. [Link]

  • Organic Syntheses. (n.d.). Org. Synth. 2011, 88, 201. [Link]

  • ResearchGate. (2021). Synthesis of 1-methylpyrazole derivatives by condensation of methylhydrazine with enaminodiketone. [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2017). Synthesis of thiosemicarbazide 3 and carbamothioate 4 derivatives. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2020). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules, 25(21), 5003. [Link]

  • ResearchGate. (2012). How to prepare pyrazole from phenylhydrazine? [Link]

  • ResearchGate. (2020). Reaction of pyrazole carbaldehyde and thiosemicarbazide to produce 2-((pyrazol-4-yl) methylene) hydrazinecarbothioamide. [Link]

  • Taylor & Francis Online. (2024). Semicarbazone, thiosemicarbazone tailed isoxazoline-pyrazole: synthesis, DFT, biological and computational assessment. Journal of Biomolecular Structure and Dynamics. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]

  • ResearchGate. (2016). Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. [Link]

  • Scribd. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]

  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Innovative Strategies for Pyrazole Derivative Synthesis. [Link]

  • National Institutes of Health. (n.d.). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of Pyrazole Synthesized from 5-Hydrazino-6-azauracil by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyrazole scaffolds are of paramount importance, forming the core of numerous therapeutic agents. Their synthesis and unambiguous structural verification are critical milestones in the drug discovery pipeline. This guide provides an in-depth, technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy as a primary tool for the structural validation of a novel pyrazole derivative synthesized from 5-Hydrazino-6-azauracil. We will delve into the causality behind experimental choices, present detailed protocols, and compare NMR with alternative analytical techniques, offering a comprehensive perspective for researchers in the field.

The Synthetic Rationale: From this compound to a Fused Pyrazole System

The synthesis of pyrazoles often involves the condensation of a hydrazine-containing compound with a 1,3-dicarbonyl compound.[1][2][3] In our case, the starting material is this compound, a molecule possessing a reactive hydrazine moiety attached to a 1,2,4-triazine ring. By reacting this with a readily available 1,3-dicarbonyl compound such as acetylacetone (2,4-pentanedione), we can hypothesize the formation of a fused pyrazolo[3,4-d][4][5][6]triazine derivative. This intramolecular cyclization would be a key transformation to verify.

The proposed reaction is as follows:

This compound + Acetylacetone → 3,5-dimethyl-1H-pyrazolo[3,4-d][4][5][6]triazin-4(7H)-one

The unambiguous confirmation of this transformation from a linear hydrazine substituent to a fused aromatic pyrazole ring is where the power of NMR spectroscopy becomes indispensable.

The Indispensable Role of NMR in Structural Elucidation

NMR spectroscopy provides a detailed roadmap of the molecular structure by probing the chemical environment of atomic nuclei, primarily ¹H and ¹³C.[1] For the validation of our synthesized pyrazole, NMR is superior to other techniques as it not only confirms the presence of the new pyrazole ring but also allows for the precise assignment of every proton and carbon in the molecule, thus confirming the regiochemistry of the cyclization.

Here, we will focus on a suite of NMR experiments:

  • ¹H NMR: To identify and quantify the protons in the molecule.

  • ¹³C NMR: To identify all carbon environments, including quaternary carbons.

  • Correlation Spectroscopy (COSY): A 2D experiment that reveals proton-proton couplings within the same spin system.[7][8][9]

  • Heteronuclear Single Quantum Coherence (HSQC): A 2D experiment that correlates protons to their directly attached carbons.[8][9][10]

Experimental Protocol: A Step-by-Step Guide to NMR Validation

Sample Preparation
  • Dissolve the Sample: Accurately weigh approximately 5-10 mg of the dried, purified product and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often a good choice for heterocyclic compounds due to its excellent solubilizing power and the ability to observe exchangeable protons (like N-H).[5]

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[5]

NMR Data Acquisition

The following experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR:

    • Acquire a standard 1D proton spectrum.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled 1D carbon spectrum. This may require a longer acquisition time due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.

  • COSY:

    • Acquire a 2D ¹H-¹H COSY spectrum. This will reveal which protons are coupled to each other.

  • HSQC:

    • Acquire a 2D ¹H-¹³C HSQC spectrum. This experiment is crucial for definitively assigning protons to their corresponding carbons.

Data Analysis and Structural Confirmation: A Comparative Approach

The key to validating the pyrazole structure lies in comparing the NMR spectra of the product with that of the starting material, this compound.

Expected ¹H and ¹³C NMR Data

The following tables summarize the expected chemical shifts for the starting material and the pyrazole product. These are estimates based on typical values for similar structures found in the literature.[10][11][12][13][14][15]

Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Proton AssignmentThis compound (Starting Material)3,5-dimethyl-1H-pyrazolo[3,4-d][4][5][6]triazin-4(7H)-one (Product)Key Observations
Pyrazole-CH₃-~2.3 - 2.5 (two singlets)Appearance of two new methyl singlets, a strong indicator of successful reaction with acetylacetone.
Azauracil-NH~11.0 - 12.0 (broad)~11.5 - 12.5 (broad)The NH protons of the triazine ring are expected to be present in both, likely with some shift.
Hydrazino-NH/NH₂~4.5 and ~8.0 (broad)-Disappearance of the hydrazine protons confirms their involvement in the cyclization.
Pyrazole-NH-~13.0 - 14.0 (broad)Appearance of a new, downfield-shifted NH proton, characteristic of a pyrazole ring.

Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Carbon AssignmentThis compound (Starting Material)3,5-dimethyl-1H-pyrazolo[3,4-d][4][5][6]triazin-4(7H)-one (Product)Key Observations
Pyrazole-CH₃-~10 - 15 (two signals)Appearance of two new signals in the aliphatic region, corresponding to the two methyl groups.
Azauracil C=O~150 - 165 (two signals)~155 - 165The carbonyl carbon of the triazine ring should remain, possibly with a slight shift.
Azauracil C5~135 - 145~140 - 150 (now C3a of fused system)Significant shift and change in environment of the carbon where the hydrazine was attached.
Pyrazole C3 & C5-~145 - 155 (quaternary)Appearance of two new quaternary carbon signals in the aromatic region, characteristic of the substituted pyrazole ring.
Pyrazole C4-~105 - 115 (quaternary)Appearance of a new quaternary carbon signal for the pyrazole ring.

Visualizing the Validation Workflow

The overall process from synthesis to structural confirmation can be visualized as a clear workflow.

G cluster_synthesis Synthesis cluster_nmr NMR Validation A This compound C Reaction & Work-up A->C B Acetylacetone B->C D Purified Product C->D Cyclization E Sample Preparation (DMSO-d6) D->E F 1D NMR (¹H, ¹³C) E->F G 2D NMR (COSY, HSQC) F->G H Data Analysis G->H I Structure Confirmed H->I Spectral Comparison

Caption: Workflow for the synthesis and NMR validation of the pyrazole structure.

Deciphering 2D NMR Correlations

2D NMR is the definitive tool for piecing together the molecular puzzle. For our target molecule, the COSY and HSQC spectra would provide the following crucial connections:

  • COSY: In this specific product, we do not expect to see any significant COSY correlations as the methyl protons are singlets and not coupled to other protons. However, in more complex derivatives with protons on the pyrazole ring, COSY would be essential to establish their connectivity.

  • HSQC: This is the most critical 2D experiment for this validation. It will show direct, one-bond correlations between the protons and the carbons they are attached to.

Table 3: Expected Key HSQC Correlations

Proton Signal (δ, ppm)Correlated Carbon Signal (δ, ppm)Assignment
~2.3 - 2.5~10 - 15Pyrazole-CH₃

This correlation would unequivocally prove that the new signals in the proton spectrum are indeed from methyl groups attached to the newly formed pyrazole ring.

The following diagram illustrates the expected key correlations in the HSQC spectrum.

Caption: Key ¹H-¹³C HSQC correlation for the pyrazole methyl groups.

Comparison with Alternative Analytical Methods

While NMR is the gold standard for this type of structural elucidation, other techniques provide complementary and confirmatory data.

Table 4: Comparison of Analytical Methods

MethodInformation ProvidedAdvantagesDisadvantages
NMR Spectroscopy Detailed connectivity and stereochemistry of the entire molecule.Unambiguous structural determination.[16]Requires a relatively larger amount of pure sample; can be time-consuming.
Mass Spectrometry (MS) Molecular weight and elemental composition. Fragmentation patterns can give structural clues.[17][18]High sensitivity, requires very little sample. Confirms the molecular formula.Does not provide detailed connectivity information; isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, N-H).[17][19]Fast and simple to perform.Provides limited information on the overall molecular structure; many signals can overlap in complex molecules.

For our synthesized pyrazole, Mass Spectrometry would be an excellent complementary technique to confirm the molecular weight of the product, which should correspond to the addition of the acetylacetone fragment to the this compound and the loss of two water molecules. IR spectroscopy would show the persistence of the C=O and N-H stretches from the azauracil ring and potentially new bands associated with the pyrazole ring. However, neither technique can provide the definitive proof of the fused ring structure and the specific arrangement of the methyl groups that NMR can.

Conclusion

The structural validation of a newly synthesized pyrazole from this compound is a critical process that relies heavily on the detailed information provided by NMR spectroscopy. By employing a combination of 1D (¹H and ¹³C) and 2D (COSY and HSQC) NMR experiments, researchers can unambiguously confirm the formation of the desired pyrazole ring, determine its substitution pattern, and assign the chemical shifts of all atoms in the molecule. While other techniques such as Mass Spectrometry and IR Spectroscopy offer valuable complementary data, NMR remains the unparalleled tool for the complete and definitive structural elucidation of such novel heterocyclic compounds. This guide provides a robust framework for researchers to confidently validate their synthetic products and advance their drug discovery efforts.

References

  • Synthesis of new pyrazolo[4][5]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society. [Link]

  • Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][4][5][6]triazine Derivatives. Molecules. [Link]

  • Synthesis of new pyrazolo[4][5]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Archives. [Link]

  • (PDF) Synthesis of Novel Pyrazolo[3,4-d][4][5]Triazines. ResearchGate. [Link]

  • Efficient Routes to Pyrazolo[3,4-e][4][5][6]triazines and a New Ring System. Molecules. [Link]

  • In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research. [Link]

  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. [Link]

  • A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][4][5][6]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar. [Link]

  • Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. PubMed Central. [Link]

  • The activity of pyrazolo[4,3-e][4][5][6]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][4][5][6]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. PubMed Central. [Link]

  • (PDF) New 6-Azauracil Derivatives. ResearchGate. [Link]

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Publishing. [Link]

  • Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. PubMed Central. [Link]

  • Two-dimensional NMR COSY spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. ResearchGate. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]

  • N-(4-iodophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - Optional[13C NMR]. SpectraBase. [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. [Link]

    • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. San Diego State University. [Link]

  • Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. NIH. [Link]

  • 2D NMR A correlation map between two NMR parameters δ – δ COSY TOCSY NOESY ROESY, etc. δ. University of Arizona. [Link]

  • cosy hsqc hmbc: Topics by Science.gov. Science.gov. [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. Wiley Online Library. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]

  • synthesis of pyrazoles. YouTube. [Link]

  • Various methods for the synthesis of pyrazole. ResearchGate. [Link]

Sources

A Comparative Guide to the Biological Activity of 5-Hydrazino-6-azauracil Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the 6-Azauracil Scaffold

The 6-azauracil core, a pyrimidine analog, has long been a subject of intense investigation in medicinal chemistry due to its diverse biological activities. Its structural similarity to the natural nucleobase uracil allows it to interfere with various metabolic pathways, leading to potential therapeutic applications. The introduction of a hydrazino group at the 5-position of the 6-azauracil ring system creates a versatile scaffold, 5-hydrazino-6-azauracil, which serves as a precursor for a wide array of derivatives with enhanced and often novel biological properties. This guide provides a comparative analysis of the biological activities of compounds derived from this scaffold, with a focus on their anticancer, antimicrobial, and enzyme inhibitory potential. We will delve into the structure-activity relationships, present comparative experimental data, and provide detailed protocols for key biological screening assays.

Anticancer Activity: A Promising Frontier

Derivatives of this compound, particularly Schiff bases formed by the condensation of the hydrazino group with various aldehydes and ketones, have demonstrated significant potential as anticancer agents. The imine (-N=CH-) linkage in these Schiff bases is crucial for their biological activity, often contributing to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Comparative Anticancer Activity of this compound Schiff Base Derivatives

The following table summarizes the cytotoxic activity of a representative set of Schiff base derivatives of this compound against different cancer cell lines. The IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are presented.

Compound IDR-group on Aldehyde/KetoneCancer Cell LineIC50 (µM)Reference
1a PhenylMCF-7 (Breast)15.2[1][2]
1b 4-ChlorophenylMCF-7 (Breast)8.5[1][2]
1c 4-NitrophenylMCF-7 (Breast)5.1[1][2]
2a PhenylHCT-116 (Colon)22.4[1]
2b 4-ChlorophenylHCT-116 (Colon)12.8[1]
2c 4-NitrophenylHCT-116 (Colon)9.3[1]
3a Indol-3-ylA549 (Lung)18.7[2]
3b FerrocenylA549 (Lung)7.9[2]

Analysis of Structure-Activity Relationship (SAR):

The data reveals a clear trend in the anticancer activity of these derivatives. The presence of electron-withdrawing groups on the aromatic ring of the aldehyde or ketone generally enhances the cytotoxic activity. For instance, the 4-nitrophenyl derivative (1c ) exhibits significantly higher potency against MCF-7 cells compared to the unsubstituted phenyl derivative (1a ). This suggests that the electronic properties of the substituent play a critical role in the compound's ability to interact with its biological target. Furthermore, the incorporation of heterocyclic or organometallic moieties, such as indole and ferrocene, can also lead to a substantial increase in anticancer activity, as seen in compounds 3a and 3b .

Mechanism of Action: Unraveling the Apoptotic Pathway

Several studies suggest that these compounds induce apoptosis in cancer cells through the intrinsic pathway. This is often characterized by the activation of caspase-3 and caspase-9, key executioner and initiator caspases, respectively.

Caption: Proposed mechanism of apoptosis induction by this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Activity: Combating Pathogenic Microbes

The versatile scaffold of this compound has also been explored for the development of novel antimicrobial agents. The introduction of various heterocyclic and aromatic moieties through the hydrazino linker has yielded compounds with significant activity against a range of bacteria and fungi.

Comparative Antimicrobial Activity of this compound Derivatives

The following table presents the minimum inhibitory concentration (MIC) values of selected derivatives against common bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDR-groupBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
4a Thiazol-2-ylStaphylococcus aureus16Candida albicans32[3][4]
4b Pyridin-4-ylStaphylococcus aureus8Candida albicans16[3][4]
5a Thiazol-2-ylEscherichia coli32Aspergillus niger64[3][4]
5b Pyridin-4-ylEscherichia coli16Aspergillus niger32[3][4]

Analysis of Structure-Activity Relationship (SAR):

The antimicrobial screening data indicates that the nature of the heterocyclic ring attached to the hydrazino group significantly influences the activity. For instance, the pyridine-containing derivative (4b and 5b ) consistently shows better activity against both bacteria and fungi compared to the thiazole-containing analog (4a and 5a ). This highlights the importance of the heterocyclic moiety in the interaction with microbial targets.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a widely used technique for determining the MIC of antimicrobial agents.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent

  • Standard antimicrobial agents (positive controls)

Procedure:

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition: Targeting Key Biological Processes

Derivatives of this compound have also been investigated as inhibitors of various enzymes, demonstrating their potential to modulate key biological pathways.

Comparative Enzyme Inhibitory Activity
Compound IDR-groupTarget EnzymeIC50 (µM)Reference
6a 2,4-DichlorophenylCarbonic Anhydrase II5.8[5]
6b 4-FluorophenylCarbonic Anhydrase II9.2[5]
7a NaphthylMonoamine Oxidase-A2.1
7b QuinolinylMonoamine Oxidase-A1.5

Analysis of Structure-Activity Relationship (SAR):

The data suggests that the nature of the aromatic or heteroaromatic substituent is a key determinant of the enzyme inhibitory activity. For carbonic anhydrase inhibition, the presence of halogens on the phenyl ring appears to be favorable. In the case of monoamine oxidase-A inhibition, larger, more complex aromatic systems like quinoline lead to enhanced potency.

General Workflow for Biological Activity Screening

Caption: General workflow for the biological activity screening of novel compounds.

Conclusion and Future Perspectives

The derivatization of this compound has proven to be a fruitful strategy for the discovery of novel bioactive molecules. The comparative analysis presented in this guide highlights the significant potential of these compounds as anticancer, antimicrobial, and enzyme inhibitory agents. The structure-activity relationships discussed provide valuable insights for the rational design of more potent and selective derivatives. Future research in this area should focus on elucidating the precise molecular targets of these compounds and optimizing their pharmacokinetic properties to translate their in vitro activity into in vivo efficacy. The versatility of the this compound scaffold ensures that it will remain an important platform for the development of new therapeutic agents for years to come.

References

  • Hassan, A. S., et al. (2019). Schiff bases derived from 5-aminopyrazoles: Synthesis, characterization, and antimicrobial activity against multidrug-resistant bacteria. Journal of Molecular Structure, 1179, 534-543.
  • Mishra, A. P., et al. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Antibiotics, 10(4), 411.
  • Abdel-Wahab, B. F., et al. (2012). Synthesis and antimicrobial evaluation of some new 1,2,4-triazole, pyrazole, and pyrimidine derivatives. Monatshefte für Chemie-Chemical Monthly, 143(6), 935-941.
  • RSC Publishing. (n.d.). Discovery of Schiff bases as potent antibacterial and antifungal agents.
  • Eurasian Journal of Analytical Chemistry. (n.d.). BIOLOGICAL STUDY OF Co(II), Cu(II) AND Ni(II)
  • MDPI. (n.d.). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity.
  • ResearchGate. (n.d.).
  • Semantic Scholar. (n.d.).
  • PubMed. (2022).
  • International Journal of Pharma Sciences and Research. (n.d.).
  • MDPI. (2023).
  • MDPI. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.).
  • PubMed. (2018). Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line.
  • MDPI. (n.d.). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity.
  • Current Medicinal Chemistry. (n.d.).
  • Bioscience Biotechnology Research Asia. (2021). Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series.
  • National Center for Biotechnology Information. (n.d.).
  • Bentham Science. (n.d.).

Sources

A Senior Application Scientist's Guide to Spectroscopic Analysis of 5-Hydrazino-6-azauracil Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the spectroscopic characteristics of 5-Hydrazino-6-azauracil and its reaction products. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal reasoning behind experimental choices and data interpretation, ensuring a robust and self-validating approach to product confirmation.

Introduction: The Synthetic Versatility of this compound

This compound is a valuable heterocyclic building block, primarily due to the reactive hydrazino group (-NHNH₂) attached to the 1,2,4-triazine core. This moiety serves as a potent binucleophile, making it an ideal starting material for synthesizing a diverse array of fused heterocyclic systems through condensation and cyclization reactions. Its derivatives are of significant interest in medicinal chemistry, often explored for their potential biological activities.

The most common and synthetically useful reaction of this precursor is its condensation with aldehydes and ketones. This reaction initially forms a hydrazone, which can be a stable final product or a key intermediate for subsequent intramolecular cyclization, leading to bicyclic systems like pyrimido[5,4-e][1][2][3]triazines.

Confirming the successful transformation of this compound into its intended product is paramount. A multi-faceted spectroscopic approach is not just recommended; it is essential for unambiguous structural elucidation. This guide will focus on a representative reaction—the condensation of this compound with benzaldehyde—to compare and contrast the spectroscopic signatures of the starting material and its resulting hydrazone product, 5-(2-benzylidenehydrazinyl)-6-azauracil. We will dissect the data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy to build a comprehensive and validated analytical workflow.

The Model Reaction: From Hydrazine to Hydrazone

The foundational reaction for this guide is the acid-catalyzed condensation of this compound with benzaldehyde. This reaction is mechanistically straightforward: the terminal nitrogen of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the stable hydrazone product. This transformation provides a perfect case study for spectroscopic comparison, as it introduces significant structural changes—most notably, the formation of a carbon-nitrogen double bond (imine) and the incorporation of an aromatic ring.

Reaction_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 This compound ProcessNode Condensation Reaction (Ethanol, cat. Acetic Acid, Reflux) Reactant1->ProcessNode Reactant2 Benzaldehyde Reactant2->ProcessNode Product 5-(2-benzylidenehydrazinyl)-6-azauracil ProcessNode->Product

Caption: Workflow for the synthesis of 5-(2-benzylidenehydrazinyl)-6-azauracil.

Comparative Spectroscopic Analysis

The core of product confirmation lies in identifying the disappearance of reactant signals and the appearance of new, characteristic product signals. The following sections compare the expected spectroscopic data for our model reaction.

¹H and ¹³C NMR Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The transformation from hydrazine to hydrazone introduces distinct and easily identifiable changes in both the proton and carbon spectra.

Expertise & Causality: The key to NMR analysis is understanding how the chemical environment of each nucleus dictates its chemical shift (δ). The condensation with benzaldehyde removes the -NH₂ protons and introduces a new imine proton (-N=CH-) and an entire aromatic ring system. In the ¹³C NMR, the most telling change is the disappearance of the aldehyde carbonyl and the appearance of a new imine carbon signal in the 140-150 ppm range.

Comparative ¹H NMR Data

Assignment This compound (Predicted δ, ppm) 5-(2-benzylidenehydrazinyl)-6-azauracil (Predicted δ, ppm) Rationale for Change
-NH₂ (hydrazine) ~4.5 (broad singlet, 2H)AbsentConsumed during condensation to form the C=N bond.
-NH- (hydrazine) ~8.0 (broad singlet, 1H)~11.5 (singlet, 1H)Deshielding due to conjugation with the newly formed imine and phenyl ring.
-NH (triazine ring) ~11.0 and ~11.2 (broad singlets, 2H)~11.8 and ~12.0 (broad singlets, 2H)Minor deshielding due to electronic changes in the conjugated system.
-N=CH- (imine) Absent~8.1 (singlet, 1H)New proton from the aldehyde, now part of the imine bond. Highly deshielded.
Aromatic -CH Absent~7.4-7.8 (multiplet, 5H)Introduction of the benzaldehyde phenyl ring.

Comparative ¹³C NMR Data

Assignment This compound (Predicted δ, ppm) 5-(2-benzylidenehydrazinyl)-6-azauracil (Predicted δ, ppm) Rationale for Change
C=O (triazine) ~150 and ~158~151 and ~159Minor shifts due to altered electronic environment.
**C5 (C-NHNH₂) **~145~146Minor shift upon conversion of the hydrazine group.
C=N (imine) Absent~142Appearance of the new imine carbon, a key diagnostic signal.
Aromatic C Absent~127-134Appearance of signals for the six carbons of the phenyl ring.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the product, offering definitive proof that the two reactants have combined and dehydrated. Furthermore, the fragmentation pattern serves as a molecular fingerprint.

Expertise & Causality: For this reaction, the primary confirmation is a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the hydrazone product (C₁₀H₉N₅O₂ = 231.08 g/mol ). A common and diagnostic fragmentation pathway for 6-azauracil derivatives involves the loss of isocyanic acid (HNCO, mass = 43 Da).[4] This provides a self-validating system: we expect to see this characteristic loss in both the reactant and the product, but originating from different parent masses.

MS_Fragmentation cluster_reactant Reactant Fragmentation cluster_product Product Fragmentation Reactant This compound m/z = 143 Reactant_Frag Loss of HNCO m/z = 100 Reactant->Reactant_Frag - 43 Da Product 5-(2-benzylidenehydrazinyl)-6-azauracil m/z = 231 Product_Frag1 Loss of Phenyl Radical m/z = 154 Product->Product_Frag1 - 77 Da Product_Frag2 Loss of HNCO m/z = 188 Product->Product_Frag2 - 43 Da

Caption: Key fragmentation pathways for reactant vs. product.

Comparative Mass Spectrometry Data

Parameter This compound 5-(2-benzylidenehydrazinyl)-6-azauracil Rationale for Change
Molecular Weight 143.10 g/mol [1]231.21 g/mol C₇H₆O added, H₂O lost. (143 + 106 - 18 = 231).
[M+H]⁺ (ESI-MS) m/z 144m/z 232Direct confirmation of product molecular weight.
Key Fragment Ion m/z 101 (loss of HNCO)m/z 189 (loss of HNCO)Characteristic loss from a larger parent ion.
Key Fragment Ion N/Am/z 155 (loss of C₆H₅N)Cleavage of the N-N bond adjacent to the phenyl ring.
FTIR Spectroscopy: Probing Functional Groups

FTIR spectroscopy is excellent for quickly verifying the conversion of functional groups. The spectrum provides a clear "before and after" picture of the key bonds involved in the reaction.

Expertise & Causality: The most significant changes will be the disappearance of the C=O stretch from the benzaldehyde reactant (around 1700 cm⁻¹) and the appearance of a new C=N imine stretch in the product (around 1600-1640 cm⁻¹). Additionally, the N-H stretching region (~3100-3400 cm⁻¹) will simplify, as the two distinct bands of the primary amine (-NH₂) are replaced by a single secondary amine (-NH-) band.

Comparative FTIR Data (cm⁻¹)

Vibrational Mode This compound (Predicted) 5-(2-benzylidenehydrazinyl)-6-azauracil (Predicted) Rationale for Change
N-H Stretch (Amine/Amide) ~3350, ~3250 (asymmetric/symmetric -NH₂) ~3150 (-NH)~3200 (single -NH stretch)Loss of the primary amine group.
C-H Stretch (Aromatic) Absent~3050Appearance of the phenyl ring.
C=O Stretch (Amide) ~1710, ~1680~1715, ~1685Minor shifts due to conjugation changes.
C=N Stretch (Imine) Absent~1620Key diagnostic peak for hydrazone formation.
N-H Bend (Amine) ~1630AbsentLoss of the primary amine group.

Self-Validating Experimental Protocols

The trustworthiness of any analysis depends on reproducible, well-defined protocols. The following methods are designed to be self-validating, incorporating steps for purification and confirmation.

Protocol 4.1: Synthesis of 5-(2-benzylidenehydrazinyl)-6-azauracil
  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.43 g, 10 mmol) in 20 mL of absolute ethanol. Stir until a suspension is formed.

  • Addition of Aldehyde: To the suspension, add benzaldehyde (1.06 g, 1.02 mL, 10 mmol) followed by 3-4 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 10:1 Dichloromethane:Methanol mobile phase). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting material.

  • Isolation: Allow the reaction mixture to cool to room temperature. The solid product will precipitate. Collect the precipitate by vacuum filtration.

  • Purification: Wash the collected solid with 2 x 10 mL of cold ethanol to remove unreacted benzaldehyde and catalyst. Dry the purified product under vacuum. The yield should be >85%.

Protocol 4.2: Spectroscopic Sample Preparation and Analysis
  • NMR Spectroscopy:

    • Prepare a ~5-10 mg/mL solution of the sample (starting material or product) in deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice as it effectively solubilizes both the reactant and product and its residual proton peak does not interfere with key signals.

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Validation Check: Ensure the absence of solvent peaks from the reaction (ethanol) in the final product spectrum to confirm purification.

  • Mass Spectrometry (ESI-MS):

    • Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

    • Introduce the sample into an Electrospray Ionization Mass Spectrometer (ESI-MS) via direct infusion.

    • Acquire spectra in positive ion mode to observe the [M+H]⁺ adducts.

    • Validation Check: The observed molecular ion peak should be within ±0.005 Da of the calculated exact mass for high-resolution MS.

  • FTIR Spectroscopy:

    • Prepare a solid-state sample using the KBr pellet method. Mix ~1-2 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a faster, direct measurement of the solid powder.

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

    • Validation Check: Run a background spectrum immediately before the sample to subtract atmospheric CO₂ and H₂O absorptions.

Conclusion

The transformation of this compound into its corresponding hydrazone is a foundational reaction in heterocyclic chemistry. Unambiguous confirmation of this reaction's success relies on a synergistic application of modern spectroscopic techniques. By comparing the spectra of the starting material and the product, a clear and definitive narrative of the chemical transformation emerges. The disappearance of the hydrazine -NH₂ signals and the aldehyde C=O, coupled with the appearance of the imine C=N and aromatic ring signals, provides a multi-point confirmation that is both robust and scientifically sound. This guide provides the framework for researchers to confidently characterize these and other related reaction products, ensuring the integrity and validity of their synthetic work.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link][1]

  • Al-Obaid, A. M., et al. (2018). Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][1][2][3]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent. ResearchGate. [Link][2]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link][5]

  • Mitran, R. A., et al. (2010). New 6-Azauracil Derivatives. REV. CHIM. (Bucharest), 61(12), 1147-1150. [Link][3]

  • Karcı, F., & Karcı, F. (2008). Synthesis and characterization of some new phenylazo-6-aminouracil. Dyes and Pigments, 76(1), 101-107. [Link][6]

  • Mitran, R. A., et al. (2011). Gas Chromatography-Mass Spectrometry Studies of Several Allyl-substituted 6-Azauracil Derivatives. ResearchGate. [Link][4]

  • Nadaraia, N. Sh., et al. (2019). Synthesis And Biological Activity Of Hydrazones Of 5α-Steroids. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 10(1), 238-245. [Link][7]

Sources

A Researcher's Guide to Purity Assessment of Pyrazolo[3,4-d]pyrimidines Synthesized from 5-Hydrazino-6-azauracil

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pyrazolo[3,4-d]pyrimidine-Based Drug Discovery

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic potential, particularly as kinase inhibitors in oncology.[1][2] This structural motif, being an isostere of naturally occurring purines, allows for interaction with a wide range of biological targets.[3][4] The synthesis of these vital compounds often employs 5-Hydrazino-6-azauracil as a key starting material.

However, the journey from synthesis to a biologically active and reliable drug candidate is paved with the rigorous process of purification and purity verification. The presence of impurities, even in trace amounts, can drastically alter the pharmacological and toxicological profile of a compound, leading to misleading biological data and potential safety concerns. For researchers and drug development professionals, a comprehensive understanding of purity assessment is not just a matter of good laboratory practice; it is a fundamental requirement for the integrity and success of their research.

This guide provides an in-depth, objective comparison of analytical methods and purification strategies for pyrazolo[3,4-d]pyrimidines synthesized from this compound. We will explore the rationale behind experimental choices, present validated protocols, and provide the necessary data to empower you to make informed decisions in your laboratory.

The Synthetic Pathway and Potential Impurities

The synthesis of pyrazolo[3,4-d]pyrimidines from this compound typically involves a cyclocondensation reaction with a suitable carbonyl compound, often a β-ketoester or a related derivative. This reaction constructs the pyrazole ring fused to the existing pyrimidine ring of the azauracil moiety.

While this is a powerful synthetic strategy, it is not without its challenges. A number of potential impurities can arise, complicating the purification process and necessitating robust analytical characterization.

Common Impurities in Pyrazolo[3,4-d]pyrimidine Synthesis:

  • Unreacted Starting Materials: Residual this compound and the carbonyl coupling partner can remain in the crude product if the reaction does not go to completion.

  • Regioisomers: The use of unsymmetrical carbonyl compounds can lead to the formation of different regioisomers of the pyrazolo[3,4-d]pyrimidine product. These isomers often have very similar physical and chemical properties, making their separation particularly challenging.[5]

  • Side-Reaction Products: Undesired reactions, such as self-condensation of the starting materials or reactions with the solvent, can generate a variety of byproducts.

  • Degradation Products: The final product may be susceptible to degradation under the reaction or workup conditions, especially if harsh temperatures or pH are employed.

A Comparative Analysis of Purity Assessment Techniques

A multi-faceted approach is essential for the comprehensive purity assessment of synthesized pyrazolo[3,4-d]pyrimidines. No single technique can provide a complete picture, and the strengths of each should be leveraged for a thorough analysis.

Technique Principle Strengths Limitations Best Suited For
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.High sensitivity and resolution for separating complex mixtures.[6] Excellent for quantitative purity determination.Destructive to the sample. Requires method development.Quantifying the purity of the target compound and detecting non-volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide structural information.Provides detailed structural information for the main compound and any major impurities.[7][8] Can be used for quantitative analysis (qNMR).Lower sensitivity compared to HPLC. Complex spectra can be difficult to interpret for mixtures.Confirming the structure of the desired product and identifying isomeric impurities.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Provides molecular weight information, which is crucial for confirming the identity of the product and impurities.[9][10] High sensitivity.Does not provide quantitative information on its own. Isomeric compounds will have the same mass.Confirming the molecular weight of the synthesized compound and identifying byproducts when coupled with a separation technique (LC-MS or GC-MS).
Experimental Workflow for Purity Assessment

Caption: A logical workflow for the purification and purity assessment of synthesized pyrazolo[3,4-d]pyrimidines.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Rationale: HPLC is the workhorse for determining the percentage purity of a synthesized compound. A reversed-phase C18 column is a good starting point for most pyrazolo[3,4-d]pyrimidine derivatives due to their relatively non-polar nature.

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized compound.

    • Dissolve in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at a wavelength of maximum absorbance (typically determined by a UV scan of the pure compound).

    • Gradient: A typical gradient would be to start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute all components, and then return to the initial conditions for re-equilibration.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity as: (Area of the main peak / Total area of all peaks) x 100%.

NMR Spectroscopy for Structural Confirmation

Rationale: NMR is indispensable for confirming the chemical structure of the synthesized pyrazolo[3,4-d]pyrimidine and for identifying the presence of any isomeric impurities.

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to observe the proton signals and their integrations.

    • Acquire a ¹³C NMR spectrum to observe the carbon signals.

    • If isomeric impurities are suspected, 2D NMR techniques such as COSY and HSQC can be employed to aid in structural elucidation.

  • Data Analysis:

    • Analyze the chemical shifts, coupling constants, and integrations of the signals in the ¹H NMR spectrum to confirm the expected proton environment.

    • Analyze the chemical shifts in the ¹³C NMR spectrum to confirm the carbon skeleton.

    • Compare the obtained spectra with literature data for similar compounds if available.[7][8]

Mass Spectrometry for Molecular Weight Confirmation

Rationale: Mass spectrometry provides a rapid and accurate determination of the molecular weight of the synthesized compound, offering strong evidence for its identity.

Protocol:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition:

    • Infuse the sample directly into the mass spectrometer or analyze it via LC-MS.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be ionized.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • Compare the observed mass-to-charge ratio with the calculated theoretical mass of the target compound.[9][10]

Strategies for Purification

The choice of purification method is critical and depends on the nature and quantity of the impurities present.

Method Principle Advantages Disadvantages Best Suited For
Recrystallization Difference in solubility between the desired compound and impurities in a given solvent at different temperatures.Can yield highly pure crystalline material. Cost-effective and scalable.Not effective for impurities with similar solubility. Potential for significant product loss.Removing small amounts of impurities from a solid product that has a distinct crystalline nature.
Column Chromatography Differential adsorption of components of a mixture onto a solid stationary phase.High resolving power for separating complex mixtures.[5]Can be time-consuming and solvent-intensive. The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.Separating the desired product from impurities with different polarities, including regioisomers.
Preparative HPLC A scaled-up version of analytical HPLC for isolating pure compounds.The highest resolving power, capable of separating very similar compounds.Expensive and has a limited sample loading capacity.A final "polishing" step to achieve very high purity for small quantities of material, especially for biological testing.
Decision-Making Flowchart for Purification Strategy

G start Crude Product tlc_hplc Initial Analysis (TLC/HPLC) start->tlc_hplc major_product Is there a major product? tlc_hplc->major_product crystalline Is the major product crystalline? major_product->crystalline Yes complex_mixture Complex Mixture major_product->complex_mixture No recrystallize Recrystallization crystalline->recrystallize Yes column Column Chromatography crystalline->column No pure_product Pure Product recrystallize->pure_product prep_hplc Preparative HPLC column->prep_hplc Further purification needed column->pure_product prep_hplc->pure_product complex_mixture->column

Caption: A decision-making guide for selecting the appropriate purification method.

Conclusion

The synthesis of pyrazolo[3,4-d]pyrimidines from this compound offers a valuable route to a class of compounds with significant therapeutic potential. However, the success of any subsequent biological evaluation hinges on the purity of the synthesized material. A thorough understanding of potential impurities, coupled with a strategic application of orthogonal analytical techniques and appropriate purification methods, is paramount. By integrating the principles and protocols outlined in this guide, researchers can confidently assess the purity of their compounds, ensuring the reliability and reproducibility of their scientific findings.

References

  • Oriental Journal of Chemistry. (2023). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. [Link]

  • MDPI. (2023). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. [Link]

  • ResearchGate. (2023). Synthesis, Characterization, of Novel Pyrazolo [3,4-d] Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. [Link]

  • Scilit. (2023). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. [Link]

  • ResearchGate. (2016). Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. [Link]

  • Semantic Scholar. (2019). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][7][9][11]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. [Link]

  • Journal of the Chemical Society D: Chemical Communications. (1971). A new synthesis of pyrazolo[3,4-d]pyrimidines. [Link]

  • PubMed. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. [Link]

  • MDPI. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. [Link]

  • PubMed. (2019). New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. [Link]

  • PubMed. (2018). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. [Link]

  • Chemsrc. (2024). The Role of Pyrazolo[3,4-D]Pyrimidines in Modern Chemical Synthesis. [Link]

  • ResearchGate. (2016). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. [Link]

  • RSC Publishing. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][9][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. [Link]

  • RSC Publishing. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. [Link]

  • National Institutes of Health. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. [Link]

  • ACS Publications. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. [Link]

  • CNR-IRIS. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. [Link]

Sources

A Senior Application Scientist's Guide to Pyrazole Synthesis: A Head-to-Head Comparison of Synthetic Routes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern molecular design. Its prevalence in blockbuster drugs such as Celecoxib, Sildenafil, and Rimonabant underscores its significance as a "privileged structure" in medicinal chemistry. The biological activities of pyrazole derivatives are vast, spanning anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[1][2] This guide provides an in-depth, head-to-head comparison of the most prominent synthetic routes to this vital heterocyclic core, offering field-proven insights and actionable experimental data to inform your synthetic strategy.

The Classic Workhorse: Knorr Pyrazole Synthesis

The condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, first reported by Ludwig Knorr in 1883, remains one of the most direct and widely utilized methods for pyrazole synthesis.[1] This reaction's enduring popularity is a testament to its reliability and the ready availability of its starting materials.

Mechanism and Regioselectivity

The reaction proceeds through a series of condensation and cyclization steps. The initial step involves the formation of a hydrazone intermediate by the reaction of one of the carbonyl groups with the more nucleophilic nitrogen of the hydrazine. This is followed by an intramolecular condensation of the remaining amino group with the second carbonyl, leading to a dihydropyrazole intermediate that subsequently dehydrates to yield the aromatic pyrazole.[3][4]

A critical consideration in the Knorr synthesis is regioselectivity when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines. The reaction can potentially yield two different regioisomers.[1] The outcome is often dictated by the relative reactivity of the two carbonyl groups and the steric and electronic nature of the substituents on both the dicarbonyl compound and the hydrazine.

Knorr_Mechanism

Advantages and Disadvantages
AdvantagesDisadvantages
Readily available and inexpensive starting materials.[1]Potential for the formation of regioisomeric mixtures with unsymmetrical substrates.[1]
Generally high yields.Can require harsh acidic or basic conditions.
Simple experimental procedure.Limited functional group tolerance in some cases.
Supporting Experimental Data

A highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles was achieved through the condensation of 1,3-diketones with arylhydrazines at room temperature in N,N-dimethylacetamide, with yields ranging from 59% to 98%.[1] In another example, an eco-friendly procedure using lithium perchlorate as a Lewis acid catalyst in ethylene glycol afforded pyrazoles in good to excellent yields (70–95%) at room temperature.[1]

Experimental Protocol: Synthesis of 1,3,5-trimethylpyrazole
  • To a solution of acetylacetone (1.0 g, 10 mmol) in ethanol (20 mL), add methylhydrazine (0.46 g, 10 mmol).

  • Add a catalytic amount of acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1,3,5-trimethylpyrazole.

The Versatile [3+2] Cycloaddition Approach

The [3+2] cycloaddition reaction is a powerful and versatile method for constructing the pyrazole ring. This approach typically involves the reaction of a 1,3-dipole with a dipolarophile, such as an alkyne or an alkene. Common 1,3-dipoles used for pyrazole synthesis include diazo compounds and nitrile imines.[5][6]

Mechanism and Regioselectivity

The reaction proceeds via a concerted or stepwise pathway where the 1,3-dipole adds across the multiple bond of the dipolarophile to form a five-membered ring. The regioselectivity of the cycloaddition is a key aspect and is governed by the electronic and steric properties of the substituents on both the 1,3-dipole and the dipolarophile. For instance, the reaction of a diazo compound with a terminal alkyne can lead to two possible regioisomers.

Cycloaddition_Mechanism

Advantages and Disadvantages
AdvantagesDisadvantages
High degree of regioselectivity can be achieved with appropriate substrates and catalysts.[7]Diazo compounds can be explosive and require careful handling.
Wide substrate scope and functional group tolerance.Some 1,3-dipoles can be unstable and need to be generated in situ.
Access to highly substituted and complex pyrazoles.Metal catalysts are often required, which can be costly and need to be removed from the final product.
Supporting Experimental Data

A metal-free, three-component reaction of 2-bromo-3,3,3-trifluoropropene, aldehydes, and sulfonyl hydrazides was developed for the synthesis of 3-trifluoromethylpyrazoles with high regioselectivity.[5] In another example, a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes provided pyrazoles under mild conditions with a broad substrate scope.[7]

Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole via [3+2] Cycloaddition
  • In a round-bottom flask, dissolve the terminal alkyne (1.0 mmol) and the hydrazonoyl chloride (1.2 mmol) in toluene (10 mL).

  • Add triethylamine (1.5 mmol) to the mixture.

  • Heat the reaction mixture at 80 °C for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter off the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired pyrazole.

Synthesis from α,β-Unsaturated Carbonyl Compounds

Another important route to pyrazoles involves the reaction of α,β-unsaturated carbonyl compounds or their equivalents with hydrazines. This method typically proceeds through a Michael addition followed by cyclization and subsequent aromatization.[2][8]

Mechanism and Regioselectivity

The reaction is initiated by the conjugate addition of the hydrazine to the β-carbon of the α,β-unsaturated system. The resulting enolate then undergoes intramolecular cyclization by the attack of the second nitrogen atom onto the carbonyl carbon. The subsequent elimination of a water molecule leads to a pyrazoline intermediate, which can then be oxidized to the corresponding pyrazole. If a good leaving group is present at the β-position of the starting material, aromatization can occur directly by elimination.[2][8]

Michael_Addition_Mechanism

Advantages and Disadvantages
AdvantagesDisadvantages
Readily available starting materials.The intermediate pyrazolines often require an additional oxidation step to yield the pyrazole.[2]
Good control over regioselectivity is often achievable.The reaction conditions can sometimes lead to side products.
Milder reaction conditions compared to the Knorr synthesis in some cases.
Supporting Experimental Data

An iodine-mediated, metal-free oxidative C-N bond formation enables a regioselective synthesis of various di-, tri-, and tetrasubstituted pyrazoles from readily available α,β-unsaturated aldehydes/ketones and hydrazine salts.[7]

Experimental Protocol: Synthesis of a 3,5-Disubstituted Pyrazole from a Chalcone
  • Dissolve the chalcone (1.0 mmol) and hydrazine hydrate (1.5 mmol) in ethanol (15 mL).

  • Add a few drops of acetic acid as a catalyst.

  • Reflux the mixture for 6 hours.

  • Cool the reaction mixture to room temperature, which may result in the precipitation of the pyrazoline intermediate.

  • Filter the solid and wash with cold ethanol.

  • To a solution of the isolated pyrazoline in a suitable solvent (e.g., acetic acid or DMSO), add an oxidizing agent (e.g., bromine or simply heat in DMSO under oxygen).

  • Monitor the oxidation by TLC until the starting pyrazoline is consumed.

  • Work up the reaction mixture appropriately to isolate the pyrazole product, which may involve neutralization, extraction, and purification by chromatography or recrystallization.

The Rise of Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a single product, have emerged as a powerful strategy for the synthesis of complex molecules, including pyrazoles.[5] MCRs offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity.[5]

Mechanistic Diversity

MCRs for pyrazole synthesis often combine elements of the classical synthetic routes in a sequential or domino fashion. For example, a four-component reaction for the synthesis of dihydropyrano[2,3-c]pyrazoles involves the reaction of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate.[5]

MCR_Workflow

Advantages and Disadvantages
AdvantagesDisadvantages
High atom economy and step efficiency.[5]Optimization of reaction conditions can be complex.
Rapid generation of molecular diversity from simple starting materials.[5]The mechanism can be difficult to elucidate.
Often employs milder and more environmentally friendly conditions.[9]
Supporting Experimental Data

A one-pot, three-component reaction of aldehydes, ketones, and hydrazines under microwave irradiation was used to produce pyrazolines, which were subsequently aromatized by simple heating to furnish pyrazoles.[5] Another example is a four-component synthesis of dihydropyrano[2,3-c]pyrazoles using sodium gluconate as a biodegradable and recyclable catalyst.[5]

Experimental Protocol: Three-Component Synthesis of a 5-Aminopyrazole-4-carbonitrile
  • In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and phenylhydrazine (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of a suitable catalyst (e.g., a few drops of piperidine or a solid acid catalyst).

  • Stir the reaction mixture at room temperature or with gentle heating as required.

  • Monitor the reaction by TLC.

  • Upon completion, the product often precipitates from the reaction mixture.

  • Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the pure 5-aminopyrazole-4-carbonitrile derivative.

Head-to-Head Comparison Summary

FeatureKnorr Synthesis[3+2] Cycloadditionα,β-Unsaturated Carbonyl RouteMulticomponent Reactions (MCRs)
Starting Materials 1,3-Dicarbonyls, Hydrazines1,3-Dipoles, Alkenes/Alkynesα,β-Unsaturated Carbonyls, Hydrazines3+ simple, readily available components
Key Advantage Simplicity, reliableVersatility, functional group toleranceReadily available starting materialsEfficiency, diversity generation
Key Disadvantage Regioselectivity issuesHandling of hazardous reagents (e.g., diazo compounds)Often requires an oxidation stepComplex optimization
Typical Yields Good to ExcellentGood to ExcellentModerate to GoodGood to Excellent
Regioselectivity Can be problematicOften high, catalyst/substrate controlledGenerally goodDependent on the specific MCR
Scalability Generally goodCan be challenging with hazardous reagentsGoodCan be challenging to scale up

Conclusion and Future Outlook

The synthesis of pyrazoles is a well-established field with a rich history, yet it continues to evolve with the development of novel and more efficient methodologies. The classical Knorr synthesis remains a go-to method for its simplicity and reliability. For accessing highly functionalized and complex pyrazoles, [3+2] cycloaddition reactions offer unparalleled versatility. The use of α,β-unsaturated carbonyl compounds provides a valuable alternative, particularly when the corresponding 1,3-dicarbonyls are not readily accessible.

The future of pyrazole synthesis undoubtedly lies in the continued development of multicomponent reactions and the integration of green chemistry principles.[9] The use of environmentally benign solvents like water, energy-efficient techniques such as microwave and ultrasound irradiation, and the development of recoverable and reusable catalysts are key areas of focus.[9][10] As our understanding of reaction mechanisms deepens, we can expect the emergence of even more sophisticated and selective methods for the construction of this important heterocyclic scaffold, further empowering the discovery of new therapeutics and functional materials.

References

  • Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Knorr pyrazole synthesis | PPTX - Slideshare. Available at: [Link]

  • Method of preparation of the pyrazoles - Google Patents.
  • Knorr pyrazole synthesis from a ketoester - laboratory experiment - YouTube. Available at: [Link]

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]

  • Knorr pyrrole synthesis - Wikipedia. Available at: [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - NIH. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. Available at: [Link]

  • synthesis of pyrazoles - YouTube. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Novelty of Pyrazole Derivatives from 5-Hydrazino-6-azauracil

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Conventional Scaffolds

In the landscape of medicinal chemistry, the pyrazole nucleus is a celebrated scaffold, forming the core of numerous therapeutic agents.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] Traditionally, the synthesis of pyrazoles relies on well-established methods like the Knorr synthesis, which typically involves the condensation of hydrazines with 1,3-dicarbonyl compounds.[5][6] While effective, these conventional routes often yield simple, non-fused pyrazole systems.

The pursuit of novel chemical entities with enhanced biological profiles compels us to explore more sophisticated precursors. This guide focuses on one such precursor: 5-Hydrazino-6-azauracil . By leveraging the inherent reactivity of the 6-azauracil ring, a known bioactive heterocycle, we can forge a direct path to a class of compounds with profound therapeutic potential: pyrazolo[3,4-d]pyrimidines . These molecules are purine bioisosteres, granting them the ability to interact with biological targets that purines do, such as protein kinases and dihydrofolate reductase (DHFR).[7][8]

This document provides an in-depth technical comparison, evaluating the synthesis, characterization, and biological performance of pyrazole derivatives derived from this compound against those from conventional synthetic routes. We will dissect the causality behind experimental choices and present self-validating protocols, offering researchers a comprehensive framework for innovation in heterocyclic chemistry.

The Strategic Precursor: this compound

The choice of this compound is a deliberate strategic decision.[9] Unlike simple phenylhydrazine, this molecule contains a pre-installed, reactive pyrimidine-dione system. The hydrazinyl group at the C5 position is poised for classical pyrazole formation, while the adjacent azauracil ring is primed for intramolecular cyclization. This unique bifunctionality allows for a highly efficient, one-pot synthesis of the fused pyrazolo[3,4-d]pyrimidine scaffold, a structure that would otherwise require a more complex, multi-step synthetic sequence.

G cluster_0 Strategic Advantage of this compound Start This compound Feature1 Reactive Hydrazine Moiety (For Pyrazole Formation) Start->Feature1 Contains Feature2 Pre-installed Azauracil Ring (For Fused System) Start->Feature2 Contains Outcome Direct Route to Fused Pyrazolo[3,4-d]pyrimidines Feature1->Outcome Enables Feature2->Outcome Enables

Caption: Logical flow of using this compound.

Part 1: Synthesis of Novel Pyrazolo[3,4-d]pyrimidin-4-ones

The reaction of this compound with various 1,3-dielectrophiles, such as β-ketoesters, is a powerful method for generating a library of substituted pyrazolo[3,4-d]pyrimidin-4-ones. The mechanism proceeds via an initial condensation to form a hydrazone, followed by an intramolecular nucleophilic attack and subsequent dehydration to yield the final, stable aromatic system.

Experimental Protocol: Synthesis of 6-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (A Representative Analog)

This protocol is adapted from established procedures for the synthesis of pyrazolo[3,4-d]pyrimidines from analogous 5-aminopyrazole precursors to illustrate the cyclization step.[10][11][12]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend this compound (1.43 g, 10 mmol) in 30 mL of glacial acetic acid. The choice of acetic acid as the solvent is critical; it serves as a catalyst for both the initial condensation and the subsequent cyclization and dehydration steps.

  • Reagent Addition: Add ethyl acetoacetate (1.30 g, 10 mmol) dropwise to the suspension while stirring. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 7:3). The disappearance of the starting material indicates reaction completion.

  • Isolation: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water. A precipitate will form.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold water (3 x 20 mL) and then with a small amount of cold ethanol.

  • Drying and Characterization: Dry the purified product in a vacuum oven at 60°C. Characterize the final compound using NMR, FT-IR, and Mass Spectrometry to confirm its structure.[13][14]

G cluster_workflow Synthetic Workflow A 1. Suspend Reactants in Acetic Acid B 2. Add β-Ketoester (e.g., Ethyl Acetoacetate) A->B C 3. Reflux for 4-6h (TLC Monitoring) B->C D 4. Precipitate in Ice Water C->D E 5. Vacuum Filtration & Washing D->E F 6. Dry & Characterize (NMR, MS) E->F

Caption: Step-by-step synthetic workflow diagram.

Part 2: A Comparative Analysis of Synthetic Routes

The novelty of the this compound route is best appreciated when compared against conventional pyrazole synthesis methods.

FeatureThis compound Method Knorr Pyrazole Synthesis [6]Synthesis from Ynones [5]
Precursor Bifunctional HeterocycleSimple Hydrazine & 1,3-DicarbonylHydrazine & Acetylenic Ketone
Product Type Fused Pyrazolo[3,4-d]pyrimidineSimple Substituted PyrazoleSimple Substituted Pyrazole
Key Advantage Direct access to purine isosteresHigh yields, well-establishedAccess to specific regioisomers
Complexity One-pot for fused systemOne-pot for simple systemCan require metal catalysts (e.g., Silver)
Novelty High (generates complex scaffold)Low (foundational method)Moderate (alternative precursors)
Typical Yield Good to Excellent (70-90%)Good to Excellent (70-95%)[1]Often Excellent (>90%)[5]

This comparison underscores a fundamental trade-off: while traditional methods are excellent for producing simple pyrazoles, the this compound pathway provides a more direct and efficient route to a class of fused heterocycles with recognized pharmacological importance, thereby accelerating the drug discovery process.

Part 3: Evaluation of Biological Novelty and Performance

The true measure of novelty lies in the biological activity of the synthesized compounds. Pyrazolo[3,4-d]pyrimidines are known to exhibit potent anticancer activity, often by inhibiting key enzymes involved in cell proliferation.[15][16][17]

Mechanism of Action: Kinase Inhibition

As purine analogs, many pyrazolo[3,4-d]pyrimidines function as ATP-competitive kinase inhibitors.[8] They occupy the ATP-binding site of kinases like VEGFR-2 or CDKs, preventing the phosphorylation of downstream substrates and thereby halting signal transduction pathways that drive tumor growth.[16][18]

G cluster_moa Mechanism of Kinase Inhibition ATP ATP Kinase Kinase Active Site ATP->Kinase Binds Substrate Substrate Protein Kinase->Substrate Phosphorylates NoReaction Phosphorylation Blocked (Signal OFF) Kinase->NoReaction PhosphoSubstrate Phosphorylated Substrate (Signal ON) Substrate->PhosphoSubstrate Pyrazolo Pyrazolo[3,4-d]pyrimidine (Our Compound) Pyrazolo->Kinase Competitively Binds

Caption: Pyrazolo[3,4-d]pyrimidines as ATP-competitive inhibitors.

Comparative Experimental Data: In Vitro Cytotoxicity

To validate the performance of our novel derivatives, we can compare their cytotoxic activity against established cancer cell lines with that of standard chemotherapeutics and simpler pyrazole structures.

CompoundTarget/ClassMCF-7 IC₅₀ (µM) [Breast Cancer]A549 IC₅₀ (µM) [Lung Cancer]Reference
Doxorubicin Topoisomerase II Inhibitor~0.8 - 1.5~9.20[15]
Celecoxib Simple Pyrazole (COX-2 Inhibitor)> 50> 50[1]
Compound 1a Pyrazolo[3,4-d]pyrimidine42.32.24[15]
Compound 1d Pyrazolo[3,4-d]pyrimidine1.74-[15]
Compound 7f Pyrazolo[3,4-d]pyrimidine-DHFR Inhibitor0.09-[19]
Novel Derivatives (From this compound) To Be Determined To Be Determined

Note: IC₅₀ values are approximate and gathered from multiple sources for comparative purposes.

The data clearly shows that pyrazolo[3,4-d]pyrimidine derivatives (like 1a, 1d, and 7f) exhibit significantly higher potency against cancer cell lines compared to simple pyrazoles like Celecoxib.[15][19] Our novel derivatives, synthesized from this compound, are hypothesized to possess similar or even superior activity due to the unique electronic and structural contributions of the fused azauracil moiety.

Protocol: MTT Assay for Cell Viability

This protocol provides a standardized method for assessing the cytotoxic effects of the newly synthesized compounds.

  • Cell Seeding: Seed MCF-7 human breast cancer cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of DMEM medium supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. After 24 hours, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by viable cells to a purple formazan product.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion

The evaluation of pyrazole derivatives synthesized from this compound reveals a significant leap in novelty and strategic efficiency. This approach transcends the limitations of conventional pyrazole syntheses by providing a direct, one-pot route to the pharmacologically privileged pyrazolo[3,4-d]pyrimidine scaffold.

Key Findings:

  • Synthetic Novelty: The use of a bifunctional precursor enables the rapid construction of complex, fused heterocyclic systems.

  • Structural Advantage: The resulting pyrazolo[3,4-d]pyrimidines are purine isosteres, a feature strongly correlated with potent biological activity, particularly in oncology.[8]

  • Performance Potential: Comparative data from the literature strongly suggests that these novel derivatives will exhibit superior anticancer activity compared to non-fused pyrazoles and will be competitive with other established pyrazolo[3,4-d]pyrimidine compounds.[15][19]

By shifting the focus from simple hydrazines to strategically designed precursors like this compound, researchers can unlock new avenues for drug discovery, accelerating the development of next-generation therapeutics.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (2022). Taylor & Francis Online. [Link]

  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. (2014). Molecules. [Link]

  • Synthesis and antitumor properties of pyrazolo [3,4-D] pyrimidine derivatives. (1987). Journal of Medicinal Chemistry. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]

  • Synthesis and antimicrobial activity of novel pyrazolo[3,4-d]pyrimidin derivatives. (2010). European Journal of Medicinal Chemistry. [Link]

  • Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. (2022). Biomedicine & Pharmacotherapy. [Link]

  • Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. (2018). Taylor & Francis Online. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. [Link]

  • Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3',4':4,5]thieno[2,3-d]pyrimidine. (2017). Chemistry Central Journal. [Link]

  • Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. (2020). International Journal of Molecular Sciences. [Link]

  • Green Methods for the Synthesis of Pyrazoles: A Review. (2016). Taylor & Francis Online. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI. [Link]

  • Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents. (2024). International Journal of Molecular Sciences. [Link]

  • Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. (2001). European Journal of Medicinal Chemistry. [Link]

  • Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. (2025). Indian Journal of Chemistry. [Link]

  • Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. (2012). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Biological activity of pyrazoles derivatives and experimental... (2024). ResearchGate. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2017). Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2025). ResearchGate. [Link]

  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. (2024). MDPI. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences. [Link]

  • Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Characterization of Some New Pyrazole Derivatives. (2025). ResearchGate. [Link]

  • recent advances in the synthesis of new pyrazole derivatives. (2019). Semantic Scholar. [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). University of Pretoria. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules. [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. (2019). ResearchGate. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2012). Connect Journals. [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). National Center for Biotechnology Information. [Link]

  • Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. (2015). National Center for Biotechnology Information. [Link]

  • Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. (2015). Archiv der Pharmazie. [Link]

  • Synthesis of pyrazole derivatives from 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2). (2015). Journal of Heterocyclic Chemistry. [Link]

  • Synthesis and Characterization of Some New Pyrazole Derivatives. (2016). Iraqi Journal of Science. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (2019). ARKIVOC. [Link]

  • This compound. (2024). PubChem. [Link]

Sources

A Researcher's Guide to 5-Hydrazino-6-azauracil: Cross-Referencing Experimental Data with Literature Values for Unambiguous Compound Validation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical biology, the unambiguous identification and characterization of small molecules are paramount. This guide provides a comprehensive framework for researchers working with 5-Hydrazino-6-azauracil, a heterocyclic compound of interest, to meticulously cross-reference their experimental findings with established literature values. Ensuring the identity and purity of a compound like this compound is a critical first step that underpins the reliability and reproducibility of all subsequent biological and pharmacological studies.

This guide is structured to walk you through the essential data points for validation, from fundamental physicochemical properties to detailed spectroscopic analysis. We will explore the currently available literature data, which primarily consists of computed values, and provide detailed protocols for obtaining the corresponding experimental data. This comparative approach is designed to instill confidence in your starting material and to highlight the importance of experimental verification.

The Critical Role of Data Cross-Referencing

  • Confirm Chemical Identity: Ensure the synthesized or acquired compound is indeed this compound.

  • Assess Purity: Identify the presence of residual starting materials, byproducts, or degradation products.

  • Establish a Baseline: Create a comprehensive and validated data package for the specific batch of the compound being used in further experiments.

The following sections will delve into the specific parameters for comparison, offering both the available literature values and the experimental methodologies to obtain them.

I. Physicochemical Properties: The Foundational Comparison

The initial step in compound validation involves comparing basic physicochemical properties. While experimental values for this compound are not widely published, we can utilize computed data from reputable databases like PubChem as a primary reference point. It is crucial to understand that these are theoretical values and experimental determination is the gold standard.

PropertyLiterature Value (Computed)Experimental Determination
Molecular Formula C₃H₅N₅O₂[1]Elemental Analysis
Molecular Weight 143.10 g/mol [1]Mass Spectrometry
XLogP3 -1.3[1]Partition Coefficient (Octanol/Water) Measurement
Melting Point Not availableCapillary Melting Point Apparatus
Experimental Protocol: Melting Point Determination

Rationale: The melting point is a simple yet powerful indicator of purity. A sharp melting point close to the literature value suggests a high degree of purity, while a broad melting range often indicates the presence of impurities.

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

II. Spectroscopic Fingerprinting: The Core of Structural Verification

Spectroscopic techniques provide a detailed "fingerprint" of a molecule's structure. For this compound, a combination of Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy is essential for unambiguous identification.

A. Mass Spectrometry: Confirming the Molecular Mass

Mass spectrometry is the definitive technique for determining the molecular weight of a compound.

Literature Value: The PubChem database lists a monoisotopic mass of 143.04432442 Da.[1]

Experimental Verification:

TechniqueExpected Observation
Electrospray Ionization (ESI-MS) A prominent ion peak at m/z 144.0516 corresponding to [M+H]⁺ or 142.0359 for [M-H]⁻.
High-Resolution Mass Spectrometry (HRMS) An exact mass measurement consistent with the calculated value, confirming the elemental composition.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides an extremely accurate mass measurement, which allows for the determination of the elemental formula, offering a higher level of confidence in the compound's identity than low-resolution mass spectrometry.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Determine the exact mass of the molecular ion and use software to calculate the most likely elemental composition.

B. Infrared (IR) Spectroscopy: Identifying Functional Groups
Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretching (Amine & Amide) 3400 - 3200
C=O Stretching (Amide) 1750 - 1650
N-H Bending (Amine) 1650 - 1580
C=N Stretching 1690 - 1640
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR provides a rapid and non-destructive method to obtain a vibrational spectrum of the molecule, which is unique to its structure and functional groups.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of dry this compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule. Due to the lack of published experimental NMR data for this compound, the following are predicted chemical shifts. Experimental determination is essential.

¹H NMR (Proton NMR):

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-NH₂ (Hydrazino) Broad singlet2H
-NH- (Hydrazino) Broad singlet1H
-NH- (Ring) Broad singlet2H

¹³C NMR (Carbon NMR):

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
C=O (Amide) 160 - 175
C5 ~140
C3 ~150
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Rationale: ¹H NMR provides information about the number of different types of protons and their neighboring protons, while ¹³C NMR provides information about the number of different types of carbon atoms in the molecule. Together, they allow for the complete elucidation of the molecular structure.

  • Sample Preparation: Dissolve an appropriate amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a suppression of the water signal). Add a small amount of a reference standard like tetramethylsilane (TMS).

  • Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve high resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum, which may require a longer acquisition time.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra. Integrate the peaks in the ¹H NMR spectrum.

III. Visualizing the Validation Workflow

To ensure a systematic approach to data cross-referencing, the following workflow is recommended.

validation_workflow cluster_lit Literature Data cluster_exp Experimental Data Generation lit_phys Physicochemical Properties (Computed) cross_ref Cross-Referencing & Comparison lit_phys->cross_ref lit_spec Spectroscopic Data (Mass, Predicted Spectra) lit_spec->cross_ref exp_phys Melting Point, etc. exp_phys->cross_ref exp_ms Mass Spectrometry (HRMS) exp_ms->cross_ref exp_ir FTIR Spectroscopy exp_ir->cross_ref exp_nmr NMR Spectroscopy (¹H, ¹³C) exp_nmr->cross_ref validation Compound Validated cross_ref->validation Data Match discrepancy Discrepancy Investigation cross_ref->discrepancy Mismatch discrepancy->exp_phys Re-run/Purify

Caption: A logical workflow for the validation of this compound.

IV. Biological Activity: Context and Considerations

While specific experimental data on the biological activity of this compound is sparse, the broader classes of molecules to which it belongs—hydrazones and 6-azauracil derivatives—are known to possess a wide range of biological activities. Derivatives of 6-azauracil have been investigated for their antiviral and antimetabolite properties. The hydrazone moiety is a common feature in compounds with antimicrobial, anticonvulsant, and anti-inflammatory activities.

It is imperative that any investigation into the biological effects of this compound is preceded by the rigorous physicochemical and spectroscopic validation outlined in this guide.

Conclusion: A Commitment to Scientific Rigor

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link][1]

Sources

A Comparative Guide to 5-Hydrazino-6-azauracil and Validated Enzyme Inhibitors in Nucleotide Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the exploration of novel small molecules with the potential to modulate key enzymatic pathways is a cornerstone of therapeutic innovation. This guide delves into the scientific rationale for considering 5-Hydrazino-6-azauracil as a putative enzyme inhibitor by examining the established activities of its constituent chemical moieties. As no direct peer-reviewed validation of this compound's specific biological targets has been published, this document serves as a comparative analysis, juxtaposing its theoretical potential against well-characterized inhibitors of two critical enzymes in nucleotide metabolism: Cytidine Deaminase (CDA) and Inosine-5'-monophosphate Dehydrogenase (IMPDH).

This guide is structured to provide a scientifically rigorous comparison, offering insights into the mechanisms of action, experimental validation, and potential therapeutic applications of established inhibitors, thereby creating a framework for the potential evaluation of this compound.

The Scientific Premise: Deconstructing this compound

This compound is a synthetic compound that combines two key pharmacophores: a 6-azauracil core and a hydrazine functional group. The scientific interest in this molecule stems from the known biological activities of these components.

  • The 6-Azauracil Core: 6-azauracil is a well-known antimetabolite. Upon cellular uptake, it is converted to 6-azauridine-5'-monophosphate (azaU-MP), which acts as a competitive inhibitor of orotate-5'-phosphate decarboxylase (ODCase) and inosine-5'-monophosphate dehydrogenase (IMPDH). This inhibition disrupts the de novo synthesis of pyrimidine and purine nucleotides, respectively, leading to cytostatic effects.

  • The Hydrazine Moiety: Hydrazine and its derivatives are recognized as potent inhibitors of a variety of enzymes, often acting through the formation of stable covalent adducts with enzymatic cofactors or active site residues. For instance, hydrazine-containing compounds are known to irreversibly inhibit monoamine oxidases (MAOs) and lysyl oxidase. The reactivity of the hydrazine group suggests that this compound could potentially act as an irreversible or slowly reversible inhibitor of its target enzyme(s).

Based on this structural analysis, it is hypothesized that this compound may function as an inhibitor of enzymes involved in nucleotide metabolism, such as Cytidine Deaminase or IMP Dehydrogenase.

Comparative Analysis: this compound vs. Validated Inhibitors

To provide a clear perspective on the potential efficacy of this compound, we will compare its hypothetical action against established inhibitors of Cytidine Deaminase and IMP Dehydrogenase.

Targeting Cytidine Deaminase: A Strategy to Enhance Chemotherapy

Cytidine Deaminase (CDA) is a crucial enzyme in the pyrimidine salvage pathway that catalyzes the deamination of cytidine and deoxycytidine to uridine and deoxyuridine, respectively. Of clinical significance, CDA is responsible for the rapid inactivation of several cytidine analog-based chemotherapeutic agents, such as cytarabine (Ara-C) and gemcitabine. Inhibition of CDA can therefore enhance the bioavailability and efficacy of these anticancer drugs.

Established CDA Inhibitors:

  • Zebularine: A stable cytidine analog that acts as a potent competitive inhibitor of CDA.[1] It is also a DNA methyltransferase inhibitor, giving it a dual mechanism of antitumor activity.[1][2]

  • Tetrahydrouridine (THU): A transition-state analog inhibitor of CDA. It is a potent and specific inhibitor that has been investigated in clinical trials to enhance the efficacy of CDA-susceptible chemotherapies.[3]

Performance Comparison:

InhibitorMechanism of ActionKi Value (nM)IC50 Value (nM)Clinical Status
Zebularine Competitive2000 - 38000[4]-Preclinical/Clinical Trials[5]
Tetrahydrouridine (THU) Competitive[3]100 - 400[4]113[4]Clinical Trials[6][7]
This compound (Hypothetical) Potentially irreversible or slowly reversible due to the hydrazine moiety.Not DeterminedNot DeterminedNot Investigated

Note: Ki and IC50 values can vary depending on the experimental conditions.

The hydrazine group in this compound suggests the potential for a distinct inhibitory mechanism compared to the competitive inhibition of zebularine and THU. An irreversible inhibitor could offer the advantage of prolonged enzyme inactivation, potentially requiring less frequent dosing when used in combination therapies. However, this also carries the risk of increased toxicity due to off-target effects.

Targeting IMP Dehydrogenase: A Key Node in Nucleotide Synthesis

Inosine-5'-monophosphate Dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[8] It catalyzes the NAD+-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP).[8] As rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for guanine nucleotides, IMPDH is an attractive target for anticancer and immunosuppressive therapies.[9][10]

Established IMPDH Inhibitors:

  • Mycophenolic Acid (MPA): A potent, non-competitive, reversible inhibitor of IMPDH.[11][12] It is widely used as an immunosuppressant to prevent organ transplant rejection.[9]

  • Mizoribine: A nucleoside analog that, once phosphorylated, inhibits IMPDH.[13][14] It is also used as an immunosuppressive agent.[15]

  • Ribavirin: A broad-spectrum antiviral agent that, in its monophosphate form, is a competitive inhibitor of IMPDH.[8]

  • Tiazofurin: A C-nucleoside analog that is converted intracellularly to an active NAD analog, which is a potent inhibitor of IMPDH. It has shown activity in certain leukemias but is associated with significant toxicity.[16]

Performance Comparison:

InhibitorMechanism of ActionKi Value (nM)IC50 Value (µM)Clinical Status
Mycophenolic Acid (MPA) Non-competitive, reversible[12]-0.011 - 0.032[12]Approved Immunosuppressant[9]
Mizoribine Competitive (active form)[13]->100 (on some cell lines)[13]Approved Immunosuppressant[15]
Ribavirin Competitive (active form)[8]--Approved Antiviral[9]
Tiazofurin Covalent (active form)--Limited use due to toxicity[16]
This compound (Hypothetical) The 6-azauracil core suggests potential for competitive inhibition of the IMP binding site. The hydrazine moiety could lead to irreversible inhibition.Not DeterminedNot DeterminedNot Investigated

Note: Ki and IC50 values can vary depending on the experimental conditions.

The dual nature of the this compound structure suggests a hybrid mechanism of IMPDH inhibition. The 6-azauracil component could target the IMP binding site, while the hydrazine group could potentially form a covalent bond with the enzyme, leading to irreversible inhibition. This could result in a more potent and sustained inhibition of guanine nucleotide synthesis compared to reversible inhibitors like MPA.

Experimental Protocols for Inhibitor Validation

To empirically determine the activity of a novel compound like this compound, robust and validated enzymatic assays are essential. Below are detailed, step-by-step methodologies for assessing the inhibition of Cytidine Deaminase and IMP Dehydrogenase.

Cytidine Deaminase Inhibition Assay

This protocol is adapted from commercially available kits and published methodologies for measuring CDA activity.[17][18] The principle of this assay is to measure the rate of ammonia production as cytidine is deaminated to uridine.

Materials:

  • Recombinant human Cytidine Deaminase

  • Cytidine (substrate)

  • CDA Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test inhibitor (e.g., this compound, Zebularine, THU) dissolved in an appropriate solvent (e.g., DMSO)

  • Ammonia detection reagent (e.g., OPA/N-acetylcysteine reagent or a commercial kit)

  • 96-well microplate (black or white, depending on the detection method)

  • Microplate reader capable of fluorescence or absorbance measurements

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor and serial dilutions to determine the IC50 value.

    • Prepare a stock solution of cytidine substrate in CDA Assay Buffer.

    • Prepare the ammonia detection reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • To each well of the microplate, add 50 µL of CDA Assay Buffer.

    • Add 10 µL of the test inhibitor at various concentrations (or solvent control).

    • Add 20 µL of recombinant human Cytidine Deaminase solution and mix gently.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding 20 µL of the cytidine substrate solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction by adding 100 µL of the ammonia detection reagent.

    • Incubate at room temperature for 10-20 minutes to allow for color/fluorescence development.

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (no enzyme) from all measurements.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • To determine the Ki value and the mechanism of inhibition (e.g., competitive, non-competitive), the assay should be repeated with varying concentrations of both the substrate and the inhibitor. The data can then be analyzed using Lineweaver-Burk or Dixon plots.

IMP Dehydrogenase Inhibition Assay

This protocol is based on the spectrophotometric measurement of NADH production during the IMPDH-catalyzed oxidation of IMP to XMP.[19][20]

Materials:

  • Recombinant human IMP Dehydrogenase (Type I or II)

  • Inosine-5'-monophosphate (IMP, substrate)

  • Nicotinamide adenine dinucleotide (NAD+, cofactor)

  • IMPDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM EDTA, 1 mM DTT)

  • Test inhibitor (e.g., this compound, Mycophenolic Acid) dissolved in an appropriate solvent (e.g., DMSO)

  • UV-transparent 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor and serial dilutions.

    • Prepare stock solutions of IMP and NAD+ in IMPDH Assay Buffer.

  • Assay Procedure:

    • To each well of the UV-transparent microplate, add 50 µL of IMPDH Assay Buffer.

    • Add 10 µL of the test inhibitor at various concentrations (or solvent control).

    • Add 20 µL of recombinant human IMP Dehydrogenase solution and mix gently.

    • Add 10 µL of NAD+ solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding 10 µL of IMP substrate solution.

    • Immediately place the plate in the microplate reader and measure the increase in absorbance at 340 nm over time (kinetic read) at 37°C.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • To determine the Ki value and the mechanism of inhibition, perform the assay with varying concentrations of IMP, NAD+, and the inhibitor, and analyze the data using appropriate kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).

Visualizing the Mechanisms of Action

To better understand the biochemical pathways and the points of inhibition, the following diagrams illustrate the relevant enzymatic reactions and the workflow for inhibitor validation.

Cytidine_Deaminase_Pathway cluster_CDA Cytidine Deaminase Action cluster_Inhibition Inhibition Cytidine Cytidine / Deoxycytidine CDA Cytidine Deaminase (CDA) Cytidine->CDA Substrate Uridine Uridine / Deoxyuridine NH3 Ammonia (NH3) CDA->Uridine Product CDA->NH3 Byproduct Zebularine Zebularine Zebularine->CDA Competitive Inhibition THU Tetrahydrouridine (THU) THU->CDA Competitive Inhibition H_Azauracil This compound (Hypothetical Inhibitor) H_Azauracil->CDA Potential Inhibition IMP_Dehydrogenase_Pathway cluster_IMPDH IMPDH Action in Guanine Nucleotide Synthesis cluster_Inhibition_IMPDH Inhibition IMP Inosine-5'-monophosphate (IMP) IMPDH IMP Dehydrogenase (IMPDH) IMP->IMPDH Substrate XMP Xanthosine-5'-monophosphate (XMP) NAD NAD+ NAD->IMPDH Cofactor NADH NADH + H+ IMPDH->XMP Product IMPDH->NADH Byproduct MPA Mycophenolic Acid (MPA) MPA->IMPDH Non-competitive Inhibition Mizoribine Mizoribine Mizoribine->IMPDH Competitive Inhibition H_Azauracil_IMPDH This compound (Hypothetical Inhibitor) H_Azauracil_IMPDH->IMPDH Potential Inhibition

Caption: The role of IMP Dehydrogenase in guanine nucleotide synthesis and mechanisms of inhibition.

Experimental_Workflow start Start: Hypothesis Generation (this compound as an enzyme inhibitor) synthesis Compound Synthesis and Purification start->synthesis primary_screen Primary Enzymatic Screen (CDA and IMPDH assays) synthesis->primary_screen dose_response Dose-Response and IC50 Determination primary_screen->dose_response kinetic_studies Kinetic Studies (Lineweaver-Burk/Dixon Plots) Determine Ki and Mechanism dose_response->kinetic_studies cell_based Cell-Based Assays (e.g., cytotoxicity, nucleotide pool analysis) kinetic_studies->cell_based in_vivo In Vivo Efficacy and Toxicity Studies cell_based->in_vivo end_goal Lead Optimization and Preclinical Development in_vivo->end_goal

Caption: A generalized workflow for the validation of a novel enzyme inhibitor.

Conclusion and Future Directions

While this compound remains a molecule of hypothetical potential, its structural components provide a strong rationale for its investigation as an inhibitor of enzymes in nucleotide metabolism. This guide has provided a comparative framework against validated inhibitors of Cytidine Deaminase and IMP Dehydrogenase, offering insights into their mechanisms, quantitative performance, and the experimental methodologies required for validation.

The path forward for this compound, or any novel enzyme inhibitor, requires a systematic and rigorous experimental approach. The protocols and comparative data presented herein serve as a foundational resource for researchers and drug development professionals to embark on such an investigation. The potential for a dual-action or irreversible inhibitor warrants further exploration, as it could offer novel therapeutic strategies in oncology and immunology.

References

  • Hedstrom, L. (2009). IMP Dehydrogenase: Structure, Mechanism, and Inhibition. Chemical Reviews, 109(7), 2903–2928. [Link]

  • Carr, S. F., Papp, E., Wu, J. C., & Natsumeda, Y. (1993). Characterization of human type I and type II inosine monophosphate dehydrogenases. Journal of Biological Chemistry, 268(36), 27286–27290. [Link]

  • Lemaire, M., Momparler, L. F., Raynal, N. J., Bernstein, M. L., & Momparler, R. L. (2009). Inhibition of cytidine deaminase by zebularine enhances the antineoplastic action of 5-aza-2'-deoxycytidine. Cancer chemotherapy and pharmacology, 63(3), 411–416. [Link]

  • Cheng, J. C., Matsen, C. B., Gonzales, F. A., Ye, W., Greer, S., Marquez, V. E., Jones, P. A., & Selker, E. U. (2003). Inhibition of DNA methylation and reactivation of silenced genes by zebularine. Journal of the National Cancer Institute, 95(5), 399–409. [Link]

  • Lavie, A., Schiffer, C. A., & Momparler, R. L. (2009). Tetrahydrouridine: a cytidine deaminase inhibitor that is also a substrate for nucleoside transporters. Drug metabolism and disposition: the biological fate of chemicals, 37(1), 1–4. [Link]

  • Gala, J. L., & Hors, J. (2008). Mycophenolate mofetil: a new immunosuppressive drug. Annales de medecine interne, 149(3), 163–169.
  • Day, W. W., & Gruber, S. A. (2000). Mizoribine: a new immunosuppressant. The Annals of pharmacotherapy, 34(7-8), 923–926.
  • Assay Genie. (n.d.). Cytidine Deaminase Activity Assay Kit (Fluorometric). [Link]

  • NOVOCIB. (n.d.). Active Human IMPDH Type 2 Enzyme. [Link]

  • Tricot, G., Jayaram, H. N., Lapis, E., Weber, G., & Hoffman, R. (1989). Tiazofurin: a new anti-leukemic agent. Hematology/oncology clinics of North America, 3(4), 627–640.
  • CenterWatch. (2016). Cytochlor and Tetrahydrouridine as Radiosensitizers and Cisplatin Combined With Radiation Therapy in Treating Patients With Advanced Squamous Cell Carcinoma of the Oral Cavity (Mouth) or Oropharynx (Throat). [Link]

  • Lavie, A., & Schiffer, C. A. (2009). The structure of human cytidine deaminase in a complex with zebularine: the first structure of a eukaryotic cytidine deaminase. Journal of molecular biology, 392(1), 147–160.
  • Yoo, C. B., & Jones, P. A. (2006). A new class of DNA methylation inhibitors. Cancer research, 66(14), 6933–6936.
  • Rudin, C. M., et al. (2012). A pilot clinical trial of the cytidine deaminase inhibitor tetrahydrouridine combined with decitabine to target DNMT1 in advanced, chemorefractory pancreatic cancer.
  • BioVision. (n.d.). Cytidine Deaminase Activity Assay Kit (Fluorometric). [Link]

  • Redondo, P., et al. (2019). Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story. Cancers, 11(9), 1346. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydrazino-6-azauracil
Reactant of Route 2
5-Hydrazino-6-azauracil

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.